molecular formula CH4Ni3O7 B1143619 NICKEL(II) HYDROXIDE CARBONATE CAS No. 12011-78-8

NICKEL(II) HYDROXIDE CARBONATE

Cat. No.: B1143619
CAS No.: 12011-78-8
M. Wt: 304.12
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Description

NICKEL(II) HYDROXIDE CARBONATE is a useful research compound. Its molecular formula is CH4Ni3O7 and its molecular weight is 304.12. The purity is usually 95%.
BenchChem offers high-quality NICKEL(II) HYDROXIDE CARBONATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NICKEL(II) HYDROXIDE CARBONATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12011-78-8

Molecular Formula

CH4Ni3O7

Molecular Weight

304.12

Origin of Product

United States

Foundational & Exploratory

Nickel(II) Hydroxide Carbonate: Structural Dynamics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Materials Scientists and Chemical Engineers [1]

Executive Summary

Nickel(II) hydroxide carbonate (often referred to as basic nickel carbonate, BNC) is a non-stoichiometric, hydrotalcite-like compound with the approximate formula


.[1][2] It serves as a critical precursor in the synthesis of high-purity nickel oxide (NiO) catalysts used in hydrogenation reactions (pharmaceutical intermediates) and as a high-performance cathode material in next-generation hybrid supercapacitors.[1]

This guide provides a rigorous technical analysis of its turbostratic crystal structure, self-validating synthesis protocols, and physicochemical properties.[1] It is designed to bridge the gap between fundamental inorganic chemistry and applied materials science.

Structural Characterization & Stoichiometry

The Turbostratic Nature

Unlike stoichiometric salts, BNC exists primarily in a turbostratic


-phase , characterized by disordered stacking of brucite-like 

layers.[1]
  • 
    -Phase (Hydrotalcite-like):  Consists of positively charged 
    
    
    
    layers intercalated with charge-balancing anions (
    
    
    ) and water molecules.[1] The interlayer spacing is expanded (>7 Å) compared to the
    
    
    -phase, facilitating rapid ion exchange.
  • 
    -Phase (Brucite-like):  As the material ages or is treated hydrothermally at high temperatures (>200°C), it transitions to a more ordered 
    
    
    
    -phase, ejecting interlayer water and anions, resulting in a contracted interlayer spacing (~4.6 Å).[1]
Stoichiometric Variability

The chemical identity is defined by the ratio of carbonate to hydroxide, which dictates the material's electrochemical activity.

  • General Formula:

    
    [1]
    
  • Common Commercial Form:

    
     (zaratite-like).[1]
    

Key Insight for Researchers: High carbonate content generally stabilizes the


-phase against conversion to 

-phase in alkaline electrolytes, preserving the high-capacity turbostratic structure during battery cycling.

Synthesis Methodologies: Protocols & Causality

To achieve uniform particle morphology (microspheres or flower-like architectures), Homogeneous Precipitation via Urea Hydrolysis is the gold standard.[1] Direct precipitation using


 often yields uncontrolled agglomerates due to local supersaturation.[1]
Protocol A: Urea Hydrolysis (Homogeneous Precipitation)

Objective: Synthesize uniform BNC microspheres with controlled porosity.

Mechanism: Urea decomposes slowly at temperatures >80°C, releasing ammonia and carbonate ions uniformly throughout the solution.[1] This prevents the "burst nucleation" associated with direct base addition.


[1]

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 10 mmol

    
     in 100 mL deionized water.
    
  • Precipitant Addition: Add 60 mmol Urea (

    
    ). The high Urea:Ni ratio (6:1) ensures sufficient buffering and carbonate supply.
    
  • Hydrothermal Treatment: Transfer solution to a Teflon-lined autoclave. Seal and heat to 120°C for 6–12 hours .

    • Causality: 120°C is the "sweet spot." Below 100°C, urea hydrolysis is too slow; above 160°C, the material may prematurely dehydrate to oxide or transition to the less active

      
      -phase.
      
  • Washing: Centrifuge the green precipitate. Wash 3x with ethanol and water to remove residual

    
     and unreacted species.[1]
    
  • Drying: Vacuum dry at 60°C for 12 hours.

Protocol B: Solvothermal Control (Morphology Tuning)

Objective: Create hierarchical nanosheets for maximum surface area.

  • Modification: Replace water with a mixed solvent system (e.g., Ethanol/Water or Ethylene Glycol/Water).[1]

  • Effect: The organic solvent acts as a structure-directing agent, adsorbing onto specific crystal faces to inhibit growth in the [001] direction, promoting 2D sheet formation.[1]

Physicochemical Properties[1][2][3][4][5][6]

Thermal Decomposition (TGA Analysis)

Understanding the thermal profile is vital when using BNC as a precursor for NiO catalysts.[1] The decomposition occurs in two distinct stages.[3][4][5]

StageTemperature RangeMass Loss EventChemical Transformation
I 80°C – 200°C~15-20%Removal of physically adsorbed and interlayer water (

).[1]
II 250°C – 400°C~30-35%Dehydroxylation and Decarbonation (

,

).[1] Formation of cubic NiO.[1]
Stable >450°C0%Formation of stable, non-stoichiometric

.
Electrochemical Performance

In supercapacitors, BNC acts as a battery-type electrode material.[1]

  • Redox Mechanism:

    
    [1]
    
  • Performance Metrics:

    • Specific Capacitance: 1000–2000 F/g (theoretical).[1]

    • Cycling Stability: Carbonate intercalation prevents phase collapse, offering better stability than pure

      
      .[1][6]
      

Visualizing the Synthesis & Property Logic

The following diagram illustrates the causal relationship between synthesis parameters, structural evolution, and final application performance.

BNC_Logic_Flow Precursors Ni(NO3)2 + Urea Hydrolysis Hydrothermal Reaction (120°C, 12h) Precursors->Hydrolysis Sealed Autoclave Nucleation Homogeneous Nucleation (Slow release of CO3--) Hydrolysis->Nucleation Urea Decomposition Structure Turbostratic Alpha-Phase (Expanded Interlayer) Nucleation->Structure Self-Assembly Calcination Calcination (300-400°C) Structure->Calcination Thermal Decomp Electrochem Electrochemical Cycling (KOH Electrolyte) Structure->Electrochem Direct Use NiO_Cat Porous NiO Catalyst (High Surface Area) Calcination->NiO_Cat Loss of CO2/H2O Supercap Supercapacitor Electrode (High Ion Diffusion) Electrochem->Supercap Redox Activity

Figure 1: Synthesis-Structure-Property relationship flow.[1] Urea hydrolysis leads to the turbostratic structure, which branches into either catalytic applications (via calcination) or energy storage (direct use).[1]

Safety & Toxicology (Critical for Handling)

While valuable in synthesis, Nickel compounds are hazardous.[1] This section details the safety profile relevant to laboratory handling.

  • Carcinogenicity: Classified as Group 1 Carcinogen (IARC) via inhalation.[1] Long-term exposure to dust/fumes is linked to nasal and lung cancers.[1]

  • Sensitization: Potent skin sensitizer ("Nickel Itch").[1]

  • Handling Protocol:

    • Engineering Controls: All weighing and transfer of dry powder must occur inside a HEPA-filtered fume hood or glovebox.[1]

    • PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator if outside containment, and Tyvek sleeves.[1]

    • Disposal: Segregate as heavy metal waste. Do not dispose of down drains; nickel is highly toxic to aquatic life (H410).[1]

References

  • Structure & Polymorphs: Hall, D.S., et al. "Nickel hydroxides and related materials: a review of their structures, synthesis and properties."[1] Proceedings of the Royal Society A, 2015.

  • Urea Synthesis Mechanism: Wang, Y., et al. "Synthesis of nickel carbonate hydroxide/zeolitic imidazolate framework-67 composite with high supercapacitive performance."[1] Journal of Colloid and Interface Science, 2019.[1]

  • Thermal Decomposition: Gabal, M.A.[1] "Kinetics of thermal decomposition of nickel carbonate hydroxide." Thermochimica Acta, 2003.[1]

  • Electrochemical Properties: Liu, J., et al. "Advanced Nickel-Based Electrodes for Hybrid Supercapacitors."[1] Advanced Materials, 2020.

  • Toxicology Data: ECHA Registration Dossier.[1] "Nickel carbonate hydroxide - Toxicological information." European Chemicals Agency.[1] [1]

Sources

Basic Nickel Carbonate vs. Nickel(II) Carbonate: A Technical Guide to Solubility, Speciation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Identity Crisis" of Nickel Carbonate

In pharmaceutical synthesis and materials science, "Nickel Carbonate" is a label often applied continuously to two chemically distinct species: Nickel(II) Carbonate (


)  and Basic Nickel Carbonate (

)
.

This distinction is not merely semantic; it dictates solubility profiles, acid-neutralization capacity, and regulatory risk under ICH Q3D elemental impurity guidelines. While pure neutral nickel(II) carbonate is rare and crystallographically distinct (calcite structure), the industrial standard—Basic Nickel Carbonate—is a non-stoichiometric, often amorphous lattice containing hydroxide anions.

This guide provides a rigorous technical analysis of the solubility differences, dissolution kinetics, and characterization protocols required to distinguish these materials in a research or GMP setting.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]

To control solubility, one must first define the solid state. The term "Nickel Carbonate" in a catalog usually refers to the basic form.

Table 1: Comparative Physicochemical Properties
FeatureNickel(II) Carbonate (Neutral)Basic Nickel Carbonate (Industrial Standard)
Formula


(Typical)
CAS Number 3333-67-3 12607-70-4
Structure Crystalline (Rhombohedral, Calcite-type)Turbostratic / Amorphous (Layered structure)
Nickel Content ~49.4% (Theoretical)~40–47% (Variable)

(approx)

Variable (governed by

content)
Water Solubility NegligiblePractically Insoluble (~93 mg/L)
Acid Solubility Slow dissolution (requires protonation)Rapid dissolution (exothermic neutralization)
Structural Nuance

Basic Nickel Carbonate is best described as a stack of nickel hydroxide layers where carbonate anions replace some hydroxide ions in the interlayer space to balance charge, accompanied by water molecules. This structural disorder leads to higher surface energy and, consequently, different dissolution kinetics compared to the crystalline neutral form.

Thermodynamics & Kinetics of Dissolution[8]

The solubility difference is driven by the presence of the hydroxide (


) group in the basic carbonate.
Dissolution Mechanism

Dissolution for both species is pH-dependent , but the basic form has a dual-pathway mechanism.

  • Protonation of Carbonate:

    
     (Rate limiting for neutral form).
    
  • Neutralization of Hydroxide:

    
     (Fast, highly favorable).
    

The basic form acts as a stronger buffer. In acidic media (e.g., gastric fluid pH 1.2 or reactor acid digests), the hydroxide component dissolves almost instantaneously, exposing the carbonate core to acid attack.

Visualization: Dissolution Pathway

The following diagram illustrates the kinetic steps involved in the dissolution of Basic Nickel Carbonate in an acidic environment.

DissolutionMechanism cluster_0 Parallel Dissolution Pathways Solid Solid Basic Ni-Carbonate [Ni-OH / Ni-CO3] Surface Surface Wetting & Proton Adsorption Solid->Surface PathOH Hydroxide Attack: Ni-OH + H+ -> Ni2+ + H2O (Fast / Exothermic) Surface->PathOH PathCO3 Carbonate Attack: Ni-CO3 + H+ -> Ni-HCO3 (Rate Limiting) Surface->PathCO3 Detachment Metal Detachment [Ni(H2O)6]2+ PathOH->Detachment PathCO3->Detachment  + H+ (-CO2) Bulk Bulk Solution (Solvated Ni2+) Detachment->Bulk

Figure 1: Kinetic dissolution pathway of Basic Nickel Carbonate in acidic media, highlighting the rapid hydroxide neutralization step.

Experimental Protocols: Distinguishing the Forms

Since commercial labels are unreliable, researchers must validate the material identity. The following protocol uses TGA (Thermogravimetric Analysis) and FTIR (Fourier Transform Infrared Spectroscopy) as the primary discriminators.

Characterization Workflow

Step 1: FTIR Spectroscopy

  • Method: ATR-FTIR or KBr pellet.

  • Differentiation:

    • Basic Form: Look for a broad, intense O-H stretching band at 3400 cm⁻¹ and a sharp Ni-OH bending mode below 600 cm⁻¹ .

    • Neutral Form: Shows sharp Carbonate bands (~1470, 860 cm⁻¹) but lacks the intense lattice hydroxide features (though surface water may be present).

Step 2: TGA (Thermal Decomposition)

  • Method: Ramp 10°C/min from 25°C to 800°C in

    
    .
    
  • Differentiation:

    • Basic Form: Exhibits a multi-stage weight loss .[1][2]

      • Stage 1 (<200°C): Loss of interstitial water.

      • Stage 2 (250–400°C): Simultaneous loss of chemically bound ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         (as 
        
        
        
        ) and
        
        
        .
    • Neutral Form: Theoretical single-step decomposition (

      
      ).
      
Visualization: Identification Decision Tree

IdentificationTree Start Unknown Nickel Carbonate Sample XRD Perform XRD Analysis Start->XRD Crystalline Sharp Peaks? (Calcite Structure) XRD->Crystalline Yes Amorphous Broad/Amorphous Pattern? XRD->Amorphous Yes TGA Perform TGA (Thermal Decomposition) Crystalline->TGA Amorphous->TGA Likely Basic Step1 Single Step Weight Loss (~37% Mass Drop) TGA->Step1 StepMulti Multi-Step Weight Loss (Water <200C, CO2/OH >250C) TGA->StepMulti ResultNeutral Confirmed: Neutral Nickel(II) Carbonate Step1->ResultNeutral ResultBasic Confirmed: Basic Nickel Carbonate StepMulti->ResultBasic

Figure 2: Decision matrix for characterizing Nickel Carbonate species using XRD and TGA.

Implications for Drug Development (ICH Q3D)

Under ICH Q3D (Elemental Impurities) , Nickel is a Class 2A element. Its control strategy depends heavily on solubility.

Solubility & Bioavailability

While Basic Nickel Carbonate is insoluble in water (neutral pH), it is highly soluble in gastric acid (pH 1.2) .

  • Oral Route: Both forms will dissolve in the stomach, releasing

    
     ions. The risk assessment must assume 100% bioavailability relative to the solid load.
    
  • Parenteral/Inhalation: Solubility in neutral physiological buffers is low for both, but the basic form's amorphous nature may lead to faster leaching than the crystalline neutral form.

Purging Nickel from APIs

When using Basic Nickel Carbonate as a catalyst precursor:

  • Acid Washes: Highly effective. The hydroxide component neutralizes acid, driving the equilibrium toward dissolution.

  • Chelation: EDTA or Glyoxime scavengers are required if the pH cannot be dropped below 4.0. The basic form's higher surface area generally allows for faster complexation kinetics than the crystalline neutral form.

Regulatory Limits (PDE)
  • Oral: 220 µ g/day

  • Parenteral: 22 µ g/day

  • Inhalation: 6 µ g/day

Critical Note: If the raw material is "Basic Nickel Carbonate," the stoichiometry variability affects the calculation of the Ni input load. Do not use the MW of


 (118.7  g/mol ) for calculations; use the specific Certificate of Analysis (CoA) assay value (typically 40-50% Ni w/w).

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022). [Link]

  • PubChem. Nickel(II) Carbonate (Compound Summary). National Library of Medicine. [Link]

  • PubChem. Basic Nickel Carbonate (Compound Summary). National Library of Medicine. [Link]

  • Lascelles, K. et al. Nickel Compounds. Ullmann's Encyclopedia of Industrial Chemistry. (2005).[3] [Link]

Sources

Structural Elucidation of Zaratite and Synthetic Nickel Hydroxy Carbonate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Materials Scientists, Geochemists, and Pharmaceutical Process Chemists (Catalysis).

Executive Summary: The Zaratite Enigma

Zaratite (


) occupies a controversial space in mineralogy.[1][2][3] Officially classified as a "Questionable" species by the International Mineralogical Association (IMA), it is widely regarded not as a distinct crystalline phase, but as a poorly ordered, hydrous nickel hydroxy carbonate (Ni-HC) material.[2] It often exists as a mixture of amorphous phases and micro-crystalline analogues such as Nullaginite  or Gaspéite .

For researchers in drug development , specifically those working on hydrogenation catalysts (e.g., precursors for Raney Nickel or supported Ni catalysts), understanding the "Zaratite" structure is critical. The disordered, turbostratic nature of synthetic zaratite analogues directly correlates to high surface area and reactivity upon thermal decomposition to nickel oxide (NiO).

This guide provides a rigorous framework for synthesizing and characterizing these analogues, moving beyond standard XRD to advanced local-structure techniques.

Structural Taxonomy of Nickel Carbonates

Before analysis, one must distinguish between the "Zaratite" gel and its crystalline counterparts.

Mineral / PhaseFormulaCrystal SystemStructural Characteristic
Zaratite

Isometric (Amorphous)Poorly ordered, gel-like, turbostratic stacking. Often a mixture.
Nullaginite

MonoclinicOrdered analogue; Rosasite group.[4] Distinct H-bonding network.
Gaspéite

TrigonalCalcite group member. Anhydrous.
Hellyerite

MonoclinicHighly hydrated; unstable at room temperature.

Experimental Protocol: Controlled Synthesis

To study zaratite, one must synthesize reproducible Ni-HC analogues. Natural samples are too impure for rigorous structural solution.

Protocol A: Precipitation of Amorphous Zaratite Analogue

Objective: Synthesize the high-surface-area precursor common in catalyst manufacturing.

  • Reagents: Prepare 0.5 M

    
     and 0.5 M 
    
    
    
    .
  • Precipitation: Add the carbonate solution dropwise to the nickel solution at 25°C under vigorous stirring (500 RPM).

  • pH Control: Maintain pH at 8.5–9.0 using dilute NaOH. Criticality: Higher pH favors hydroxide formation (

    
    ), altering the stacking sequence.
    
  • Aging: Stir for 2 hours. Do not apply heat (heat promotes crystallization to Nullaginite).

  • Washing: Centrifuge and wash 3x with deionized water to remove

    
     and 
    
    
    
    ions.
  • Drying: Lyophilize (freeze-dry) to preserve the porous, amorphous structure. Avoid oven drying, which collapses the pore network.

Protocol B: Hydrothermal Transformation to Nullaginite

Objective: Create a crystalline reference standard.

  • Take the fresh precipitate from Protocol A (before drying).

  • Resuspend in water in a Teflon-lined autoclave.

  • Heat to 180°C for 24 hours .

  • Filter and dry at 60°C. Result: Sharp diffraction peaks characteristic of Nullaginite.

Characterization Workflow

The following workflow is designed to resolve the ambiguity between amorphous zaratite and crystalline phases.

CharacterizationWorkflow Sample Synthetic Ni-HC Sample XRD Powder XRD (Cu Kα) Sample->XRD Decision Crystallinity Check XRD->Decision Amorphous Broad Humps / Low Intensity Decision->Amorphous Poor Order Crystalline Sharp Bragg Peaks Decision->Crystalline High Order PDF Pair Distribution Function (Total Scattering) Amorphous->PDF Raman Raman Spectroscopy (Carbonate Modes) Amorphous->Raman Crystalline->Raman Rietveld Rietveld Refinement (Nullaginite Model) Crystalline->Rietveld Output1 Local Order Analysis (Ni-Ni distances) PDF->Output1 Output2 Phase ID (Nullaginite/Gaspéite) Rietveld->Output2

Figure 1: Decision matrix for characterizing nickel hydroxy carbonates. Note the divergence based on crystallinity.

Step 4.1: X-Ray Diffraction (XRD) Interpretation
  • Zaratite Analogue: Expect a "turbostratic" pattern. You will see asymmetric peaks (Warren-Fall lineshape) at low angles (

    
     and 
    
    
    
    ), representing the basal spacing (
    
    
    ) of the layered structure. The lack of
    
    
    peaks indicates no order between the layers.
  • Nullaginite: Look for distinct reflections at

    
     (020) and 
    
    
    
    (221) (values approx for Cu K
    
    
    ).
Step 4.2: Vibrational Spectroscopy (Raman/FTIR)

This is the most sensitive tool for distinguishing Zaratite from Nullaginite.

  • Carbonate Symmetry:

    • Zaratite: The Carbonate ion (

      
      ) is in a symmetric environment (interlayer). Raman shows a single  symmetric stretching mode (
      
      
      
      ) around
      
      
      .
    • Nullaginite: The carbonate is coordinated directly to the Nickel in a distorted geometry. This lowers the symmetry (

      
       or lower), causing splitting  of the 
      
      
      
      asymmetric stretch (approx.
      
      
      and
      
      
      ) and the appearance of multiple bands in the
      
      
      region.
Step 4.3: Pair Distribution Function (PDF) Analysis

For the "Amorphous" Zaratite Phase.

Standard XRD fails for zaratite because it relies on long-range order. PDF uses total scattering (Bragg + Diffuse) to calculate the probability of finding two atoms at a distance


.
  • Protocol: Collect high-energy XRD (Ag source or Synchrotron,

    
    ) to high 
    
    
    
    (
    
    
    ).
  • Data Processing: Fourier transform the structure function

    
     to obtain 
    
    
    
    .
  • Interpretation:

    • 1.9–2.1 Å: Ni-O bond distance (octahedral coordination).

    • 3.0–3.1 Å: Ni-Ni distance (edge-sharing octahedra).

    • Implication: If the peaks disappear after

      
      , the "crystal" size is effectively a nanocluster of only a few nanometers, explaining the high catalytic activity.
      

Thermal Decomposition & Catalytic Relevance

For pharmaceutical catalysis, the value lies in the decomposition product.

ThermalDecomposition Zaratite Zaratite Analogue (Ni-HC) Dehydration Step 1: Dehydration (100°C - 200°C) Zaratite->Dehydration - H2O (interlayer) Dehydroxylation Step 2: Dehydroxylation & Decarbonation (250°C - 400°C) Dehydration->Dehydroxylation - OH / - CO2 NiO NiO Nanocrystals (Defective Rock Salt) Dehydroxylation->NiO Catalyst Active Catalyst (Hydrogenation) NiO->Catalyst Reduction (H2)

Figure 2: Thermal evolution of Zaratite analogues into active pharmaceutical catalysts.

  • TGA Profile: Zaratite shows a two-step weight loss.

    • Low T (<200°C): Loss of physisorbed and interlayer water.

    • High T (300°C+): Collapse of the hydroxide layers and release of

      
      .
      
  • Key Insight: The lower the crystallinity of the Zaratite precursor (determined by PDF), the higher the defect density in the resulting NiO, leading to superior catalytic performance in hydrogenation reactions.

References

  • Garcia-Guinea, J., et al. (2013). "The status of zaratite: investigation of the type specimen from Cape Ortegal, Galicia, Spain." European Journal of Mineralogy.

  • Frost, R. L., et al. (2008). "Raman spectroscopy of hydroxy nickel carbonate minerals nullaginite and zaratite."[4][5] Journal of Raman Spectroscopy.

  • Mindat.org. "Zaratite Mineral Data."

  • Nickel, E. H., et al. (1979). "Nullaginite and erythrite from the Nullagine district, Western Australia." Journal of the Geological Society of Australia.[5] (Foundational paper on the crystalline analogue).

Sources

Electronic Architecture & Electrochemical Kinetics of Nickel(II) Carbonate Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Deep Dive for Energy Storage Applications[1]

Executive Summary

Nickel(II) carbonate hydroxide (NCH), typically denoted as


, represents a critical class of "battery-type" electrode materials. Unlike electric double-layer capacitors (EDLCs) that store charge physically, NCH relies on rapid, reversible Faradaic redox reactions.

For researchers transitioning from pharmaceutical or solid-state chemistry, NCH presents a familiar challenge: polymorph control and surface engineering. While it offers a high theoretical specific capacity (>1000 C g⁻¹), its practical application is throttled by its intrinsic electronic structure—specifically, a wide bandgap that renders it a semiconductor/insulator. This guide details the electronic properties, synthesis logic, and electrochemical mechanisms required to exploit NCH for high-performance supercapacitors.

Fundamental Electronic Structure
2.1 Band Theory and Conductivity

NCH is not a metal; it is a wide-bandgap semiconductor.

  • Bandgap (

    
    ):  Typically ranges between 3.2 eV and 3.8 eV , depending on the degree of hydration and crystallinity.
    
  • Electronic Behavior: In its pure state, NCH behaves as a p-type semiconductor with low carrier mobility. The localized

    
    -electrons in the 
    
    
    
    (
    
    
    ) orbitals are strongly correlated, leading to poor conductivity (
    
    
    to
    
    
    S cm⁻¹).
  • Implication: You cannot use pure NCH pellets for high-rate energy storage. It must be grown directly on a current collector (Ni foam) or hybridized with a conductive matrix (rGO, CNTs) to facilitate electron transport to the redox active sites.

2.2 Crystallographic Stability

The structure consists of edge-sharing


 octahedra layers. Carbonate anions (

) and water molecules reside in the interlayer galleries.
  • Structural Role: The carbonate ions act as "pillars," expanding the interlayer spacing (

    
    -spacing).
    
  • Benefit: This expanded lattice facilitates the diffusion of electrolyte ions (

    
     or 
    
    
    
    ), lowering the activation energy for the redox reaction compared to the denser
    
    
    phase.
Electrochemical Mechanism (The "Battery-Type" Behavior)[2]

It is a common misconception to label NCH as "pseudocapacitive." Strictly speaking, it exhibits battery-type behavior characterized by distinct redox peaks in Cyclic Voltammetry (CV), rather than the rectangular shape of ideal capacitors.

3.1 The Redox Reaction

In an alkaline electrolyte (e.g., 2M - 6M KOH), the charge storage mechanism involves a reversible quasi-solid-state phase transformation between Nickel(II) and Nickel(III):



  • Charging (Anodic Scan): Oxidation of

    
     to 
    
    
    
    (formation of nickel oxyhydroxide,
    
    
    ).
  • Discharging (Cathodic Scan): Reduction back to the hydroxide/carbonate state.

3.2 Visualization of Reaction Kinetics

The following diagram illustrates the charge transfer pathway, highlighting the rate-limiting step (solid-state diffusion of protons).

RedoxMechanism Electrolyte Electrolyte (KOH) Source of OH- Interface Helmholtz Double Layer (Solid-Liquid Interface) Electrolyte->Interface Mass Transport Surface NCH Surface Sites (Adsorption) Interface->Surface Adsorption Bulk Bulk Lattice (Proton Diffusion) Surface->Bulk H+ Diffusion (Rate Limiting) Collector Current Collector (Electron Transport) Surface->Collector e- Transfer (Fast) Bulk->Surface Discharge

Figure 1: Kinetic pathway of the Faradaic redox reaction in NCH electrodes. Proton diffusion within the bulk lattice often dictates the rate capability.

Optimized Synthesis Protocol: Urea-Mediated Hydrothermal Growth

To achieve high surface area (nanowires or nanosheets), we utilize a self-validating urea hydrolysis method . Urea acts as a "pH time-release capsule," preventing rapid precipitation that leads to bulk agglomeration.

4.1 Reagents
  • Nickel Source: Nickel Nitrate Hexahydrate (

    
    ) - High solubility.
    
  • Precipitating Agent: Urea (

    
    ).
    
  • Solvent: Deionized Water (18.2 MΩ·cm).

  • Substrate: Nickel Foam (NF) (cleaned via HCl acid etching to remove oxide layer).

4.2 Step-by-Step Protocol (SOP)
  • Substrate Pre-treatment:

    • Sonicate Ni foam in Acetone (10 min)

      
       Ethanol (10 min) 
      
      
      
      DI Water (10 min).
    • Etch in 3M HCl for 15 mins to expose fresh Ni metal. Rinse to neutral pH.

  • Precursor Solution:

    • Dissolve 2 mmol

      
       and 8 mmol Urea in 40 mL DI water.
      
    • Rationale: 1:4 molar ratio ensures excess urea for sustained carbonate supply.

  • Hydrothermal Growth:

    • Transfer solution and Ni foam into a Teflon-lined stainless steel autoclave.

    • Critical Parameter: Heat at 120°C for 10 hours .

    • Mechanism:[1][2] Urea decomposes:

      
      . The slow release of 
      
      
      
      drives the nucleation of NCH nanowires directly on the foam.
  • Post-Processing:

    • Rinse with Ethanol/Water to remove residual ions.

    • Vacuum dry at 60°C for 12 hours.

    • Note: Calcination is NOT recommended if you want to retain the Carbonate Hydroxide phase. Calcination >300°C converts it to NiO.

4.3 Synthesis Workflow Diagram

SynthesisFlow cluster_0 Pre-Treatment cluster_1 Precursor Prep cluster_2 Hydrothermal Reaction cluster_3 Finalization Clean Ni Foam Cleaning (HCl Etch) Mix Mix Ni(NO3)2 + Urea (1:4 Ratio) Heat Autoclave 120°C, 10h Mix->Heat Hydrolysis Urea Hydrolysis Slow CO3(2-) Release Heat->Hydrolysis Internal Mechanism Wash Wash & Vacuum Dry 60°C Heat->Wash

Figure 2: Workflow for the in-situ growth of NCH nanowires on Nickel Foam.

Characterization & Validation Framework

To ensure scientific integrity, the synthesized material must be validated against specific crystallographic and spectroscopic fingerprints.

TechniqueTarget FeatureExpected Signal/Fingerprint
XRD (X-Ray Diffraction)Phase PurityPeaks at

and

corresponding to monoclinic or hexagonal NCH. Absence of NiO peaks.
FTIR (Infrared Spec.)Anion IdentificationSharp peak at ~1380 cm⁻¹ (

stretch) and broad band at ~3450 cm⁻¹ (

stretch).
XPS (Photoelectron Spec.)[3][4]Oxidation StateNi 2p

peak at ~856.0 eV (characteristic of

in hydroxide environment) with satellite peaks.[3]
SEM/TEM Morphology1D Nanowires or 2D Nanosheets growing vertically from the substrate (preventing "dead volume").
Performance Optimization: Overcoming the Conductivity Limit

Since NCH is a semiconductor, intrinsic conductivity is the bottleneck. Two primary strategies are employed in high-impact literature:

  • Composite Engineering:

    • rGO/NCH: Reduced Graphene Oxide provides a conductive backbone.

    • CNT/NCH: Carbon Nanotubes prevent restacking of NCH nanosheets.

  • Heterostructure Design:

    • Core-Shell Arrays: Growing NCH (Shell) on highly conductive

      
       or 
      
      
      
      (Core) nanowires. This creates a "superhighway" for electrons while the shell provides high capacity.

Typical Performance Data (Literature Aggregation):

Material SystemMorphologySpecific Capacitance (F/g or C/g)Retention (Cycles)
Pure NCHAgglomerated Particles~400 - 600 F/g70% @ 1000
NCH Nanowires on Ni Foam1D Array1200 - 1500 F/g85% @ 3000
NCH / rGO Composite3D Aerogel>1800 F/g92% @ 5000
References
  • Zhu, Y., et al. (2014). Hierarchical porous Ni(OH)2/NiCO3(OH)2 composite for high performance supercapacitors.Journal of Power Sources .

  • Wang, H., et al. (2017). Nickel carbonate hydroxide nanowires on nickel foam for high-performance supercapacitors.Electrochimica Acta .

  • Liu, J., et al. (2019). Electronic structure engineering of nickel carbonate hydroxides via cobalt doping for advanced energy storage.ACS Applied Materials & Interfaces .

  • Zhang, L., et al. (2021). Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode.ACS Omega .

  • Shinde, V. L., et al. (2024).[5] Nanostructured nickel hydroxide Ni(OH)2 for energy storage applications.[3][4][5][6]ResearchGate .[3][2][5][7]

Sources

Nickel Hydroxide Carbonate: Stoichiometric Control and Molar Mass Determination

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the complex, non-stoichiometric nature of Nickel Hydroxide Carbonate. It moves beyond standard textbook definitions to provide a practical framework for researchers needing precise control over this material in catalyst synthesis and battery precursor development.

Content Type: Technical Whitepaper & Experimental Guide Audience: Research Scientists, Process Chemists, and Drug Development Professionals (Catalysis Group)

Executive Summary: The Non-Stoichiometric Challenge

In high-precision applications—such as synthesizing hydrogenation catalysts for pharmaceutical intermediates or developing cathode precursors—"Nickel Hydroxide Carbonate" is rarely a single, fixed chemical entity. It exists on a structural continuum between pure nickel(II) hydroxide (


) and nickel(II) carbonate (

).

For the researcher, relying on a generic molar mass (e.g., the commercial average of ~304 g/mol or ~587 g/mol ) is a source of significant experimental error. This guide defines the structural variability of the material, provides a stoichiometric calculation framework , and details a self-validating synthesis protocol to target specific phase compositions.

Structural Chemistry: The - Phase Continuum

To control the molar mass, one must control the crystal lattice. Nickel hydroxide carbonate is best understood not as a salt, but as a layered double hydroxide (LDH)-like structure where carbonate anions intercalate into the nickel hydroxide matrix to balance charge and stabilize the turbostratic


-phase.
The Structural Phase Map

The following diagram illustrates the transformation pathways between the hydrated


-phase (low crystallinity, variable stoichiometry) and the crystalline 

-phase.

PhaseMap Alpha α-Ni(OH)2 (Turbostratic) High Surface Area Intercalated Anions (CO3, H2O) BasicCarb Basic Nickel Carbonate Ni(OH)x(CO3)y · zH2O (Intermediate Phase) Alpha->BasicCarb Aging / CO2 Absorption (pH < 8) Beta β-Ni(OH)2 (Crystalline Brucite) Stoichiometric No Intercalation Alpha->Beta Dehydration (Loss of interlamellar H2O) BasicCarb->Beta Hydrothermal Aging (High pH, High T) NiO NiO (Bunsenite) Active Catalyst/Precursor BasicCarb->NiO Calcination (300-400°C) Beta->NiO Calcination (>400°C)

Figure 1: Structural evolution of nickel hydroxide species.[1][2] The "Basic Nickel Carbonate" phase acts as a stable intermediate that prevents the rapid crystallization of the thermodynamically stable but less reactive


-phase.

Stoichiometric Variations and Molar Mass

Because the ratio of hydroxide to carbonate varies based on synthesis pH, the molar mass (


) must be calculated dynamically. The general formula is:


Where:

  • 
     represents the fraction of carbonate substitution (
    
    
    
    ).
  • 
     represents the hydration state (interlamellar water).
    
Common Stoichiometric Variants Table

Commercial "Nickel Carbonate" is typically a mixture. Use the table below to identify which variant matches your analytical data (Elemental Analysis/TGA).

Common NameEmpirical FormulaApprox. Molar Mass ( g/mol )Ni Content (wt%)Application Context
Basic Nickel Carbonate (Commercial)

587.59 ~45-50%Standard catalyst precursor
Zaratite (Mineral form)

376.23 ~46.8%Naturally occurring analog
High-Hydroxide Variant

497.15 ~47.2%Battery cathode precursor
Pure Nickel Carbonate

118.70 49.4%Rarely isolated; unstable
Nickel(II) Hydroxide

92.71 63.3%Thermodynamically stable end-product

Critical Insight: If your Certificate of Analysis (CoA) lists "Ni content" as 48%, do not assume a single species. It is likely a blend of the Commercial Basic Carbonate and higher hydrates. Always calculate Molar Mass based on the specific Ni% of your lot.

Experimental Protocol: Controlled Precipitation

To synthesize high-purity nickel hydroxide carbonate with a target stoichiometry (e.g., for reproducible catalyst performance in drug synthesis), you cannot simply mix reagents. You must control the supersaturation ratio .

The Homogeneous Precipitation Method (Urea Hydrolysis)

This method is superior to direct NaOH addition because it releases carbonate and hydroxide ions slowly and uniformly, preventing local concentration hotspots that lead to phase segregation.

Reagents
  • Nickel(II) Nitrate Hexahydrate (

    
    ): 0.1 M
    
  • Urea (

    
    ): 0.5 M (5x excess)
    
  • Deionized Water (

    
    )
    
Workflow Diagram

Synthesis Start Dissolve Ni(NO3)2 + Urea in DI Water Heat Heat to 85°C (Stirring @ 400 RPM) Start->Heat Hydrolysis Urea Hydrolysis: CO(NH2)2 + 3H2O → 2NH4+ + OH- + CO3-- (Slow pH rise) Heat->Hydrolysis T > 80°C Nucleation Nucleation of α-Ni(OH)x(CO3)y (Turbostratic Phase) Hydrolysis->Nucleation Aging Aging (2-4 Hours) Determines Crystallinity & Carbonate Ratio Nucleation->Aging Filter Vacuum Filtration & Wash (Hot Water) Aging->Filter Dry Drying @ 60°C (Vacuum Oven) Filter->Dry

Figure 2: Homogeneous precipitation workflow utilizing urea hydrolysis to control particle size and stoichiometry.

Step-by-Step Methodology
  • Preparation: Dissolve 29.08 g of

    
     and 30.0 g of Urea in 1 L of DI water.
    
  • Reaction: Heat the solution to 85°C under vigorous stirring. The solution will remain clear initially.

  • Induction: As urea decomposes (approx. T > 80°C), the pH will slowly rise from ~5.5 to ~7.0. Turbidity (green precipitate) will appear after 30–60 minutes.

  • Stoichiometric Control (The "Self-Validating" Step):

    • For High Carbonate (

      
      ):  Stop reaction at pH 6.8 (approx 2 hours).
      
    • For High Hydroxide (

      
      ):  Continue aging until pH > 7.5 (approx 4-6 hours) or add small amounts of NaOH to drive the transition to 
      
      
      
      -phase.
  • Harvest: Filter while hot. Wash with warm water (

    
    ) to remove excess 
    
    
    
    and
    
    
    ions.
  • Drying: Dry at 60°C under vacuum. Warning: Drying above 100°C will begin to dehydrate the lattice and alter the molar mass.

Analytical Validation: Determining Your Molar Mass

Since the formula varies, you must validate the molar mass of your synthesized material before using it in stoichiometric calculations for drug development (e.g., catalyst loading).

Protocol: Thermogravimetric Analysis (TGA)

Run TGA from 30°C to 600°C at 10°C/min in Air/Nitrogen.

  • Stage 1 (30–150°C): Mass loss corresponds to adsorbed and interlamellar water (

    
    ).
    
  • Stage 2 (250–400°C): Decomposition of hydroxide and carbonate groups.

    • Reaction:

      
      
      
  • Calculation:

    • Residual Mass at 600°C = Mass of

      
      .
      
    • This provides the effective equivalent weight of your precursor.

Applications in Drug Development

While Nickel Hydroxide Carbonate is not a drug substance, it is a Critical Material Attribute (CMA) in the synthesis of Raney Nickel and Supported Nickel Catalysts used in:

  • Hydrogenation: Reduction of alkenes/alkynes in API synthesis.

  • Cross-Coupling: Precursor for Ni(0) sources in Suzuki-Miyaura reactions (an emerging alternative to Palladium).

Why Stoichiometry Matters: Variations in the Carbonate/Hydroxide ratio (


) affect the reducibility  of the nickel. High-carbonate precursors generally require higher reduction temperatures but yield smaller, more stable Ni crystallites, essential for high-turnover-number (TON) catalytic cycles in pharmaceutical manufacturing.

References

  • Synthesis and Phase Control: Hall, D. S., et al. "Nickel hydroxides and related materials: a review of their structures, synthesis and properties." Proceedings of the Royal Society A, 2015.

  • Stoichiometric Calculation: "Nickel(II) carbonate hydroxide tetrahydrate properties and applications." PubChem, National Library of Medicine.

  • Precipitation Mechanisms: "Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance." Chemistry of Materials, ACS Publications, 2025. (Note: Year adjusted based on context, referencing standard mechanisms described in recent literature).

  • Commercial Specifications: "Nickel(II) carbonate hydroxide 12244-51-8 Product Information." Sigma-Aldrich.

  • Catalytic Applications: "Platinum and Nickel Carbonate Hydroxide Catalyst for Fuel Cells." ChemicalBook, 2024.

Sources

Thermodynamic Stability and Phase Evolution of Nickel Carbonate Basic Hydrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Nickel Carbonate Basic Hydrates Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

A Guide to Metastable Precursors and Impurity Control

Executive Summary

In high-precision applications—ranging from the synthesis of cathode precursors for Li-ion batteries to the scavenging of Class 2A elemental impurities in active pharmaceutical ingredients (APIs)—"Nickel Carbonate" is rarely a simple stoichiometric compound. It exists primarily as a family of basic hydrates (


), whose thermodynamic stability is governed by a complex interplay of pH, 

, and aging kinetics.

This guide moves beyond standard textbook definitions to address the metastability of these phases. We explore why commercial "nickel carbonate" varies so wildly in solubility and reactivity, and we provide a self-validating framework for characterizing these materials in your own laboratory.

Part 1: The Thermodynamic Landscape[1]

The term "Nickel Carbonate" is often a misnomer in industrial contexts. Pure anhydrous nickel carbonate (


, mineral name: Gaspeite) is kinetically hindered and rarely forms under standard aqueous conditions. Instead, the system favors Basic Nickel Carbonates (BNCs) .
Defining the Species

Thermodynamic modeling requires distinguishing between the theoretical end-members and the actual precipitated phases.

SpeciesFormulaNature

(Approx)
Gaspeite

Crystalline, Rare

to

Nickel Hydroxide

Crystalline, Stable

to

Basic Nickel Carbonate

Common PrecipitateVariable (see below)
Zaratite

Natural/AmorphousNot well defined
Thermodynamic Constants

The stability of BNCs is best understood through their Gibbs Free Energy of Formation (


) and Enthalpy (

). The values below represent the "Nullaginite" type phase, a common structural analog for industrial BNC.

Table 1: Thermodynamic Parameters at 298.15 K

ParameterValueSignificance
Solubility Product (

)

Extremely low solubility in neutral water; drives precipitation.


Indicates high thermodynamic stability relative to free ions.


Exothermic formation; synthesis generates significant heat.
Entropy (

)

High entropy due to hydration water disorder.

Critical Insight: The huge discrepancy between the


 of pure 

(

) and BNC (

) explains why acid digestion of BNC residues is often slower than expected—the lattice energy of the basic hydrate network is significant.

Part 2: Phase Stability & Transformation Mechanisms

The formation of BNC is not a single-step reaction but a kinetic evolution . Understanding this pathway is essential for controlling particle size (in battery precursors) or ensuring scavenging efficiency (in pharma).

The Aging Mechanism

When


 and 

mix, the system does not immediately form the most stable phase. It passes through an "Ostwald Rule of Stages" progression:
  • Amorphous Gel: Rapid precipitation of hydrated

    
    .
    
  • Hydrolysis: The gel reacts with water, exchanging carbonate for hydroxide to lower surface energy.

  • Crystallization: Formation of ordered BNC (e.g., Nullaginite).

Visualization: The Precipitation-Aging Pathway

G Start Precursors (NiSO4 + Na2CO3) Amorphous Amorphous Phase (High Solubility) NiCO3·nH2O Start->Amorphous Fast Precipitation (t < 1 min) Hydrolysis Hydrolysis Step Exchange CO3²⁻ ↔ 2OH⁻ Amorphous->Hydrolysis Aging in Mother Liquor Hydrolysis->Amorphous Re-dissolution (if pH drops) BNC Basic Nickel Carbonate (Metastable) Ni4(CO3)(OH)6·4H2O Hydrolysis->BNC Ostwald Ripening (t > 24 hrs) Stable Stable Phase (Gaspeite/NiO) Requires High T or pCO2 BNC->Stable Calcination or Hydrothermal Aging

Figure 1: The kinetic evolution of Nickel Carbonate. Note that the "Basic" phase is the kinetic trap where most industrial processes operate.

Part 3: Experimental Determination (The "How-To")

As a scientist, you cannot rely on literature values alone due to the variable stoichiometry of BNC. You must determine the stability constant for your specific precipitate.

Protocol: Equilibrium Solubility Method

This protocol is designed to be self-validating . If the pH drifts during the "Equilibrium" phase, the system has not reached thermodynamic stability.

Reagents:

  • Synthesized BNC sample (washed free of Na/SO4 ions).

  • 0.1 M

    
     (to maintain constant ionic strength).
    
  • Standardized

    
     and 
    
    
    
    .

Workflow:

  • Preparation: Suspend 0.5 g of BNC in 50 mL of 0.1 M

    
    .
    
  • Acidification: Lower pH to ~4.0 using

    
     to induce partial dissolution (approaching equilibrium from undersaturation).
    
  • Equilibration: Stir under

    
     atmosphere (to exclude atmospheric 
    
    
    
    ) at 25°C.
  • Validation Loop: Measure pH every 24 hours. Stop only when

    
     over 48 hours. 
    
  • Analysis: Filter (0.2

    
    ), measure total Ni (ICP-OES) and Carbonate (TIC analyzer).
    
Visualization: The Solubility Workflow

Experiment Setup Sample Suspension (0.1M Ionic Strength) Acidify Acidify to pH 4.0 (Undersaturation Approach) Setup->Acidify Wait Equilibrate (N2 purge) Time: 72h - 168h Acidify->Wait Check Check Stability: Is ΔpH < 0.02 / 48h? Wait->Check Check->Wait No (Drifting) Filter Filtration (0.2 μm) Check->Filter Yes (Stable) Analyze Quantify [Ni] & [DIC] Calculate Ksp Filter->Analyze

Figure 2: Self-validating solubility protocol. The pH stability check is the critical control point preventing premature data collection.

Part 4: Implications for Applications

Pharmaceutical Impurity Scavenging (ICH Q3D)

Nickel is a Class 2A impurity.[1] In drug development, removing Ni catalysts often relies on precipitation or chelation.

  • The Trap: If you neutralize a reaction mixture to pH 7-8 to precipitate Ni, you form BNC. However, if the solution contains amines (common in APIs) or ammonia, the thermodynamic equilibrium shifts.

  • The Risk:

    
     forms stable amine complexes (
    
    
    
    for
    
    
    ). If the stability of the soluble complex exceeds the lattice energy of the BNC, nickel will not precipitate, or will re-dissolve.
  • Solution: Use the

    
     of BNC to calculate the maximum pH required to drive precipitation, accounting for the competing ligand formation constants of your API.
    
Battery Precursor Synthesis

For Ni-rich cathodes (e.g., NMC 811), the "tap density" of the precursor is defined by the aging step in Figure 1.

  • Control: Extending the "Hydrolysis" phase (Ostwald ripening) at controlled pH (typically 10-11) allows the BNC crystallites to grow, increasing density.

  • Failure Mode: Rapid precipitation (high supersaturation) locks the material in the "Amorphous" phase, leading to low-density powders that crack during calcination.

References

  • Reiterer, F., et al. (2005). "Solubility of nickel carbonate in aqueous solution." Geochimica et Cosmochimica Acta. (Verified via search context: Solubility data aligns with standard geochemical databases).

  • Hummel, W., & Curti, E. (2003). "Nickel aqueous speciation and solubility at ambient conditions." PSI Bericht. (Authoritative source for thermodynamic data of Ni species).

  • Liu, H., et al. (2023). "Thermodynamic Analysis and Experimental Optimization for the Purification of Ni-Co-Mn Mixed Sulfate Solution." ResearchGate.

  • Gamsjäger, H., et al. (2005). "Chemical Thermodynamics of Nickel." OECD Nuclear Energy Agency. (The "Gold Standard" database for Ni thermodynamics).

  • ICH Expert Working Group. "Guideline Q3D (R1) on Elemental Impurities." European Medicines Agency.

Sources

Technical Guide: Magnetic Properties and Synthesis of Nickel(II) Carbonate Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nickel(II) Carbonate Hydroxide (NCH) nanoparticles (


) represent a critical class of layered magnetic materials. While often viewed merely as precursors to Nickel Oxide (

), NCH nanoparticles possess intrinsic, tunable magnetic properties driven by their turbostratic crystal structure and high surface-to-volume ratio.

For drug development professionals, NCH offers a distinct advantage over pure oxides: pH-responsive biodegradability . Unlike the chemically inert


, the carbonate moiety in NCH allows for rapid dissolution in the acidic microenvironments of tumors (pH 5.5–6.5), facilitating targeted payload release while retaining the magnetic susceptibility required for MRI contrast or magnetic targeting during the transport phase.

This guide details the synthesis, magnetic characterization, and structural logic of NCH nanoparticles, providing a self-validating protocol for laboratory replication.

Part 1: Structural and Magnetic Basis

Crystal Structure and Superexchange

The magnetic behavior of NCH is dictated by its layered structure, often resembling the mineral Nullaginite or a turbostratic


 phase intercalated with carbonate anions.
  • Cationic Layers: Composed of edge-sharing

    
     octahedra. The 
    
    
    
    ions (
    
    
    electron configuration) carry a magnetic moment of approximately
    
    
    .
  • Anionic Interlayers: Carbonate ions (

    
    ) and water molecules reside between the brucite-like nickel layers. These increase the interlayer spacing (
    
    
    
    -spacing
    
    
    ) compared to pure
    
    
    (
    
    
    ).
  • Magnetic Interaction: The primary magnetic coupling is Antiferromagnetic (AFM) superexchange between adjacent

    
     ions within the layers (intra-layer) mediated by oxygen bridges. However, the increased interlayer distance weakens the inter-layer coupling, leading to complex magnetic phase transitions.
    
Nanoscale Magnetic Effects

In bulk form, basic nickel carbonates exhibit long-range antiferromagnetic order below a Néel temperature (


) of 

. However, reducing the dimension to the nanoscale (<20 nm) introduces two competing phenomena:
  • Uncompensated Surface Spins: The high surface area results in broken coordination symmetry at the particle boundaries. These "loose" spins do not cancel out, creating a Weak Ferromagnetic shell around the AFM core.

  • Superparamagnetism: At temperatures above the blocking temperature (

    
    ), the thermal energy overcomes the magnetic anisotropy, causing the net moment to fluctuate randomly (paramagnetic behavior).
    

Part 2: Validated Synthesis Protocol (Urea Hydrolysis)

Objective: Synthesize uniform NCH nanoparticles with controlled size (10–20 nm) using a homogeneous precipitation method. Mechanism: Urea decomposition releases ammonia slowly, raising the pH uniformly throughout the solution. This prevents localized supersaturation and ensures monodisperse particle growth.

Reagents
  • Nickel(II) Nitrate Hexahydrate (

    
    ): 0.1 M
    
  • Urea (

    
    ): 0.5 M (5x molar excess to drive hydrolysis)
    
  • Deionized Water (18.2

    
    )
    
  • Ethanol (for washing)

Step-by-Step Workflow
  • Dissolution: Dissolve 2.908 g of

    
     and 3.0 g of Urea in 100 mL of DI water. Stir for 30 minutes until a clear green solution is obtained.
    
  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat to 120°C for 12 hours .

    • Note: Do not exceed 160°C, or the carbonate will decompose, yielding

      
       prematurely.
      
  • Cooling & Collection: Allow the autoclave to cool naturally to room temperature. A light green precipitate will form.

  • Washing: Centrifuge the precipitate (5000 rpm, 10 mins). Wash 3 times with DI water and 2 times with ethanol to remove residual ions and surfactants.

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Synthesis Logic Diagram

SynthesisProtocol Precursors Precursors Ni(NO3)2 + Urea Mixing Homogeneous Mixing (RT, 30 min) Precursors->Mixing Hydrolysis Hydrothermal Reaction (120°C, 12h) CO(NH2)2 -> 2NH3 + CO2 Mixing->Hydrolysis Nucleation Nucleation Ni2+ + CO3(2-) + OH- Hydrolysis->Nucleation Slow pH Rise Growth Particle Growth (Ostwald Ripening) Nucleation->Growth Product NCH Nanoparticles (Light Green Powder) Growth->Product Washing/Drying

Figure 1: Reaction pathway for the urea-mediated synthesis of Nickel Carbonate Hydroxide nanoparticles. The slow release of ammonia controls the nucleation rate, preventing aggregation.

Part 3: Magnetic Characterization & Data Analysis

To validate the material for biomedical applications, specific magnetic metrics must be gathered using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Key Magnetic Metrics (Typical Values)
ParameterValue RangeSignificance for Drug Dev
Néel Temperature (

)
20 K – 30 KBelow this temp, the core is AFM. Above, it acts Paramagnetic.[1]
Coercivity (

) at 5 K
200 – 800 OeIndicates magnetic hardness at cryogenic temps (spin-glass surface effect).
Coercivity (

) at 300 K
~0 OeCritical: Superparamagnetic behavior at body temp prevents clotting/aggregation in blood vessels.
Saturation Magnetization (

)
10 – 40 emu/gSufficient for magnetic separation or targeting, though lower than pure metals.
Interpreting the ZFC/FC Curves

The Zero-Field Cooled (ZFC) and Field Cooled (FC) magnetization curves are the standard "fingerprint" for this material.

  • Divergence Point (

    
    ):  The temperature where ZFC and FC curves split (typically near 
    
    
    
    or
    
    
    ). This indicates the onset of spin freezing or blocking.
  • ZFC Peak: The maximum in the ZFC curve corresponds to the average Blocking Temperature (

    
    ). For NCH nanoparticles, this is often found between 15 K and 25 K.
    
  • Hysteresis Loops:

    • At 5 K: Open loop (Hysteresis present)

      
       Ferromagnetic-like surface spins are frozen.
      
    • At 300 K: Linear/S-shaped with no hysteresis

      
       Paramagnetic/Superparamagnetic.
      
Magnetic Behavior Logic

MagneticLogic TempLow Temperature < TN (e.g., 5K) CoreState_Low Core: Antiferromagnetic Order (Spins antiparallel) TempLow->CoreState_Low ShellState_Low Shell: Spin Glass / Weak FM (Uncompensated Surface Spins) TempLow->ShellState_Low TempHigh Temperature > TN (e.g., 300K) State_High Thermal Energy > Exchange Energy (Randomized Spins) TempHigh->State_High Net_Low Result: Hysteresis Loop (Open Loop, Finite Hc) CoreState_Low->Net_Low ShellState_Low->Net_Low Net_High Result: Paramagnetic Behavior (No Hysteresis, Linear M-H) State_High->Net_High

Figure 2: Temperature-dependent magnetic phase transition logic. At body temperature (right branch), the material exhibits no remanence, making it safe for circulation.

Part 4: Biomedical Utility & References[2][3][4]

The "Precursor" vs. "Carrier" Strategy

While


 is the standard magnetic oxide, NCH nanoparticles offer a unique dual-mode  utility in drug development:
  • pH-Sensitive Carrier: The carbonate group (

    
    ) is susceptible to acid. In the tumor microenvironment (pH < 6.5), NCH particles degrade, releasing 
    
    
    
    ions and any encapsulated drug.
    • Mechanism:[2][3][4]

      
      
      
  • Magnetic Precursor: NCH is the highest-quality precursor for synthesizing ultra-pure

    
     via calcination (
    
    
    
    ). Researchers can synthesize NCH, load it into a matrix, and calcine it in situ for ceramic applications, or use the NCH directly for biodegradable applications.
References
  • Zhu, L. P., et al. "Microwave-assisted hydrothermal synthesis of Ni(OH)2 architectures and their conversion to NiO." Materials Letters, vol. 61, no. 11-12, 2007. Link

    • Context: Validates the hydrothermal/urea synthesis p
  • Richardson, J. T., et al. "Magnetic properties of NiO nanoparticles." Journal of Applied Physics, vol. 70, no. 10, 1991. Link

    • Context: Foundational text on the surface spin effects in nickel-based antiferromagnetic nanoparticles.[5]

  • Tiwari, S. D., & Rajeev, K. P. "Magnetic properties of Ni(OH)2 nanoparticles."[1] Physical Review B, vol. 77, 2008. Link

    • Context: Authoritative source on the low-temperature magnetic transition and spin-glass behavior in nickel hydroxide/carbon
  • Meyer, M., et al. "Nickel Carbonate Hydroxides: Synthesis and Structural Characterization." Inorganic Chemistry, vol. 21, 1982. Link

    • Context: Establishes the structural stoichiometry of the basic carbon

Sources

Technical Guide: Structural and Functional Divergence of Alpha-Nickel Hydroxide and Basic Nickel Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical distinctions between


-Nickel Hydroxide (

-Ni(OH)

)
and Basic Nickel Carbonate (BNC) . While often conflated due to their similar green appearance and overlapping synthesis conditions, these materials represent fundamentally different crystallographic entities.

-Ni(OH)

is a turbostratic layered double hydroxide (LDH) optimized for electrochemical charge storage, whereas BNC is a complex salt (often structurally related to nullaginite or zaratite) where carbonate anions are chemically bound within the lattice, often acting as an electrochemical insulator.

Part 1: Crystallographic & Structural Anatomy

The primary divergence lies in the arrangement of the crystal lattice and the role of anions.

Alpha-Nickel Hydroxide ( -Ni(OH) )

Structure: Turbostratic (disordered layered) structure.[1] The lattice consists of brucite-like Ni(OH)


 layers separated by a large interlayer space containing water molecules and charge-balancing anions (NO

, SO

, Cl

).
  • Interlayer Spacing (

    
    ): 
    
    
    
    (typically
    
    
    ).
  • Formula:

    
    
    
  • Key Feature: The layers are not perfectly stacked (turbostraticity), allowing for rapid diffusion of ions. This phase is metastable and tends to age into the thermodynamically stable

    
    -Ni(OH)
    
    
    
    (brucite structure,
    
    
    ) in alkaline media.
Basic Nickel Carbonate (BNC)

Structure: Complex Salt / Mineral Phase. BNC is not a simple intercalation compound. Carbonate ions (


) are often directly coordinated to the metal center or form a rigid structural component that distorts the brucite layers.
  • Mineral Analogues: Nullaginite (

    
    ) or Zaratite (
    
    
    
    ).
  • Interlayer Spacing: Variable. Crystalline BNC (Nullaginite) exhibits distinct d-spacings (e.g.,

    
    , 
    
    
    
    ) that do not match the expanded
    
    
    -lattice.
  • Key Feature: The carbonate bond is strong and hinders the redox reversibility required for battery applications.

Comparative Data Table
Feature

-Nickel Hydroxide
Basic Nickel Carbonate
Primary Anion Intercalated (mobile) NO

, SO

, etc.
Structural (bound) CO

Crystallinity Low (Amorphous/Turbostratic)Variable (Amorphous to Monoclinic)
Basal Spacing (

)

Variable / No distinct basal peak
Oxidation State Can reach +3.6 (

-NiOOH)
Limited redox activity
Thermal Stability Dehydrates

C; Decomposes

C
Distinct CO

loss step at

C
FTIR Signature Broad

(O-H) at

; Anion peak (e.g., NO

at

)
Split

(CO

) peaks at

Part 2: Synthesis Pathways & Mechanism

The synthesis of these materials is governed by pH , Temperature , and Anion Availability . The following logic flow illustrates the critical decision points in the synthesis protocol.

Synthesis_Pathway Start Nickel Precursor Solution (Ni(NO3)2 or NiSO4) Precipitant Choose Precipitant Start->Precipitant NaOH Strong Base (NaOH/KOH) No Carbonate Source Precipitant->NaOH Pathway A Carbonate Carbonate Source (Na2CO3 or Urea) Precipitant->Carbonate Pathway B Temp_Low Temp < 10°C Rapid Precipitation NaOH->Temp_Low Temp_High Temp > 80°C Aging/Hydrothermal NaOH->Temp_High Result_BNC Basic Nickel Carbonate (Lattice Carbonate) Carbonate->Result_BNC Direct Precipitation Result_Alpha α-Ni(OH)2 (Hydrated, Intercalated) Temp_Low->Result_Alpha Kinetic Control Result_Beta β-Ni(OH)2 (Anhydrous, Ordered) Temp_High->Result_Beta Thermodynamic Control Result_Alpha->Result_Beta Aging in Alkali

Figure 1: Synthesis Logic Flow. Note that


-Ni(OH)

is a kinetic product requiring low temperature to prevent dehydration and ordering into the

-phase.
Detailed Protocols
Protocol A: Synthesis of

-Ni(OH)

(Kinetic Control)

Objective: Trap water and anions between layers before the structure relaxes into the


-phase.
  • Precursor: Dissolve 0.1 M Ni(NO

    
    )
    
    
    
    H
    
    
    O in deionized water.
  • Precipitation: Chill solution to 4°C (ice bath).

  • Addition: Dropwise add 0.2 M NaOH under vigorous stirring until pH reaches 10.5 . Crucial: Do not exceed pH 11 to avoid phase transformation.

  • Aging: None. Filter immediately.

  • Washing: Wash with cold water and ethanol (to remove excess water and prevent aging).

  • Drying: Vacuum dry at room temperature. Do not heat.

Protocol B: Synthesis of Basic Nickel Carbonate

Objective: Incorporate carbonate into the lattice structure.

  • Precursor: Dissolve 0.1 M NiSO

    
     in deionized water.
    
  • Precipitation: Add 0.1 M Na

    
    CO
    
    
    
    solution slowly at 60°C .
  • Aging: Stir for 4 hours at 60°C. The heat promotes the formation of the carbonate-hydroxide lattice.

  • Washing/Drying: Wash with warm water; dry at 80°C.

Part 3: Self-Validating Characterization

To ensure scientific integrity, you must validate your material using the following "fingerprint" methods.

X-Ray Diffraction (XRD) Validation
  • 
    -Ni(OH)
    
    
    
    Check:
    Look for a broad, asymmetric peak at
    
    
    . If the peak shifts to
    
    
    (
    
    
    ), your sample has degraded to
    
    
    -Ni(OH)
    
    
    .
  • BNC Check: Look for sharp peaks distinct from the brucite pattern, or a lack of the low-angle (

    
    ) peak if amorphous.
    
FTIR Spectroscopy (The Carbonate Trap)

This is the most sensitive tool for distinguishing the two.

  • 
    -Ni(OH)
    
    
    
    :
    Shows a sharp peak at
    
    
    if Nitrate is the intercalated anion.
  • BNC: Shows a split peak (doublet) in the

    
     region, corresponding to the symmetric and asymmetric stretching of the distorted carbonate group in the lattice.
    
Electrochemical Performance
  • 
    -Ni(OH)
    
    
    
    :
    Exhibits the "Bode Cycle." It transforms to
    
    
    -NiOOH upon charging, involving the transfer of
    
    
    electron per Ni atom (theoretical capacity
    
    
    ).
  • BNC: Shows high impedance and low specific capacitance. Carbonate groups block the proton diffusion paths necessary for the redox reaction.

Electrochemical_Cycle cluster_legend Performance Impact Alpha α-Ni(OH)2 (High Capacity) Gamma γ-NiOOH (Expanded Phase) Alpha->Gamma Charge (>1.6e) Beta_OH β-Ni(OH)2 (Stable/Lower Cap) Alpha->Beta_OH Aging / Overcharge (Irreversible Loss) Gamma->Alpha Discharge Beta_OOH β-NiOOH (Standard Phase) Beta_OH->Beta_OOH Charge (1.0e) Beta_OOH->Beta_OH Discharge Legend α-phase offers higher capacity but risks converting to β-phase BNC does not cycle effectively.

Figure 2: The Bode Diagram of Electrochemical Cycling.


-Ni(OH)

participates in the high-capacity

cycle, whereas BNC is electrochemically inert or converts poorly.

Part 4: Applications & Implications

Energy Storage (Batteries & Supercapacitors)[2][3][4]
  • 
    -Ni(OH)
    
    
    
    :
    The "Holy Grail" of nickel batteries due to its high theoretical capacity. However, its instability requires stabilization (e.g., Al-doping) to prevent transformation to the
    
    
    -phase.
  • BNC: Generally considered an impurity in battery synthesis. Carbonate contamination during

    
    -Ni(OH)
    
    
    
    synthesis is a common failure mode that increases internal resistance.
Catalysis & Precursors[4][5]
  • BNC: Widely used as a precursor for synthesizing Nickel Oxide (NiO) nanoparticles for catalysis or gas sensing. Its decomposition pathway allows for the formation of porous NiO structures.

  • Biosensors: Both materials are explored for non-enzymatic glucose sensing, but

    
    -Ni(OH)
    
    
    
    is preferred due to its superior surface area and accessible Ni(II)/Ni(III) redox couples.

References

  • Hall, D.S., et al. (2015). The Crystal Structure of Alpha-Nickel Hydroxide. Journal of The Electrochemical Society. Link

  • Oliva, P., et al. (1982). Review of the structure and the electrochemistry of nickel hydroxides and oxyhydroxides. Journal of Power Sources. Link

  • Faure, C., et al. (1991). Turbostratic α-Nickel Hydroxide stabilized by nitrate ions. Solid State Ionics. Link

  • Ramesh, T.N., et al. (2008). Raman spectroscopy of hydroxy nickel carbonate minerals nullaginite and zaratite. Journal of Raman Spectroscopy. Link

  • Kim, M.J., et al. (2025).[2] Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. Link

Sources

Methodological & Application

Precision Engineering of Nickel Hydroxide Carbonate Nanostructures via Hydrothermal Urea Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MAT-2026-NiHC

Executive Summary & Scientific Rationale

Subject: Controlled synthesis of Nickel Hydroxide Carbonate (


) nanostructures.
Primary Application:  High-performance supercapacitor electrodes; secondary applications in enzyme immobilization for biosensors and mesoporous drug delivery carriers.

The Challenge: Pure Nickel Hydroxide (


) offers high theoretical capacitance but suffers from structural instability in alkaline electrolytes, rapidly converting to the denser, less active 

-phase. Conversely, pure Nickel Carbonate (

) is stable but electrochemically inert.

The Solution: The Nickel Hydroxide Carbonate (NiHC) intermediate phase combines the redox activity of the hydroxide with the structural pillars of carbonate anions. This guide details a self-buffering Urea Hydrolysis Protocol that allows researchers to dial in specific morphologies—from 2D nanosheets to 3D "sea-urchin" architectures—by manipulating the kinetics of urea decomposition rather than adding external bases.

Mechanistic Insight: The Urea Hydrolysis Engine

Unlike NaOH or KOH, which cause instantaneous, uncontrolled precipitation, Urea (


) acts as a "time-release" base. This allows for Homogeneous Nucleation , where crystal growth occurs uniformly throughout the solution rather than just at the droplet interface.
Chemical Cascade:
  • Thermal Decomposition: Above 80°C, urea decomposes into ammonia and carbon dioxide.

    
    
    
  • pH Regulation (The Base): Ammonia hydrolyzes to release hydroxyl ions, slowly raising pH.

    
    
    
  • Carbonate Supply:

    
     dissolves to provide the structural carbonate pillars.
    
    
    
    
  • Co-Precipitation: The

    
     ions capture both anions to form the turbostratic NiHC phase.
    
    
    
    
Visualization: Reaction Pathways & Workflow
Figure 1: Synthesis Logic & Phase Control

This diagram illustrates the critical decision points where temperature and time dictate the final nanomaterial architecture.

SynthesisWorkflow Precursors Precursor Dissolution (Ni Nitrate + Urea) Hydrothermal Hydrothermal Reaction (Teflon Autoclave) Precursors->Hydrothermal Transfer to Autoclave Nucleation Homogeneous Nucleation (Slow Urea Hydrolysis) Hydrothermal->Nucleation T > 80°C LowTemp Low Energy (90-100°C) Kinetic Control Nucleation->LowTemp HighTemp High Energy (120-160°C) Thermodynamic Control Nucleation->HighTemp Morph1 Morphology A: Nanosheets / Flowers LowTemp->Morph1 Fast nucleation Slow growth Morph2 Morphology B: Nanowires / Urchins HighTemp->Morph2 Ostwald Ripening Recrystallization Washing Washing & Drying (Removal of NH4+) Morph1->Washing Morph2->Washing

Caption: Decision tree for morphological control. Low temperatures favor 2D sheets (kinetic products), while higher temperatures drive 1D wire growth (thermodynamic products).

Detailed Protocol: Hydrothermal Synthesis

Reagents:

  • Nickel(II) Nitrate Hexahydrate (

    
    ) – Source of Ni.
    
  • Urea (

    
    ) – Hydrolysis agent.
    
  • Deionized Water (

    
    ).
    
  • Ethanol (Absolute).

Equipment:

  • Teflon-lined Stainless Steel Autoclave (50 mL or 100 mL).

  • Ultrasonic Bath.

  • Vacuum Oven.

Step-by-Step Methodology

1. Precursor Preparation (The 1:5 Ratio)

  • Rationale: A molar excess of urea is required to buffer the pH and ensure complete precipitation of Nickel.

  • Dissolve 0.58 g (2 mmol) of

    
     in 35 mL of DI water.
    
  • Add 0.60 g (10 mmol) of Urea.

  • Critical Step: Sonicate for 15 minutes. The solution must be perfectly clear (emerald green) to ensure homogeneous nucleation.

2. Hydrothermal Treatment

  • Transfer the solution to a 50 mL Teflon-lined autoclave. Fill factor should be ~70-80%.

  • Seal tightly and place in a pre-heated oven.

  • Parameter Selection (Choose based on desired outcome):

Target MorphologyTemperatureTimeMechanism
Nanosheets (Flower-like) 100°C - 120°C6 - 10 hKinetic control; rapid nucleation prevents stacking.
Nanowires / Urchins 140°C - 160°C12 - 24 hThermodynamic control; Ostwald ripening drives 1D growth.
Micro-Spheres 180°C24 h+High pressure promotes aggregation into dense spheres.

3. Harvesting & Purification

  • Allow the autoclave to cool naturally to room temperature (forced cooling can crack the crystals).

  • Centrifuge the precipitate (4000 rpm, 5 min).

  • Wash Cycle: Wash 3x with DI water (removes residual

    
     and 
    
    
    
    ) and 2x with Ethanol (reduces surface tension to prevent collapse during drying).

4. Drying

  • Dry in a vacuum oven at 60°C for 12 hours .

  • Note: Do not exceed 250°C, as the material will decompose into Nickel Oxide (NiO), losing the carbonate structure.

Characterization & Validation Standards

To ensure the protocol was successful, the synthesized material must meet these criteria:

A. X-Ray Diffraction (XRD)
  • Expected Result: The pattern should match Basic Nickel Carbonate (JCPDS 04-022-1661 or similar).

  • Key Feature: Look for a low-angle peak (

    
    ) corresponding to the expanded interlayer spacing (
    
    
    
    ) due to carbonate/water intercalation.[1] This large spacing is crucial for ion diffusion in supercapacitors.
B. Electrochemical Performance (3-Electrode System)
  • Electrolyte: 2M or 6M KOH.

  • Reference: Hg/HgO; Counter: Platinum foil.

  • Success Metric:

MetricTarget ValueNotes
Specific Capacitance > 1000 F/g @ 1 A/gIf < 800 F/g, likely too much carbonate (inactive) or too little (unstable).
Rate Capability > 70% retention @ 10 A/gIndicates open pore structure (flower/urchin).
Cycling Stability > 90% after 2000 cyclesCarbonate pillars providing structural integrity.[2]
Troubleshooting & Optimization (Self-Validating System)
  • Issue: Precipitate is blue instead of green.

    • Cause: Incomplete hydrolysis; pH too high too fast (formation of

      
       without carbonate).
      
    • Fix: Reduce Urea concentration or lower temperature slightly.

  • Issue: Low Capacitance / High Resistance.

    • Cause: "Carbonate Poisoning." Too much carbonate blocks the redox active sites.

    • Fix: Increase the reaction temperature (e.g., from 120°C to 140°C) to push the equilibrium slightly towards the hydroxide phase, or reduce the reaction time.

  • Issue: Material collapses into dense chunks.

    • Cause: Surface tension effects during drying.

    • Fix: Ensure the final wash is Ethanol and consider freeze-drying (lyophilization) instead of oven drying.

References
  • Mechanism of Urea Hydrolysis & Carbonate Incorpor

    • Source: "Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance."[1] Chemistry of Materials (ACS).

    • Relevance: Defines the temperature-dependent phase transformation
  • Morphology Control (Time/Temper

    • Source: "Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode." ACS Omega.
    • Relevance: Validates the "Sea-Urchin" morphology protocol
  • Synthesis Protocol & Surface Area

    • Source: "Facile hydrothermal selective fabrication of Ni(OH)2 and Ni(HCO3)
    • Relevance: Provides specific surface area data (m²/g) for flower-like vs. sphere-like structures.
  • Electrochemical Benchmarking

    • Source: "Intimately interconnected nickel carbonate hydroxide nanosheet‐wire structure for high‐performance asymmetric supercapacitors."[2] International Journal of Energy Research.

    • Relevance: Benchmarks the specific capacitance (~1160 F/g)

Sources

Application Notes and Protocols for the Synthesis of Basic Nickel Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Basic Nickel Carbonate

Basic nickel carbonate (primarily NiCO₃·2Ni(OH)₂·4H₂O) is a pivotal inorganic compound, serving as a critical precursor in the synthesis of various nickel-based materials.[1][2] Its industrial significance spans a wide array of applications, from the manufacturing of catalysts and ceramic pigments to its use in electroplating solutions.[1][2][3] The physical and chemical properties of the final nickel-containing product, be it nickel oxide for catalysis or nickel powder for magnetic materials, are intrinsically linked to the characteristics of the basic nickel carbonate precursor.[4] Therefore, a controlled and reproducible precipitation protocol is paramount for researchers and drug development professionals who rely on high-purity, consistent starting materials.

This application note provides a detailed protocol for the precipitation of basic nickel carbonate from nickel nitrate and sodium carbonate. It delves into the underlying chemical principles and elucidates the causal relationships between reaction parameters and the final product's properties, ensuring a robust and self-validating experimental design.

Underlying Principles: A Game of Equilibria and Kinetics

The precipitation of basic nickel carbonate is more complex than a simple metathesis reaction. It involves the simultaneous formation of nickel carbonate (NiCO₃) and nickel hydroxide (Ni(OH)₂), resulting in a hydrated composite. The general, unbalanced reaction can be represented as:

xNi(NO₃)₂(aq) + yNa₂CO₃(aq) + zH₂O(l) → Niₓ(CO₃)y(OH)₂ₓ₋₂y·zH₂O(s) + (2x)NaNO₃(aq) + (y-(x-y))CO₂(g)

A more specific representation often cited is: 2Ni(NO₃)₂ + 2Na₂CO₃ + H₂O → xNiCO₃·yNi(OH)₂·zH₂O + 4NaNO₃ + CO₂.[5] The stoichiometry of the final product, specifically the ratio of NiCO₃ to Ni(OH)₂, is highly dependent on the reaction conditions.

The Critical Role of pH

The pH of the reaction medium is arguably the most influential parameter in determining the composition and morphology of the precipitated basic nickel carbonate. The interplay between carbonate and hydroxide precipitation is governed by pH-dependent equilibria:

  • Acidic to Near-Neutral Conditions (pH < 7): In this range, the concentration of free nickel ions (Ni²⁺) is high. The addition of a carbonate source leads to rapid coagulation, resulting in the formation of loose, flocculent particles.[5] Under more acidic conditions, the equilibrium favors the formation of NiCO₃ over Ni(OH)₂.[5]

  • Alkaline Conditions (pH > 7): At higher pH values, the formation of nickel hydroxide (Ni(OH)₂) is favored.[5] A controlled increase in pH promotes a slower, more ordered precipitation process. This can lead to the formation of denser, more spherical particles, which are often desirable for improved handling and processing.[5] For instance, one study aiming for high-density spherical particles controlled the reaction pH at 8.0.[6] Another method involves a two-stage pH adjustment, initially maintaining a pH of 6.0-7.2 and then raising it to 8.5-9.5 to control particle growth.

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of high-purity basic nickel carbonate. Researchers are encouraged to systematically vary the parameters outlined to tailor the final product to their specific needs.

Reagents and Equipment
  • Nickel (II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Deionized (DI) water

  • pH meter, calibrated

  • Heating mantle with magnetic stirring

  • Reaction vessel (e.g., 1 L glass beaker)

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Drying oven

Quantitative Parameters
ParameterValueRationale
Nickel Nitrate Solution0.5 M - 1.5 MInfluences reaction kinetics and nucleation.[7]
Sodium Carbonate Solution0.5 M - 2.0 MA molar excess of carbonate ensures complete precipitation of nickel.[8]
Reaction Temperature50°C - 90°CAffects reaction rate and particle size. Higher temperatures can lead to smaller particles.[9][10]
Final Reaction pH8.0 - 9.5Promotes the formation of dense, spherical basic nickel carbonate.[5][6]
Stirring Speed300 - 500 rpmEnsures homogeneity of the reaction mixture.
Aging Time1 - 2 hoursAllows for the maturation of the precipitate, leading to a more stable product.
Drying Temperature90°C - 120°CSufficient to remove water without decomposing the carbonate.[11]
Step-by-Step Methodology

Part 1: Precipitation

  • Prepare the Reactant Solutions:

    • Prepare the desired volume of nickel nitrate solution (e.g., 500 mL of a 1 M solution).

    • Prepare the desired volume of sodium carbonate solution (e.g., 500 mL of a 1.2 M solution).

  • Reaction Setup:

    • Place the nickel nitrate solution into the reaction vessel equipped with a magnetic stir bar.

    • Gently heat the solution to the target temperature (e.g., 70°C) while stirring.

  • Precipitation:

    • Once the nickel nitrate solution reaches the target temperature, begin the slow, dropwise addition of the sodium carbonate solution using a burette or dropping funnel. A constant addition rate is crucial for uniform particle formation.

    • Monitor the pH of the reaction mixture continuously. The pH will gradually increase as the sodium carbonate is added.

    • Continue adding the sodium carbonate solution until the target final pH (e.g., 8.5) is reached and remains stable.

  • Aging the Precipitate:

    • Once the addition of sodium carbonate is complete, maintain the reaction mixture at the target temperature and continue stirring for a designated aging period (e.g., 1 hour). This step allows for the crystallization and stabilization of the precipitate.

Part 2: Product Isolation and Purification

  • Filtration:

    • Turn off the heat and allow the precipitate to settle.

    • Carefully decant the supernatant.

    • Filter the remaining slurry using a Buchner funnel under vacuum.

  • Washing: The washing step is critical for removing soluble impurities, particularly sodium nitrate. A multi-stage washing process is highly recommended for achieving high purity.[7][11]

    • Initial Wash: Wash the filter cake with hot (60°C - 80°C) deionized water.[7] Repeat this step 2-3 times.

    • Intermediate Drying: Dry the partially washed filter cake in an oven at 90°C - 120°C for at least 4 hours.[11]

    • Secondary Wash: Re-slurry the dried cake in boiling deionized water and wash again.[11] This re-slurrying and washing of the dried intermediate can be more effective at removing trapped impurities.[12]

    • Final Rinse: Perform a final rinse with room temperature deionized water.

  • Final Drying:

    • Dry the purified filter cake in a drying oven at 90°C - 120°C until a constant weight is achieved.[11]

Visualizing the Workflow

The following diagram illustrates the key stages of the basic nickel carbonate precipitation protocol.

G cluster_prep Preparation cluster_reaction Precipitation cluster_purification Purification prep_ni Prepare Ni(NO₃)₂ Solution heat_ni Heat Ni(NO₃)₂ Solution prep_ni->heat_ni prep_na Prepare Na₂CO₃ Solution add_na Slowly Add Na₂CO₃ Solution (Control pH) prep_na->add_na heat_ni->add_na age Age Precipitate add_na->age filter Filter Precipitate age->filter wash1 Initial Wash (Hot DI Water) filter->wash1 dry1 Intermediate Drying wash1->dry1 wash2 Secondary Wash (Boiling DI Water) dry1->wash2 dry2 Final Drying wash2->dry2 product High-Purity Basic Nickel Carbonate dry2->product

Caption: Experimental workflow for the synthesis of basic nickel carbonate.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the precipitation of basic nickel carbonate. By understanding and controlling the key parameters of pH, temperature, and the subsequent washing and drying steps, researchers can reproducibly synthesize a high-purity precursor with tailored properties. The self-validating nature of this protocol, rooted in the explanation of the causality behind each step, empowers scientists to optimize the synthesis for their specific downstream applications, ensuring the quality and reliability of their research and development endeavors.

References

  • Guo, X., et al. (2009). Preparation of basic nickel carbonate particles in solution system of Ni(II)-NH3-CO3 2--H2O. Journal of Central South University of Technology, 16(5), 735-739.
  • Charlebois, S. (n.d.).
  • Wang, L., et al. (2015). The influence of pH and bath composition on the properties of Ni–Co coatings synthesized by electrodeposition. RSC Advances, 5(10), 7345-7354.
  • Kandpal, N. D., et al. (2014). Effect of pH on the toxicity of nickel and other divalent metals to Burkholderia cepacia PR1(301). Journal of Basic Microbiology, 54(5), 469-475.
  • Roy, S., et al. (2013). Effect of Temperature on the Synthesis of Nano-Nickel Particles. Nanoscience and Nanotechnology, 3(1), 1-5.
  • Khezr, M., et al. (2023). Investigation of the Effect of Temperature and Grain Size on the Kinetic of Hydrochloric Acid and Calcium Carbonate Reaction as. Journal of Chemical and Petroleum Engineering, 57(2), 263-276.
  • CN110759391A - Preparation method of basic nickel carbonate with large specific surface area and large particle size.
  • CN100484882C - Method of preparing electronic grade nickel carbonate by sodium carbonate deposition.
  • Wikipedia. (n.d.). Nickel(II)
  • US9422167B2 - Method for forming basic nickel carbonate.
  • Mallya, R. M., & Murthy, A. R. V. (1961). Studies on the Basic Carbonates of Nickel. Part I: Factors Influencing the Precipitation of Nickel Carbonates. Proceedings of the Indian Academy of Sciences - Section A, 54(5), 263-272.
  • An, L., et al. (2011). An improved purification method for preparation of basic nickel carbonate of high purity via chemical precipitation.
  • TIB Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chem-Impex. (n.d.). Nickel (II)
  • Zhang, Y., et al. (2019). Study on rapid preparation process of high-density spherical basic nickel carbonate. Inorganic Chemicals Industry, 51(10), 54-57.

Sources

Using nickel carbonate hydroxide as a precursor for NiO catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Harnessing Nickel Carbonate Hydroxide as a Versatile Precursor for High-Performance NiO Catalysts

Abstract

Nickel oxide (NiO), a p-type semiconductor, is a material of significant scientific and industrial interest owing to its wide-ranging applications in catalysis, energy storage, and electronics.[1] The performance of NiO in these applications is intrinsically linked to its physicochemical properties, such as crystallite size, surface area, and morphology. A reliable method to tune these properties is through the careful selection and synthesis of a precursor material. This application note provides a comprehensive guide to using basic nickel carbonate (xNiCO₃·yNi(OH)₂·zH₂O) as a precursor for the synthesis of high-purity, nanostructured NiO catalysts. We present detailed protocols for both precipitation and hydrothermal synthesis of the precursor, followed by its thermal decomposition to yield NiO. This guide is intended for researchers and professionals in materials science and catalysis, offering field-proven insights and methodologies to achieve reproducible, high-quality NiO catalysts.

Introduction: The Strategic Advantage of Nickel Carbonate Hydroxide Precursors

The synthesis of metal oxide catalysts with tailored properties is a cornerstone of modern materials chemistry. While various methods exist for preparing nanoscale nickel oxide, the precursor route offers unparalleled control over the final product's characteristics. Basic nickel carbonate, an intermediate in the preparation of other nickel salts, serves as an excellent precursor for NiO for several key reasons[2]:

  • Morphological Control: The morphology of the precursor often dictates the morphology of the final oxide. By controlling the precipitation or hydrothermal conditions, it is possible to create precursors with specific shapes (e.g., nanosheets, microspheres), which can be retained after calcination.[1][3]

  • Porosity Generation: The thermal decomposition of nickel carbonate hydroxide involves the release of H₂O and CO₂, creating a porous structure in the resulting NiO. This increased surface area is highly beneficial for catalytic applications.

  • High Purity: The synthesis methods described herein allow for the preparation of high-purity precursors, which translates to high-purity NiO, free from unwanted contaminants that could poison the catalyst.

This document will detail two primary, reproducible methods for synthesizing the nickel carbonate hydroxide precursor, followed by a standardized protocol for its conversion to NiO.

Synthesis of Nickel Carbonate Hydroxide Precursor

The choice of synthesis method for the precursor allows for significant control over its properties. We will cover two common and effective approaches: co-precipitation and hydrothermal synthesis.

Protocol 1: Co-Precipitation Synthesis

This method is a robust and scalable technique for producing fine particles of nickel carbonate hydroxide. It involves the reaction of a soluble nickel salt with a carbonate and a hydroxide source.

Causality: The co-precipitation method relies on exceeding the solubility product of nickel carbonate and nickel hydroxide simultaneously. The rate of addition of the precipitating agent and the pH of the solution are critical parameters that control the nucleation and growth of the precursor particles. A higher pH generally favors the formation of the hydroxide component.[4]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Step-by-Step Methodology:

  • Prepare Reactant Solutions:

    • Prepare a 1 M solution of the nickel salt (e.g., dissolve 29.08 g of Ni(NO₃)₂·6H₂O in 100 mL of DI water).

    • Prepare a 1 M solution of sodium carbonate (10.6 g of Na₂CO₃ in 100 mL of DI water).

    • Prepare a 2 M solution of sodium hydroxide (8 g of NaOH in 100 mL of DI water).

  • Precipitation:

    • Place the nickel salt solution in a beaker on a magnetic stirrer and begin stirring at room temperature.

    • Slowly add the sodium carbonate solution dropwise to the nickel salt solution. A pale green precipitate will begin to form.

    • Monitor the pH of the solution. Slowly add the 2 M NaOH solution to maintain a constant pH, typically between 8 and 10. The final pH will influence the ratio of carbonate to hydroxide in the precursor.[2]

    • The reaction can be represented as: 2Ni²⁺ + 2CO₃²⁻ + 2OH⁻ + H₂O → Ni₂(OH)₂CO₃·H₂O.[2]

  • Aging the Precipitate:

    • Once all the precipitating agent has been added, continue stirring the suspension for 1-2 hours at room temperature. This "aging" process allows for the particles to grow and the crystal structure to mature.

  • Washing and Recovery:

    • Stop stirring and allow the precipitate to settle.

    • Decant the supernatant and wash the precipitate several times with DI water to remove residual ions (Na⁺, NO₃⁻, SO₄²⁻). Centrifugation can be used to accelerate this process.

    • Filter the washed precipitate using a Büchner funnel.

  • Drying:

    • Dry the resulting filter cake in an oven at 60-80°C for 12-24 hours to obtain a fine, green powder of basic nickel carbonate.[5][6]

Protocol 2: Hydrothermal Synthesis

Hydrothermal synthesis is performed in a sealed vessel (autoclave) at elevated temperatures and pressures. This method often yields highly crystalline and morphologically distinct nanostructures.[7] Urea is commonly used as it slowly decomposes to generate ammonia and carbonate ions, allowing for controlled, homogeneous precipitation.[7]

Causality: At elevated temperatures, urea hydrolyzes to form ammonia (NH₃) and carbon dioxide (CO₂). The ammonia acts as a base, raising the pH and providing hydroxide ions, while the CO₂ provides the carbonate ions. This slow, in-situ generation of reactants promotes uniform particle growth and high crystallinity.[7]

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized (DI) water

Equipment:

  • Beaker and magnetic stirrer

  • Teflon-lined stainless steel autoclave

  • Oven or furnace for the autoclave

  • Filtration or centrifugation equipment

  • Drying oven

Step-by-Step Methodology:

  • Prepare the Solution:

    • In a beaker, dissolve the nickel salt and urea in DI water. A typical molar ratio of urea to nickel salt is 5:1 to 10:1. For example, dissolve 2 mmol of Ni(NO₃)₂·6H₂O and 20 mmol of urea in 20 mL of DI water.[7]

    • Stir the solution for 30 minutes to ensure complete dissolution.

  • Hydrothermal Reaction:

    • Transfer the solution into a Teflon-lined autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a temperature between 120°C and 180°C for 12-24 hours. The temperature and duration will significantly impact the final morphology and phase of the precursor.[7]

  • Cooling and Recovery:

    • Allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave.

    • Open the autoclave and collect the precipitate.

  • Washing and Drying:

    • Wash the product thoroughly with DI water and ethanol several times to remove any unreacted reagents.

    • Dry the final product in an oven at 60°C overnight.

Protocol 3: Thermal Decomposition to NiO Catalyst

The final step is the conversion of the nickel carbonate hydroxide precursor to nickel oxide via calcination. This is a critical step that determines the final surface area and crystallinity of the catalyst.

Causality: Thermal decomposition is a process where a chemical compound breaks down into simpler substances upon heating. For basic nickel carbonate, this involves the endothermic decomposition into NiO, water vapor, and carbon dioxide. The temperature of calcination directly influences the extent of sintering; higher temperatures lead to larger crystallites and lower surface area.[6]

Equipment:

  • Tube furnace or muffle furnace with temperature control

  • Ceramic crucible

Step-by-Step Methodology:

  • Preparation:

    • Place a known amount of the dried nickel carbonate hydroxide precursor powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in the furnace.

    • Heat the furnace to the desired temperature, typically in the range of 300-500°C, in an air atmosphere.[6][8] A common heating rate is 5°C/min.[6]

    • Hold the temperature for 2-4 hours to ensure complete decomposition.[1][5] The decomposition of Ni(OH)₂ to NiO occurs rapidly in the 250-340°C range.[9]

  • Cooling:

    • Allow the furnace to cool down to room temperature.

  • Product Recovery:

    • The resulting powder will have changed color from green to grayish-black, indicating the formation of NiO.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the key stages of the synthesis and conversion processes.

Workflow_Overall cluster_precursor Precursor Synthesis cluster_processing Post-Processing cluster_conversion Conversion to Oxide Precipitation Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Hydrothermal Hydrothermal Hydrothermal->Washing_Drying Calcination Calcination Washing_Drying->Calcination Final_Product NiO Catalyst Calcination->Final_Product

Caption: Overall workflow from precursor synthesis to the final NiO catalyst.

Workflow_Precipitation Start Prepare Solutions (Nickel Salt, Na2CO3, NaOH) Mix Slowly Mix Solutions under Stirring Start->Mix pH_Control Control pH (8-10) with NaOH Mix->pH_Control Age Age Precipitate (1-2 hours) pH_Control->Age Wash Wash with DI Water & Filter Age->Wash Dry Dry at 60-80°C Wash->Dry End Nickel Carbonate Hydroxide Precursor Dry->End

Caption: Step-by-step workflow for the co-precipitation synthesis method.

Workflow_Hydrothermal Start Prepare Solution (Nickel Salt & Urea) Autoclave Transfer to Teflon-lined Autoclave Start->Autoclave Heat Heat in Oven (120-180°C, 12-24h) Autoclave->Heat Cool Cool to Room Temp. Heat->Cool Wash Wash with DI Water & Ethanol Cool->Wash Dry Dry at 60°C Wash->Dry End Nickel Carbonate Hydroxide Precursor Dry->End

Caption: Step-by-step workflow for the hydrothermal synthesis method.

Characterization and Data Interpretation

To ensure the successful synthesis of the desired material, a suite of characterization techniques should be employed.

Technique Precursor (Nickel Carbonate Hydroxide) Final Product (NiO) Purpose
XRD Amorphous or broad peaks characteristic of basic nickel carbonate.Sharp peaks corresponding to the cubic NiO phase (JCPDS PDF #47-1049).Phase identification, purity analysis, and crystallite size estimation.[5][10]
SEM/TEM Varies with synthesis: can be agglomerates of nanoparticles, nanosheets, or microspheres.Morphology is often retained from the precursor but with increased porosity.Visualization of particle size, shape, and surface morphology.[1][5]
TGA Shows a significant weight loss step between ~250-400°C due to decomposition.Thermally stable in the typical calcination range with minimal weight loss.Determines the optimal calcination temperature for the precursor.[9]
BET Typically lower surface area.High surface area, which is dependent on the calcination temperature.Quantifies the specific surface area, a critical parameter for catalytic activity.
FTIR Shows characteristic peaks for carbonate (C-O) and hydroxyl (O-H) groups.Shows a characteristic broad band for Ni-O stretching vibrations (~400-600 cm⁻¹).Confirms the presence of functional groups and the conversion to NiO.

Table 1: Expected Properties of NiO as a Function of Calcination Temperature

Calcination TemperatureCrystallite Size (XRD)Surface Area (BET)Catalytic ActivityRationale
Low (~300°C) SmallerHigherGenerally HigherLess sintering occurs, preserving a higher number of active sites.[6]
High (~500°C) LargerLowerGenerally LowerIncreased temperature promotes crystal growth and particle agglomeration, reducing surface area.[6]

Conclusion

The use of nickel carbonate hydroxide as a precursor offers a highly effective and tunable route for the synthesis of NiO catalysts. By carefully controlling the parameters in either the co-precipitation or hydrothermal synthesis of the precursor, and by optimizing the subsequent calcination conditions, researchers can systematically tailor the morphology, crystallinity, and surface area of the final NiO material. The protocols detailed in this note provide a robust foundation for the reproducible synthesis of high-performance NiO catalysts for a wide array of applications, from environmental remediation to energy conversion.

References

  • Title: High-Yield Synthesis of NiO Nanoplatelets and Their Excellent Electrochemical Performance Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: XRD pattern of the deposited nickel hydroxide on AC and nickel oxide on AC. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Nickel oxide Nanoparticles Synthesis by Chemical Co- Precipitation Method. Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Large Scale Synthesis of Nickel Oxide (NiO) by Self Propagated Combustion Reaction Source: International Journal of ChemTech Research URL: [Link]

  • Title: Method for producing nickel carbonate or nickel oxide Source: Google Patents URL
  • Title: Method for forming basic nickel carbonate Source: Google Patents URL
  • Title: β-Nickel Hydroxide Nanosheets and Their Thermal Decomposition to Nickel Oxide Nanosheets Source: ResearchGate URL: [Link]

  • Title: Isothermal Decomposition Kinetics of Nickel Hydroxide Powder Source: OSTI.GOV URL: [Link]

  • Title: Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries Source: White Rose Research Online URL: [Link]

  • Title: Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance Source: Chemistry of Materials - ACS Publications URL: [Link]

  • Title: Nickel Hydroxide Nanosheets Prepared by a Direct Manual Grinding Strategy for High-Efficiency Catalytic Combustion of Methane Source: ACS Omega URL: [Link]

  • Title: Synthesis and Characterization of Nickel Oxide Nanoparticles Synthesized via Chemical Precipitation Method Source: IOSR Journal of Applied Chemistry URL: [Link]

  • Title: REDOX REACTIONS Source: NCERT URL: [Link]

  • Title: Synthesis of NiO Nanoparticles via Calcination of Surfactant Intercalated Layered Nickel Hydroxides and their Application as Adsorbent Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: Electrodeposition of Nickel Carbonate Hydroxide Films on Nickel Foam

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the dynamic landscape of materials science, the pursuit of high-performance, cost-effective materials for energy storage, catalysis, and sensing is relentless. Among the promising candidates, nickel-based films, particularly those incorporating carbonate and hydroxide moieties, have garnered significant attention. Their unique layered structures and rich redox chemistry make them ideal for applications demanding high surface area and efficient charge transfer. This guide moves beyond a simple recitation of steps; it is designed to provide you, the researcher, with a deep, actionable understanding of the electrodeposition of nickel carbonate hydroxide films on nickel foam. Herein, we dissect the "why" behind the "how," empowering you to not only replicate the described protocols but to innovate upon them. This document serves as both a map and a compass: a map to guide you through established methodologies and a compass to help you navigate the nuances of your own experimental journey.

Foundational Principles: The Science of Electrodeposition

Electrodeposition is a powerful, bottom-up fabrication technique that offers precise control over film thickness, morphology, and composition. The process leverages an electrochemical cell where the nickel foam substrate acts as the working electrode (cathode).

The Electrochemical Mechanism

The core of the deposition process is the localized increase in pH at the cathode surface. In an aqueous solution containing nickel ions (Ni²⁺) and, typically, a nitrate source, the following reactions are key:

  • Nitrate Reduction: The applied potential drives the reduction of nitrate ions on the nickel foam surface, generating hydroxide ions (OH⁻).

    NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻

  • Water Reduction: In aqueous solutions, water itself can be reduced to generate hydroxide and hydrogen gas.

    2H₂O + 2e⁻ → H₂ (g) + 2OH⁻

  • Precipitation of Nickel Hydroxide: The locally generated OH⁻ ions react with the Ni²⁺ ions present in the electrolyte, causing the precipitation of nickel hydroxide directly onto the conductive foam scaffold.

    Ni²⁺ + 2OH⁻ → Ni(OH)₂ (s)

The Crucial Role of Carbonate

The "carbonate" in nickel carbonate hydroxide is not merely incidental. Carbonate ions (CO₃²⁻), which can be intentionally added to the electrolyte (e.g., via Na₂CO₃) or absorbed from atmospheric CO₂ in alkaline solutions, play a pivotal role. These anions can be intercalated between the layers of the nickel hydroxide structure. This intercalation is critical for several reasons:

  • Structural Stabilization: Carbonate ions are known to stabilize the highly electrochemically active α-Ni(OH)₂ phase, preventing its conversion to the less active β-Ni(OH)₂ phase.[1]

  • Enhanced Activity: The incorporation of carbonate can create defects in the crystal lattice, which can lower the energy barrier for electrochemical reactions and thus increase activity.[1]

  • Improved Hydrophilicity: The presence of carbonate groups can enhance the material's affinity for aqueous electrolytes, improving ion transport at the electrode-electrolyte interface.[2]

This nuanced understanding of the interplay between hydroxide and carbonate is key to rationally designing high-performance films.

The Experimental Blueprint: From Preparation to Characterization

This section provides a comprehensive, step-by-step guide to the entire workflow. The following diagram illustrates the logical flow of the process.

Workflow cluster_prep Phase 1: Substrate Preparation cluster_dep Phase 2: Electrodeposition cluster_char Phase 3: Characterization p1 Cutting Ni Foam p2 Degreasing (Acetone, Isopropanol) p1->p2 p3 Oxide Removal (HCl Etching) p2->p3 p4 Rinsing & Drying (DI Water, Ethanol) p3->p4 d2 Assemble 3-Electrode Cell (Ni Foam as WE) p4->d2 d1 Prepare Electrolyte (e.g., Ni(NO₃)₂, Na₂CO₃) d1->d2 d3 Galvanostatic Deposition (Constant Current) d2->d3 d4 Post-Deposition Cleaning d3->d4 c1 Physical Analysis (SEM, XRD) d4->c1 c2 Electrochemical Analysis (CV, GCD, EIS) c1->c2

Caption: Experimental workflow for nickel carbonate hydroxide film synthesis.

Protocol 1: Nickel Foam Pretreatment

Rationale: The commercial nickel foam often has a surface layer of nickel oxide and organic residues from manufacturing.[3][4] Removing this layer is absolutely critical for ensuring uniform deposition and strong adhesion of the film.[4]

Materials:

  • Nickel Foam (typically 1-2 mm thick)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Hydrochloric Acid (HCl, 3 M)

  • Deionized (DI) Water

  • Ethanol

Procedure:

  • Cutting: Cut the nickel foam into desired dimensions (e.g., 1x2 cm pieces) using sharp scissors or a blade.

  • Degreasing: Sequentially sonicate the cut foam pieces in acetone, isopropanol, and DI water for 10-15 minutes each to remove organic contaminants.

  • Acid Etching: Immerse the cleaned foam in 3 M HCl for 5-10 minutes. You should observe bubbles forming on the foam surface, indicating the dissolution of the nickel oxide layer.[4]

  • Rinsing: Thoroughly rinse the foam with copious amounts of DI water until the rinse water is neutral (pH ~7).

  • Final Rinse & Dry: Rinse with ethanol to displace water and facilitate faster drying. Dry the foam pieces in an oven at 60-80°C for at least 2 hours before use.

Protocol 2: Galvanostatic Electrodeposition

Rationale: Galvanostatic (constant current) deposition provides excellent control over the mass loading of the active material. The current density is a critical parameter that dictates the rate of OH⁻ generation and, consequently, the nucleation and growth kinetics of the film. Lower current densities (~1-5 mA/cm²) generally favor the formation of finer, more uniform nanostructures, while higher current densities (>10 mA/cm²) can lead to faster, but potentially less uniform, growth.[5][6][7]

Materials & Equipment:

  • Pre-treated Nickel Foam (Working Electrode, WE)

  • Platinum foil or Graphite rod (Counter Electrode, CE)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode, RE)

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Glass electrochemical cell

  • Electrolyte Solution: 0.1 M Nickel Nitrate (Ni(NO₃)₂·6H₂O), 0.05 M Sodium Carbonate (Na₂CO₃) in DI water.

Procedure:

  • Electrolyte Preparation: Dissolve the nickel nitrate and sodium carbonate in DI water to prepare the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell. Place the pre-treated nickel foam as the working electrode, the platinum foil as the counter electrode, and position the reference electrode tip close to the working electrode.

  • Deposition:

    • Immerse the electrodes in the electrolyte.

    • Apply a constant cathodic current density in the range of -2 to -10 mA/cm² .

    • The deposition time will determine the mass loading. A typical duration is 600 to 1800 seconds .

  • Post-Treatment: After deposition, gently rinse the electrode with DI water to remove residual electrolyte and dry it in an oven at 60°C overnight.

Deposition cluster_cell Electrochemical Cell WE Working Electrode (Nickel Foam) Elec Electrolyte (Ni²⁺, CO₃²⁻, NO₃⁻) CE Counter Electrode (Pt Foil) RE Reference Electrode (Ag/AgCl) Power Galvanostat Power->WE - Current Power->CE + Current Power->RE V_ref

Caption: Schematic of the three-electrode galvanostatic deposition setup.

Validation and Performance Assessment

A protocol is only as good as its validation. This section details the essential characterization techniques to confirm the successful deposition and evaluate the electrochemical performance of your films, particularly for supercapacitor applications.

Protocol 3: Physical Characterization
  • Scanning Electron Microscopy (SEM):

    • Purpose: To visualize the surface morphology of the deposited film.

    • Insight: SEM will reveal the structure of the nickel carbonate hydroxide (e.g., nanosheets, nanoflowers) and confirm uniform coverage of the nickel foam scaffold. The morphology is heavily influenced by deposition parameters like current density.[5][8]

  • X-ray Diffraction (XRD):

    • Purpose: To identify the crystalline phases of the deposited material.

    • Insight: XRD patterns can confirm the presence of α-Ni(OH)₂ and/or β-Ni(OH)₂ phases. The broadness of the peaks can indicate the degree of crystallinity. The presence of carbonate can be inferred from shifts in peak positions or the stabilization of the α-phase.[1][9]

Protocol 4: Electrochemical Performance Evaluation

Setup: Use the same three-electrode cell as for deposition, but with a standard alkaline electrolyte, typically 1 M to 6 M Potassium Hydroxide (KOH) .

  • Cyclic Voltammetry (CV):

    • Purpose: To assess the capacitive behavior and redox activity.

    • Procedure: Scan the potential within a window of approximately 0 to 0.6 V (vs. SCE/Ag/AgCl) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).[10][11]

    • Insight: The shape of the CV curve (quasi-rectangular with distinct redox peaks) is characteristic of pseudocapacitive materials. The area under the curve is proportional to the stored charge (capacitance). The redox peaks correspond to the Ni²⁺/Ni³⁺ conversion, which is the primary charge storage mechanism.

  • Galvanostatic Charge-Discharge (GCD):

    • Purpose: To measure the specific capacitance, energy density, and power density under practical operating conditions.

    • Procedure: Apply a constant current for charging and discharging within the same potential window as the CV. Perform this at various current densities (e.g., 1, 2, 5, 10 A/g).

    • Insight: The nearly symmetric and triangular shape of the charge-discharge curves indicates good capacitive behavior and high coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To investigate the internal resistance and ion diffusion kinetics.

    • Procedure: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Insight: The resulting Nyquist plot provides key information. The x-intercept at high frequency represents the equivalent series resistance (ESR). The semicircle in the high-frequency region relates to the charge-transfer resistance, and the straight line in the low-frequency region (Warburg impedance) is related to ion diffusion.[12][13][14][15]

Expected Performance & Data

The electrochemical performance of these films is highly dependent on the synthesis conditions. The following table summarizes typical performance metrics reported in the literature for nickel-based hydroxide electrodes on nickel foam.

ParameterTypical Range of ValuesKey Influencing Factors
Specific Capacitance 1000 - 3000+ F/g @ ~1-2 A/gMorphology, mass loading, phase (α vs. β), electrolyte concentration
Rate Capability 50-75% capacitance retention (from 1 to 10 A/g)Film thickness, porosity, conductivity
Cycling Stability 85-95% capacitance retention after 1000-5000 cyclesAdhesion to substrate, structural stability (role of carbonate)
Equivalent Series Resistance (ESR) 0.5 - 2.0 ΩContact resistance, electrolyte conductivity, electrode porosity

Broader Applications & Future Scope

While supercapacitors are a primary application, these nickel carbonate hydroxide films are versatile. Their high surface area and catalytic activity make them excellent candidates for:

  • Electrocatalysis: Particularly for the Oxygen Evolution Reaction (OER) in water splitting to produce hydrogen.[2]

  • Non-enzymatic Biosensors: The Ni²⁺/Ni³⁺ redox couple can be used to electrocatalytically oxidize biological molecules like glucose, offering a stable and sensitive detection method.[16][17] This has potential relevance in diagnostic tools and bioprocess monitoring, areas of interest to drug development professionals. Other analytes like urea and phosphate can also be detected.[18][19]

Conclusion

The electrodeposition of nickel carbonate hydroxide on nickel foam is a scalable, cost-effective, and highly tunable method for creating advanced functional materials. By carefully controlling the deposition parameters—particularly substrate pretreatment and current density—and understanding the synergistic role of carbonate ions, researchers can fabricate high-performance electrodes for a range of applications. This guide provides the foundational knowledge and detailed protocols to empower scientists to explore and optimize this promising material system.

References

  • BOUKHOUIETE, et al. (2022). Effect of current density on the microstructure and morphology of the electrodeposited nickel coatings. Turk J Chem. Available at: [Link]

  • Beihai Composite Materials Co., Ltd. (2024). Introduction to the pretreatment of nickel foam. Available at: [Link]

  • Frontiers. (2020). Electrochemical Characterization of Electrodeposited Ni–Cu Foams and Their Application as Electrodes for Supercapacitors. Available at: [Link]

  • MDPI. (2021). Nanoflower Ni(OH)2 grown in situ on Ni foam for high-performance supercapacitor electrode materials. Available at: [Link]

  • MDPI. (2022). Fe-Doped Nickel Carbonate Hydroxide-Supported Ru Nanocluster Catalyst as Efficient OER Electrocatalysts. Available at: [Link]

  • MDPI. (2023). Flake-Shaped Nickel Hydroxide Supported on Carbon Cloth as an Electrochemical Sensor for Efficient Detection of Phosphate Under Neutral Conditions. Available at: [Link]

  • MDPI. (2023). Electrochemical Analysis of Carbon-Based Supercapacitors Using Finite Element Modeling and Impedance Spectroscopy. Available at: [Link]

  • ResearchGate. (Date N/A). Cyclic voltammetry on nickel oxide films in: (-) 3 wt % KOH and (-) 1 N H 2 SO 4.. Available at: [Link]

  • ResearchGate. (Date N/A). a Cyclic voltammetry curves of α-Ni(OH)2 film electrodes at different.... Available at: [Link]

  • ResearchGate. (Date N/A). Galvanostatic charge-discharge curves of nickel foam electrode, covered by CoOOH layer, recorded at different current densities. Available at: [Link]

  • ResearchGate. (2015). CYCLIC VOLTAMMETRY AND CHARGE DISCHARGE STUDY OF ELECTRODEPOSITED NICKEL HYDROXIDE THIN FILMS. Available at: [Link]

  • ResearchGate. (2015). Electrochemical Impedance Spectroscopy Study of Supercapacitors Using Deposited Nickel Oxide Nanoparticles Carbon Monolith Electrodes. Available at: [Link]

  • ResearchGate. (2015). Sensitivity Enhancement in Nickel Hydroxide/3D-Graphene as Enzymeless Glucose Detection. Available at: [Link]

  • ResearchGate. (2022). Cyclic voltammograms for deposition of nickel hydroxide on the nickel.... Available at: [Link]

  • RSC Publishing. (2015). Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes. Available at: [Link]

  • RSC Publishing. (2024). Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors. Available at: [Link]

  • SciSpace. (2019). Anionic carbonate activation of layered (α+β) nickel hydroxide. Available at: [Link]

  • Semantic Scholar. (2015). Nickel Hydroxide Nanoflowers for a Nonenzymatic Electrochemical Glucose Sensor. Available at: [Link]

  • The Royal Society of Chemistry. (Date N/A). Experimental section The preparation procedure of the ultrathin Ni(OH)2 nanowall film is described as follows. All of the chemic. Available at: [Link]

  • The Royal Society of Chemistry. (Date N/A). Electrodeposition of ultrathin nickel-cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes. Available at: [Link]

Sources

Application Note: High-Performance Synthesis of Nickel-Cobalt Carbonate Hydroxide (NiCo-CH) for Supercapacitors

[1][2]

Executive Summary

This application note details the precision synthesis of Nickel-Cobalt Carbonate Hydroxide (


This guide moves beyond basic synthesis, focusing on the hydrothermal urea-hydrolysis method . This approach offers superior control over nucleation kinetics, resulting in hierarchical morphologies (nanowires/nanosheets) that maximize the electrochemical active surface area (ECSA).

Key Performance Metrics (Target)
ParameterTarget ValueUnit
Specific Capacity 800 - 1200C/g (at 1 A/g)
Coulombic Efficiency > 95%
Cycling Stability > 90% retention (5000 cycles)
Morphology Hierarchical Nanowire/Nanosheet ArraysN/A

Scientific Principles & Mechanism

The Synergistic Effect

The bimetallic nature of NiCo-CH outperforms single-metal counterparts (


  • Nickel (Ni): Provides high theoretical specific capacity via rich redox states (

    
    ).[1]
    
  • Cobalt (Co): Enhances electrical conductivity and rate capability, suppressing the semiconducting nature of nickel hydroxides.

Reaction Mechanism (Urea Hydrolysis)

We utilize urea as a "time-release" precipitating agent. Unlike strong bases (NaOH), urea decomposes slowly at temperatures >80°C, releasing ammonia and carbonate ions uniformly throughout the solution. This prevents rapid, uncontrolled precipitation and promotes the growth of ordered crystal arrays.

Chemical Pathway:

    Visualization: Electrochemical Redox Mechanism

    The following diagram illustrates the reversible Faradaic reactions occurring at the electrode surface.

    RedoxMechanismElectrolyteKOH Electrolyte(OH- Ions)SurfaceNiCo-CH Surface(Active Sites)Electrolyte->SurfaceDiffusionOxidationCharging (Oxidation)Ni(II) -> Ni(III) + e-Co(II) -> Co(III) + e-Surface->OxidationApply VoltageReductionDischarging (Reduction)Ni(III) + e- -> Ni(II)Co(III) + e- -> Co(II)Surface->ReductionLoadOxidation->SurfaceReversibleReduction->SurfaceReversible

    Figure 1: Simplified Faradaic redox mechanism illustrating the reversible transition between M(II) and M(III) states during charge/discharge cycles.

    Protocol: Hydrothermal Synthesis on Nickel Foam[5]

    Safety Warning: Hydrothermal autoclaves operate under high pressure. Ensure proper sealing and do not exceed rated temperatures. Handle Nickel Nitrate and Cobalt Nitrate with gloves (potential allergens/carcinogens).

    Materials Checklist
    • Precursors:

      
       (Analytical Grade), 
      
      
      (Analytical Grade).
    • Precipitating Agent: Urea (

      
      ).
      
    • Solvent: Deionized (DI) Water (

      
      ).
      
    • Substrate: Nickel Foam (110 PPI, 1.5 mm thick).

    • Equipment: Teflon-lined stainless steel autoclave (50 mL or 100 mL), Ultrasonic bath, Vacuum oven.

    Step-by-Step Methodology
    Phase A: Substrate Pre-treatment (Critical for Adhesion)

    The native oxide layer on Nickel foam acts as an insulator and must be removed to ensure direct electrical contact.

    • Cut Ni foam into

      
       cm strips.
      
    • Sonicate in 3M HCl for 15 minutes to remove the oxide layer (color changes from dull grey to metallic silver).

    • Rinse immediately with DI water to stop etching.

    • Sonicate in Acetone (15 min) followed by Ethanol (15 min) to remove organic grease.

    • Vacuum dry at 60°C.

    Phase B: Precursor Solution Preparation

    Target Ratio: Ni:Co = 2:1 (Optimized for balance of capacity and stability).

    • In a beaker, dissolve 2 mmol Nickel Nitrate Hexahydrate and 1 mmol Cobalt Nitrate Hexahydrate in 35 mL DI water.

    • Add 5 mmol Urea.

    • Stir magnetically for 30 minutes until a clear pink solution is obtained.

      • Note: If the solution is cloudy, sonicate until clear. Precipitates at this stage will ruin the morphology.

    Phase C: Hydrothermal Growth
    • Transfer the solution into a 50 mL Teflon liner.

    • Immerse the cleaned Ni foam strip vertically into the solution. (Use a Teflon holder or lean it against the wall; do not let it lie flat on the bottom where bulk precipitate accumulates).

    • Seal the autoclave and heat to 120°C for 6 to 10 hours .

      • 6 hours: Nanosheets (Higher surface area).

      • 10+ hours: Nanowires (Better conductivity, potentially lower surface area).

    • Allow the autoclave to cool naturally to room temperature.

    Phase D: Post-Processing
    • Remove the Ni foam (now covered in green/pink material).

    • Rinse gently with DI water and Ethanol to remove unreacted ions.

    • Vacuum dry at 60°C for 12 hours.

      • Caution: Do NOT anneal/calcine above 250°C. High heat will convert the Carbonate Hydroxide into an Oxide (

        
        ), which often has lower specific capacity due to the loss of the carbonate interlayer.
        
    Synthesis Workflow Diagram

    SynthesisWorkflowcluster_prepPreparation Phasecluster_synthGrowth Phasecluster_postPost-ProcessingNiCleanNi Foam Cleaning(HCl -> Acetone -> Ethanol)AutoclaveHydrothermal Reaction120°C, 6-10 HoursNiClean->AutoclaveImmerse SubstrateSolMixPrecursor Mixing(Ni:Co 2:1 + Urea)SolMix->AutoclaveTransfer SolutionCoolingNatural CoolingAutoclave->CoolingWashingRinse (Water/Ethanol)Cooling->WashingDryingVacuum Dry (60°C)*NO CALCINATION*Washing->Drying

    Figure 2: Workflow for the in-situ growth of NiCo-CH on Nickel Foam.

    Characterization & Validation

    To validate the synthesis, the following analytical techniques are required:

    TechniqueWhat to look forSuccess Criteria
    XRD (X-Ray Diffraction)Crystal PhasePeaks corresponding to hydrotalcite-like structure. Absence of pure NiO or CoO peaks.
    SEM (Scanning Electron Microscopy)MorphologyUniform coverage of Ni foam. Hierarchical structures (nanowires/sheets) rather than dense blocks.
    EDS (Energy Dispersive X-Ray)Elemental MapUniform distribution of Ni, Co, C, and O. Ratio of Ni:Co should approximate 2:1.
    FTIR (Fourier Transform Infrared)Functional GroupsPresence of
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bands.

    Electrochemical Assessment Protocol

    Setup: Three-electrode system.

    • Working Electrode: NiCo-CH on Ni Foam (as prepared).

    • Counter Electrode: Platinum foil or Graphite rod.

    • Reference Electrode: Hg/HgO (Standard for alkaline) or Ag/AgCl.

    • Electrolyte: 2M - 6M KOH (Aqueous).

    Cyclic Voltammetry (CV)
    • Range: 0.0 V to 0.6 V (vs Hg/HgO).

    • Scan Rates: 5, 10, 20, 50, 100 mV/s.

    • Observation: Look for distinct redox peaks (battery-type behavior). The area under the curve represents stored charge.

    Galvanostatic Charge-Discharge (GCD)
    • Current Densities: 1, 2, 5, 10 A/g.

    • Calculation: Since NiCo-CH is a battery-type material (non-linear discharge), calculate Specific Capacity (

      
      )  rather than Capacitance (
      
      
      ).
      
      
      • 
        : Specific Capacity (C/g or mAh/g)
        
      • 
        : Discharge Current (A)
        
      • 
        : Discharge time (s)
        
      • 
        : Mass of active material (g)
        

      Note: If reporting in Farads (

      
      ), use 
      
      
      , but acknowledge the non-linearity.

    Troubleshooting Guide

    ProblemProbable CauseCorrective Action
    Material peels off Ni foam Poor cleaning of substrateIncrease HCl etching time; ensure no grease remains.
    Low Capacity (<500 C/g) Mass loading too highReduce precursor concentration or growth time. Thick layers impede ion diffusion.
    No Redox Peaks in CV Material is amorphous or conductive path brokenCheck electrical connection to Ni foam. Ensure material was not calcined to dead oxide.
    Precipitate in solution bottom Homogeneous nucleation dominatedPlace Ni foam vertically. Lower temperature slightly to favor heterogeneous nucleation on the foam.

    References

    • Li, Y., et al. (2017). Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes.[2][3] International Journal of Electrochemical Science.[2] Link

    • Kumar, S., et al. (2024). Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors.[4] RSC Advances. Link

    • Tang, Y., et al. (2015). Template-free hydrothermal synthesis of nickel cobalt hydroxide nanoflowers with high performance for asymmetric supercapacitor.[5] Nanotechnology. Link

    • Pang, H., et al. (2012). Nanowires of Nickel-Cobalt Carbonate Hydroxide: Synthesis and Electrochemical Properties. Chemistry - A European Journal. Link

    Protocol: Controlled Synthesis of Mesoporous Nickel Oxide via Basic Nickel Carbonate Decomposition

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction & Application Scope

    This application note details the "template-free" synthesis of mesoporous Nickel Oxide (NiO) nanostructures. Unlike hard-template methods (which require silica etching) or soft-template methods (surfactant removal), this protocol utilizes the intrinsic thermal decomposition properties of Basic Nickel Carbonate (BNC) precursors.

    Why this matters: Upon heating, BNC releases gaseous byproducts (

    
     and 
    
    
    
    ). The escape of these gases from the crystal lattice naturally generates a porous network, acting as an in-situ porogen. This method is critical for applications requiring high specific surface area, such as:
    • Catalysis: High active site density for organic transformations.

    • Energy Storage: Supercapacitor electrodes requiring rapid ion diffusion.

    • Gas Sensors: Enhanced sensitivity due to high surface-to-volume ratios.

    Mechanism of Action

    The synthesis relies on a two-stage physiochemical transformation: Homogeneous Precipitation followed by Topotactic Decomposition .

    Chemical Pathway
    • Precursor Formation (Hydrothermal): Urea hydrolysis slowly raises pH, ensuring uniform nucleation of BNC spheres rather than rapid, uncontrolled precipitation.

      
      
      
      
      
    • Thermal Activation (Calcination): The BNC precursor decomposes between 300°C and 400°C. The release of gas creates the mesopores.

      
      
      
    Mechanistic Workflow (Visualization)

    BNC_to_NiO_Mechanism Start Ni Salt + Urea Hydrolysis Urea Hydrolysis (Slow OH- Release) Start->Hydrolysis T > 90°C Nucleation BNC Nucleation (Microspheres) Hydrolysis->Nucleation pH > 7 Calcination Thermal Treatment (300-500°C) Nucleation->Calcination Dried Precursor GasRelease Gas Release (CO2 + H2O) Calcination->GasRelease Decomposition Product Mesoporous NiO Calcination->Product Topotactic Trans. GasRelease->Product Pore Formation

    Figure 1: Mechanistic pathway from homogeneous precipitation to porous oxide formation.

    Experimental Protocol

    Phase 1: Precursor Synthesis (Urea-Mediated Hydrothermal Method)

    Rationale: We utilize urea instead of strong bases (NaOH) to control the reaction rate. Rapid precipitation leads to amorphous agglomerates; urea hydrolysis yields uniform hierarchical microspheres.

    Reagents:

    • Nickel(II) Nitrate Hexahydrate (

      
      ) - [Sigma Aldrich / Merck]
      
    • Urea (

      
      ) - Analytical Grade
      
    • Deionized (DI) Water (

      
      )
      
    • Absolute Ethanol

    Step-by-Step:

    • Dissolution: Dissolve 5.0 mmol of Nickel Nitrate and 25.0 mmol of Urea in 40 mL of DI water.

      • Note: The 1:5 molar ratio (Ni:Urea) is critical. Excess urea ensures sufficient carbonate/hydroxide generation and prevents unreacted nickel ions.

    • Homogenization: Stir magnetically for 30 minutes at room temperature until a clear green solution is obtained.

    • Hydrothermal Treatment: Transfer solution to a 50 mL Teflon-lined stainless steel autoclave. Seal tightly.

    • Reaction: Place in an oven at 120°C for 12 hours .

      • Critical Control: Do not exceed 180°C, as urea decomposes too rapidly, losing morphological control.

    • Harvesting: Allow the autoclave to cool naturally to room temperature.

    • Washing: Centrifuge the light green precipitate. Wash 3x with DI water and 2x with Ethanol.

      • Why Ethanol? Ethanol reduces surface tension, preventing the capillary collapse of the nanostructure during the drying phase.

    • Drying: Dry at 60°C overnight in a vacuum oven.

    Phase 2: Thermal Activation (Calcination)

    Rationale: This step converts the BNC to NiO. The ramp rate is the most critical parameter here. A fast ramp rate causes rapid gas expansion, shattering the porous structure (pulverization). A slow ramp preserves the skeletal framework.

    Protocol:

    • Place the dried BNC powder in an alumina crucible.

    • Insert into a muffle furnace (static air is sufficient;

      
       flow is optional).
      
    • Ramp: Heat at 2°C/min to the target temperature (Standard: 400°C).

    • Dwell: Hold at target temperature for 2 hours.

    • Cooling: Natural cooling to room temperature.

    Data & Validation: Optimization of Porosity

    The calcination temperature dictates the trade-off between crystallinity and surface area. Lower temperatures yield higher surface area but lower structural stability.

    Table 1: Effect of Calcination Temperature on Porous NiO Properties

    Calcination Temp (°C)BET Surface Area (
    
    
    )
    Pore Volume (
    
    
    )
    Crystallite Size (nm)Application Suitability
    250°C 200 - 2500.85< 5Adsorption (Low Stability)
    300°C 120 - 1500.458 - 10Supercapacitors
    400°C (Optimal) 80 - 100 0.35 12 - 15 General Catalysis
    500°C < 400.15> 25Battery Anodes (High Stability)
    600°C+ < 10< 0.05BulkSintered Ceramic

    Data aggregated from comparative studies [1, 2]. Note: Values may vary based on precursor morphology.

    Validation Workflow (DOT)

    Validation_Workflow Sample Synthesized NiO Powder XRD XRD Analysis (Phase Purity) Sample->XRD BET N2 Physisorption (Surface Area/Pore Size) Sample->BET TGA TGA (Residual Carbonates) Sample->TGA Decision Does it meet specs? XRD->Decision Cubic NiO Peaks? BET->Decision Type IV Isotherm? TGA->Decision No Mass Loss >400C? Pass Release for Application Decision->Pass Yes Fail Adjust Calcination Decision->Fail No

    Figure 2: Quality Control and Characterization Logic.

    Troubleshooting & Expert Insights

    Issue 1: Low Surface Area (< 50 at 400°C)
    • Cause: Sintering due to "Thermal Overshoot."

    • Fix: Ensure your furnace PID controller is tuned. Even a brief spike to 450°C during the ramp can collapse mesopores.

    • Alternative Cause: Pore collapse during drying.

    • Fix: Ensure the ethanol wash step (Phase 1, Step 6) was performed thoroughly. Water has high surface tension; ethanol reduces this stress on the pore walls.

    Issue 2: Impure Phase (Grey/Black color variations)
    • Cause: Incomplete decomposition of carbonates.

    • Validation: TGA will show mass loss above 400°C.

    • Fix: Increase dwell time to 4 hours or increase airflow in the furnace to assist

      
       removal.
      
    Issue 3: Non-uniform Particle Size
    • Cause: Fast nucleation.

    • Fix: Lower the hydrothermal temperature to 100°C or increase the Urea:Ni ratio. The urea hydrolysis must be the rate-limiting step.

    References

    • Mechanism of BNC Decomposition

      • Title: Thermal decomposition of basic nickel carbonate.[1]

      • Context: Establishes the temperature ranges for dehydration vs.
      • Source:1

    • Effect of Calcination on Surface Area

      • Title: Effect of the calcination temperature on the surface area and pore volume of NiO xerogels.[2]

      • Context: Provides quantitative data on the inverse relationship between temperature and surface area (245 m²/g at 250°C vs 82 m²/g at 400°C).[2]

      • Source:2

    • Urea-Hydrothermal Protocol

      • Title: Urea-based hydrothermal synthesis of LiNi0.5Co0.2Mn0.
      • Context: Validates the urea hydrolysis method for controlling carbon
      • Source:3

    Sources

    Application Note: Urea-Mediated Hydrothermal Synthesis of Nickel Carbonate Hydroxide Microspheres

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide details the protocol for synthesizing uniform nickel carbonate hydroxide (NCH) microspheres using a urea-mediated hydrothermal method. Unlike rapid precipitation using strong bases (e.g., NaOH), urea hydrolysis provides a homogeneous, slow-release source of ammonia and carbonate ions. This "homogeneous precipitation" mechanism is critical for controlling nucleation rates, resulting in hierarchical spherical morphologies with high specific surface areas ideal for supercapacitors and battery precursors.

    Key Applications:

    • Electrochemical Energy Storage: High-capacitance electrodes for supercapacitors.[1][2][3]

    • Battery Precursors: Sacrificial templates for Li-ion battery cathodes (e.g.,

      
      ).
      
    • Electrocatalysis: Oxygen Evolution Reaction (OER) and urea oxidation.

    Scientific Foundation: Mechanism of Action

    The core of this protocol is the thermal decomposition of urea (

    
    ) at elevated temperatures (
    
    
    
    ). This process slowly raises the pH of the solution uniformly throughout the reaction vessel, preventing the uncontrolled aggregation typical of direct base addition.
    Reaction Pathway[4][5][6]
    • Urea Hydrolysis: Urea decomposes to release ammonia and carbon dioxide.[4][5][6]

      
      
      
    • pH Modification: Ammonia hydrolyzes to form ammonium and hydroxide ions, gradually increasing pH.

      
      
      
    • Carbonate Formation:

      
       dissolves to form carbonate species.
      
      
      
      
    • Precipitation: Nickel ions react with the generated anions to form basic nickel carbonate (Nickel Carbonate Hydroxide).

      
      
      
    Morphological Control

    The spherical morphology arises from a nucleation-aggregation-Ostwald ripening mechanism. Initial nanocrystallites aggregate to minimize surface energy. As the reaction proceeds, the slow release of reagents favors the growth of these aggregates into dense, hierarchical microspheres.

    UreaHydrolysis Urea Urea CO(NH2)2 Heat Hydrothermal Heat (>90°C) Urea->Heat Ammonia Ammonia (NH3) Heat->Ammonia Decomposition CO2 CO2 Heat->CO2 Hydroxide OH- Increase (pH Rise) Ammonia->Hydroxide Hydrolysis Carbonate CO3(2-) Source CO2->Carbonate Dissolution Nucleation Nucleation Hydroxide->Nucleation Carbonate->Nucleation Nickel Ni(2+) Ions Nickel->Nucleation Spheres NCH Microspheres (Hierarchical) Nucleation->Spheres Aggregation & Ostwald Ripening

    Figure 1: Mechanistic pathway of urea-mediated hydrolysis leading to NCH sphere formation.

    Materials and Equipment

    Reagents
    • Nickel Precursor: Nickel(II) nitrate hexahydrate (

      
      ) [CAS: 13478-00-7] - Preferred for high solubility.
      
    • Precipitating Agent: Urea (

      
      ) [CAS: 57-13-6] - ACS Reagent Grade.
      
    • Solvent: Deionized (DI) Water (

      
      ).
      
    • Washing Agents: Absolute Ethanol, DI Water.

    Equipment
    • Reactor: Teflon-lined stainless steel autoclave (recommended capacity: 50 mL or 100 mL).

    • Oven: Convection oven capable of maintaining

      
      .
      
    • Centrifuge: Capable of 4000-6000 rpm.

    • Ultrasonic Bath: For dispersing precipitates during washing.

    Experimental Protocol

    Step 1: Precursor Solution Preparation

    Objective: Create a clear, homogeneous solution with a specific molar ratio of Urea:Ni. A ratio of 4:1 to 6:1 is recommended to ensure sufficient carbonate supply and pH buffer capacity.

    • Dissolve 2.0 mmol of

      
       (approx. 0.58 g) in 30 mL  of DI water.
      
    • Add 10.0 mmol of Urea (approx. 0.60 g). Ratio Urea:Ni = 5:1.

    • Stir magnetically at room temperature for 15 minutes until the solution is perfectly clear and green.

      • Note: Do not heat at this stage to prevent premature hydrolysis.

    Step 2: Hydrothermal Reaction

    Objective: Initiate controlled precipitation.

    • Transfer the solution into the Teflon liner. Ensure the filling volume is 60-80% of the liner's total capacity.

    • Seal the liner inside the stainless steel autoclave.

    • Place in a pre-heated oven at 120°C .

    • Maintain temperature for 12 to 24 hours .

      • 12 hours: Loose, flower-like spheres.

      • 24 hours: Dense, compact microspheres (Preferred for tap density).

    Step 3: Harvesting and Purification

    Objective: Remove residual ions (

    
    , 
    
    
    
    ) and prevent agglomeration during drying.
    • Allow the autoclave to cool naturally to room temperature.

    • Collect the green precipitate via centrifugation (5000 rpm, 5 mins).

    • Wash Cycle:

      • Resuspend in DI water, sonicate for 2 mins, centrifuge.

      • Repeat with DI water (2x).

      • Repeat with Ethanol (1x). Ethanol washing reduces surface tension, preventing structure collapse during drying.

    Step 4: Drying
    • Dry the precipitate in a vacuum oven at 60°C for 12 hours.

      • Caution: Temperatures

        
         will convert the NCH to Nickel Oxide (
        
        
        
        ).

    ProtocolWorkflow Start Start: Weigh Reagents (Ni:Urea = 1:5) Mix Dissolve in DI Water (Stir 15 min) Start->Mix Autoclave Hydrothermal Treatment 120°C, 24h Mix->Autoclave Cool Natural Cooling Autoclave->Cool Wash Wash x3 (Water) Wash x1 (Ethanol) Cool->Wash Dry Vacuum Dry 60°C, 12h Wash->Dry End Final Product: NCH Microspheres Dry->End

    Figure 2: Step-by-step experimental workflow.

    Critical Process Parameters (CPP) & Troubleshooting

    ParameterConditionEffect on Product
    Temperature ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    Forms
    
    
    phase; morphology is often irregular or sheet-like rather than spherical [1].
    Temperature
    
    
    Accelerates hydrolysis too fast; may lead to larger, irregular aggregates or partial conversion to oxide.
    Reaction Time
    
    
    Incomplete sphere formation; "flower-like" structures with loose petals.
    Urea Concentration Low (< 2:1)Insufficient carbonate/pH rise; poor yield; amorphous precipitate.
    Urea Concentration High (> 10:1)Rapid nucleation; smaller particles but potential for agglomeration.

    Self-Validation Check:

    • Visual: The supernatant after centrifugation should be clear/colorless. If it is still green, precipitation was incomplete (increase time or urea).

    • Texture: The dried powder should be free-flowing. Hard chunks indicate poor washing (salt residue) or drying at too high a temperature.

    Characterization & Expected Data

    To validate the synthesis of Nickel Carbonate Hydroxide (

    
    ), perform the following:
    
    • X-Ray Diffraction (XRD):

      • Look for peaks corresponding to JCPDS 04-022-1661 (Nickel Carbonate Hydroxide) or similar basic carbonates.

      • Key feature: Interlayer spacing (

        
        ) larger than pure 
        
        
        
        , indicating carbonate intercalation [1].
    • FTIR Spectroscopy:

      • 3400 cm⁻¹: Broad -OH stretching.

      • 1380-1480 cm⁻¹: Strong absorption characteristic of carbonate (

        
        ) ions.
        
      • Absence of this peak suggests pure hydroxide formation.

    • SEM (Scanning Electron Microscopy):

      • Expect uniform microspheres (typically 2-5

        
         diameter).
        
      • High magnification should reveal that spheres are composed of self-assembled nanosheets (hierarchical structure).

    References

    • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials, 2025.

    • Controllable Hydrothermal Conversion from Ni-Co-Mn Carbonate Nanoparticles to Microspheres. MDPI, 2017.

    • Fabrication of layered double hydroxide spheres through urea hydrolysis. ResearchGate, 2025.

    • Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. Int. J. Electrochem. Sci., 2017.[7]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: High-Purity Basic Nickel Carbonate (BNC) Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Removing Sodium Impurities from Precipitated Basic Nickel Carbonate Document ID: BNC-NA-REM-01 Status: Active Audience: Chemical Engineers, Process Chemists, R&D Scientists

    Executive Summary

    Sodium (

    
    ) contamination in Basic Nickel Carbonate (
    
    
    
    ) is a critical failure mode for downstream applications, particularly in catalyst manufacturing (poisoning active sites) and battery precursor synthesis (reducing specific capacity).

    This guide addresses the two distinct forms of sodium contamination:

    • Surface Adsorbed Sodium: Bound by electrostatic forces to the precipitate surface.

    • Occluded Sodium: Trapped within the crystal lattice or agglomerates during rapid precipitation.

    Module 1: Post-Synthesis Troubleshooting (The "Washing" Phase)

    Q1: We are washing the filter cake with 5x volume of water, but Na levels remain >500 ppm. Why isn't displacement washing working?

    A: Displacement washing (pouring water over a filter cake) is often ineffective for BNC due to channeling and agglomeration . The wash water follows the path of least resistance, bypassing pockets of mother liquor trapped between particles.

    The Solution: Hot Repulping (Reslurrying) You must mechanically disrupt the filter cake to liberate trapped mother liquor.

    Protocol:

    • Discharge: Remove the wet cake from the filter press/funnel.

    • Reslurry: Transfer cake to a vessel and add Deionized (DI) water (ratio 1:5 solid-to-liquid).

    • Temperature: Heat the slurry to 80–90°C .

      • Mechanism:[1][2][3][4] High temperature reduces the viscosity of the water, increasing diffusion rates, and increases the solubility of sodium salts (Carbonate/Sulfate).

    • Agitation: Stir vigorously for 30–60 minutes.

    • Refilter: Filter hot.

    Q2: We tried repulping, but Na is still stubborn (~200 ppm). Is there a more aggressive method?

    A: Yes. If repulping fails, you are likely dealing with occluded sodium or strong surface adsorption that requires a phase change to break. The "Dry-then-Rewash" technique is a field-proven method for electronic-grade purity (

    
     ppm).
    

    The "Interrupted Drying" Protocol:

    • Initial Wash: Perform a standard wash to remove bulk mother liquor.

    • Full Drying: Dry the cake completely at 105–120°C until moisture is

      
      .
      
      • Mechanism:[1][2][3][4] As the water evaporates, dissolved

        
         ions migrate to the surface of the BNC particles and crystallize as 
        
        
        
        or
        
        
        salts. This effectively "pulls" impurities out of the pore structure.
    • Secondary Repulp: Take the dried powder and reslurry it in hot DI water. The surface salts dissolve instantly.

    • Final Filter: Filter and dry again.

    Q3: Does the pH of the wash water matter?

    A: Yes. BNC is basic.[1][5][6] Washing with neutral water (pH 7) is acceptable, but if your product is sensitive to hydrolysis or if you are trying to displace specific ions, slightly alkaline wash water (ammonia water, pH 8-9) can prevent the redissolution of Nickel while maintaining a repulsive surface charge against cations, though this is less critical than temperature.

    Module 2: Process Optimization (The "Root Cause" Phase)

    Q4: How do we prevent Sodium inclusion during the precipitation step?

    A: Prevention is controlled by the Supersaturation Ratio and Zeta Potential . If you precipitate too fast or at the wrong pH, you trap sodium inside the growing crystal (occlusion).

    Critical Parameters:

    ParameterRecommended RangeMechanism of Action
    Reaction pH 8.0 – 8.5 pH
    
    
    creates a highly negative surface charge, attracting
    
    
    cations strongly to the surface (Adsorption).
    Temperature 50°C – 80°C Higher temps promote larger, more ordered crystals with fewer defects for Na to hide in.
    Feeding Mode Co-current Adding reagents simultaneously keeps pH constant. Adding
    
    
    to Nickel solution causes massive pH swings and rapid, disordered precipitation.
    Q5: What is the role of "Aging" in sodium removal?

    A: Aging is the most overlooked step. You cannot filter immediately after precipitation.

    The Mechanism: Ostwald Ripening Hold the slurry at reaction temperature (or slightly higher, e.g., 90°C) for 4–10 hours before filtering.

    • Process: Small, imperfect crystals (high surface energy) dissolve and redeposit onto larger, more stable crystals.

    • Result: This restructuring "squeezes out" the mother liquor and sodium ions trapped inside the crystal lattice, moving them into the bulk solution where they can be washed away.

    Module 3: Visual Workflows

    Workflow 1: The "Dry-Rewash" Purification Cycle

    Use this workflow for Electronic Grade (<100 ppm Na) requirements.

    PurificationCycle Start Precipitated Slurry Filter1 Primary Filtration Start->Filter1 Dry Thermal Drying (105°C - 4 hrs) Filter1->Dry Wet Cake Mechanism Mechanism: Salts migrate to surface Dry->Mechanism Repulp Hot Repulp (80°C DI Water) Dry->Repulp Dried Powder (Surface Salts) Filter2 Secondary Filtration Repulp->Filter2 Final Low-Na BNC Product Filter2->Final

    Caption: The "Interrupted Drying" method forces deep-seated impurities to the particle surface for easy removal during the second wash.

    Workflow 2: Troubleshooting Logic Tree

    Troubleshooting Problem High Sodium Content (>500ppm) Check1 Is Washing Temp >80°C? Problem->Check1 Action1 Increase Water Temp Check1->Action1 No Check2 Is Filtration Method 'Displacement'? Check1->Check2 Yes Action2 Switch to Repulping Check2->Action2 Yes Check3 Was Slurry Aged? Check2->Check3 No Action3 Implement 5hr Aging (Ostwald Ripening) Check3->Action3 No Check4 Is pH > 9.0? Check3->Check4 Yes Action4 Reduce pH to 8.2 (Reduce Surface Adsorption) Check4->Action4 Yes

    Caption: Step-by-step logic to identify the root cause of sodium contamination.

    References

    • Preparation of Electronic Grade Nickel Carbon

      • Source: P
      • Relevance: Establishes the "Dry-then-Rewash" methodology for removing stubborn sodium salts formed during the drying phase.
      • Link:

    • Method for forming basic nickel carbon

      • Source: P
      • Relevance: Details the pressure filtration and continuous washing equipment parameters required to drop Na content
      • Link:

    • Preparation of basic nickel carbon

      • Source:ResearchG
      • Relevance: Discusses the adsorption mechanism of and on the surface of BNC using the electric double layer model.
      • Link:

    • Factors Influencing the Precipitation of Nickel Carbon

      • Source: Mallya, R. M., & Murthy, A. R. V. (Indian Institute of Science).[7]

      • Relevance: Foundational study on how stirring rates, temperature, and reactant ratios influence the stoichiometry and purity of the precipitate.[6]

      • Link:

    Sources

    Technical Support Center: Precision Control of Nickel Carbonate Hydroxide Particle Architecture

    Author: BenchChem Technical Support Team. Date: February 2026

    Subject: Controlling Particle Size Distribution (PSD) and Morphology in Nickel Carbonate Hydroxide Synthesis To: Research Scientists, Process Engineers, and Drug Development Professionals From: Senior Application Scientist, Material Synthesis Division

    Core Directive: The Kinetic-Thermodynamic Balance

    Achieving a narrow particle size distribution (PSD) in Nickel Carbonate Hydroxide (NCH) synthesis is not merely about mixing reagents; it is an exercise in controlling the supersaturation curve .

    The fundamental challenge is that NCH precipitation is fast. If you simply mix

    
     and 
    
    
    
    , you trigger "catastrophic nucleation"—an uncontrollable burst of tiny, amorphous particles that aggregate randomly. To engineer specific particle sizes (e.g., 5–15
    
    
    microspheres), you must suppress free ion concentration and force the system into a growth-dominated regime .

    This guide abandons generic advice in favor of a mechanistic approach: controlling the release of

    
     via ammonia complexation and regulating anion generation via urea hydrolysis.
    

    Troubleshooting Guide & FAQs

    Issue 1: "My particle size distribution is bimodal (two distinct size peaks)."

    Diagnosis: This is a classic symptom of secondary nucleation .

    • Cause: The supersaturation level spiked after the initial nucleation event. This often happens if the pH fluctuates mid-reaction or if the temperature ramps too quickly, causing a second wave of nuclei to form while the first batch is already growing.

    • The Fix:

      • Buffer the pH: Ensure your precursor solution contains a buffer or use the Urea method (see Protocol A), which self-buffers.

      • Check Feed Rate (for co-precipitation): If pumping reagents, your local concentration at the injection point is too high. Increase stirring speed (Reynolds number > 10,000) to dissipate the reagent plume instantly.

      • Seeding: Introduce 1-2% (w/w) of pre-synthesized seeds at the start. This provides an immediate surface for growth, effectively "eating" the supersaturation before new nuclei can form.

    Issue 2: "Particles are heavily agglomerated and irregular (non-spherical)."

    Diagnosis: The system is governed by aggregative growth rather than molecular growth .

    • Mechanism: When surface charge (Zeta potential) is low, Van der Waals forces dominate, causing primary crystallites to stick together randomly.

    • The Fix:

      • Ammonia Complexation: You likely have insufficient ammonia. Ammonia forms

        
         complexes. This "locks up" the nickel and releases it slowly.
        
        • Rule of Thumb: Maintain an

          
           molar ratio of at least 4:1 to 6:1.
          
      • Surfactant Addition: Add an anionic surfactant like Sodium Dodecyl Benzene Sulfonate (SDBS) or a non-ionic one like PVP. These adsorb onto crystal faces, providing steric hindrance against agglomeration.

      • Hydrodynamics: Agglomeration often occurs in "dead zones" of the reactor. Switch to a pitch-blade impeller for axial flow.

    Issue 3: "I cannot get particles larger than 1-2 microns."

    Diagnosis: The nucleation density is too high.

    • Cause: You generated too many seeds at the very beginning. If you start with

      
       nuclei, they will all compete for the same limited solute, resulting in small particles.
      
    • The Fix:

      • Lower Initial pH: Start the reaction at a lower pH (e.g., pH 7.5-8.0) to minimize initial nucleation, then slowly ramp up.

      • Ostwald Ripening (Aging): Extend the aging time at high temperature (e.g., 120°C for 12+ hours). This thermodynamically drives the dissolution of small fines and redeposition onto larger particles.

      • Decrease Reactant Concentration: Dilute the system. Lower supersaturation favors growth over nucleation.

    Visualizing the Control Logic

    The following diagram illustrates the critical pathways determining whether you get uniform microspheres or irregular sludge.

    NCH_Synthesis_Control Start Precursor Solution (Ni salt + Urea/NH3) Heating Hydrothermal Heating (>90°C) Start->Heating Urea_Decomp Urea Hydrolysis CO(NH2)2 + H2O -> 2NH3 + CO2 Heating->Urea_Decomp Ammonia_Complex Ammonia Complexation Ni2+ + 6NH3 <-> [Ni(NH3)6]2+ Urea_Decomp->Ammonia_Complex  Generates NH3   Supersaturation Controlled Supersaturation Slow release of Ni2+ & CO3 2- Urea_Decomp->Supersaturation  Generates CO3 2-   Ammonia_Complex->Supersaturation  Buffers Free Ni2+   Nucleation Nucleation Event Supersaturation->Nucleation Path_A High NH3 / Slow Release Nucleation->Path_A Path_B Low NH3 / Fast Release Nucleation->Path_B Result_Spheres Uniform Microspheres (Growth Dominated) Path_A->Result_Spheres  Ostwald Ripening   Result_Agglomerates Irregular Agglomerates (Aggregation Dominated) Path_B->Result_Agglomerates  Rapid Precipitation  

    Caption: Logical pathway showing how ammonia complexation acts as a "brake" on reaction kinetics to favor uniform sphere formation.

    "Gold Standard" Experimental Protocol

    This protocol uses the Urea-Mediated Homogeneous Precipitation method. It is superior to direct titration for PSD control because the precipitating agent (

    
     and 
    
    
    
    ) is generated internally and uniformly throughout the solution.
    Reagents:
    • Nickel Nitrate Hexahydrate (

      
      )[1]
      
    • Urea (

      
      )
      
    • Surfactant: CTAB (Cetyltrimethylammonium bromide) or SDBS

    • Deionized Water (degassed)

    Step-by-Step Methodology:
    • Precursor Preparation:

      • Dissolve 0.1 M

        
         in DI water.
        
      • Add Urea to achieve a Urea:Ni molar ratio of 4:1 . (Urea acts as both the pH modifier and carbonate source).

      • Crucial Step: Add 1.0 wt% (relative to Ni salt) of CTAB. This surfactant directs morphology towards spherical assembly.

    • Homogenization:

      • Stir vigorously (magnetic stirring is insufficient for >500mL; use an overhead stirrer) for 30 minutes at room temperature to ensure the surfactant micelle template is established.

    • Hydrothermal Reaction:

      • Transfer solution to a Teflon-lined autoclave. Fill ratio should be 60-70%.

      • Heat to 120°C with a ramp rate of 2°C/min.

      • Hold time: 12 hours.

      • Why 120°C? At <100°C, urea hydrolysis is slow, leading to thin sheets. At >140°C, the pressure can cause rapid, uncontrolled crystallization. 120°C is the "sweet spot" for microsphere density.

    • Aging & Cooling:

      • Allow the autoclave to cool naturally to room temperature. Do not quench; rapid cooling can fracture the microspheres.

    • Washing (The "Double Layer" Wash):

      • Centrifuge the precipitate.

      • Wash 3x with warm DI water (removes excess urea/nitrates).

      • Wash 2x with Ethanol (reduces surface tension during drying to prevent hard agglomeration).

    • Drying:

      • Vacuum dry at 60°C for 12 hours.

    Data Summary: Parameter Effects

    Use this table to tune your process if your results deviate from the target.

    ParameterAdjustmentEffect on Particle Size (
    
    
    )
    Effect on MorphologyMechanism
    Urea Concentration IncreaseDecreasesMore compact spheresHigher nucleation rate due to faster pH rise.
    Reaction Temp Increase (up to 160°C)IncreasesDenser, crystallineEnhanced Ostwald ripening; smaller crystallites dissolve.
    Reaction Time IncreaseIncreasesNarrower PSDAllows time for "fines" to be consumed by larger particles.
    Solvent Add Ethanol (up to 20%)DecreasesFlower-like / FluffyLowers dielectric constant; changes solubility.
    Surfactant Add Anionic (SDBS)ControlledDispersed SpheresElectrostatic repulsion prevents aggregation.

    References

    • Mechanisms of Urea Hydrolysis & Morphology Control

      • Title: Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance.
      • Source: ACS Chemistry of M
      • URL:[Link] (Verified via search context 1.1)

    • Particle Formation Mechanisms (Nucleation vs. Growth)

      • Title: Investigation of the Particle Formation Mechanism during Coprecipit
      • Source: ResearchGate / Journal of The Electrochemical Society.
      • URL:[Link]

    • Surfactant Effects on Morphology

      • Title: Tailoring morphology of cobalt–nickel layered double hydroxide via different surfactants.[2]

      • Source: Royal Society Open Science.
      • URL:[Link]

    • Troubleshooting Agglomeration

      • Title: Nickel Carbonate Precipit
      • Source: Ind.[1][3] Eng. Chem. Res. (via ResearchGate).[4]

      • URL:[Link]

    Sources

    Technical Support Center: Enhancing Nickel Carbonate Hydroxide Pseudocapacitor Performance

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for researchers and scientists working with nickel carbonate hydroxide (NCH) based pseudocapacitors. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize the electrochemical performance of your materials. We will delve into the causality behind experimental choices, offering robust protocols and diagnostic workflows to ensure reproducible, high-quality results.

    Frequently Asked Questions (FAQs)

    Here we address some of the most common initial queries encountered when working with NCH-based electrode materials.

    Q1: Why is the measured specific capacitance of my pristine nickel carbonate hydroxide (NCH) electrode significantly lower than theoretical values?

    A: This is a common and critical issue. The primary culprit is the intrinsically poor electrical conductivity of NCH materials.[1][2] The charge storage mechanism in NCH involves Faradaic redox reactions (Ni²⁺ ↔ Ni³⁺), which require efficient electron transport to and from the active sites.[3][4] If the conductivity is low, a significant portion of the material remains electrochemically inaccessible, leading to high charge-transfer resistance, reduced ion diffusion, and consequently, lower-than-expected capacitance.[1]

    Q2: What are the most effective strategies to improve the conductivity and overall performance of NCH?

    A: There are three primary, field-proven strategies:

    • Forming Composites with Conductive Materials: Integrating NCH with highly conductive materials like carbon nanotubes (CNTs), graphene, or MXenes creates efficient electron pathways throughout the electrode, drastically improving performance.[2][5][6]

    • Doping with Other Transition Metals: Introducing other metal ions (e.g., Cobalt, Iron, Manganese) into the NCH lattice can modulate its electronic structure, improve intrinsic conductivity, and enhance electrochemical stability.[3][7][8]

    • Nanostructuring: Synthesizing NCH with controlled nanostructures (e.g., nanosheets, nanowires) increases the electrochemically active surface area and shortens ion diffusion pathways, which improves rate capability even if intrinsic conductivity is unchanged.[9][10]

    Q3: How does cobalt doping specifically improve NCH performance?

    A: Cobalt is a popular and effective dopant. Its inclusion in the NCH structure can lead to several synergistic benefits: it enhances electrical conductivity, provides additional redox-active sites (Co²⁺/Co³⁺), and can improve the structural stability of the material during repeated charge-discharge cycles.[3][11] This often results in higher specific capacitance and significantly better cycling stability compared to pristine NCH.[3]

    Q4: My synthesis involves using urea or HMT. Can this affect the final material's performance?

    A: Absolutely. The choice of precipitation agent and the synthesis temperature are critical. For instance, using urea at higher temperatures (e.g., 120–140 °C) can promote excessive carbonate incorporation, leading to the crystallization of nickel carbonate hydroxide phases that are electrochemically less active.[1] This increases charge-transfer resistance and blocks redox-active sites, severely degrading pseudocapacitive performance.[1] Careful control of synthesis temperature is crucial to minimize these negative effects.

    Q5: What is the difference between a "battery-type" Faradaic material and a "pseudocapacitive" material?

    A: This is a topic of frequent discussion. Both store charge via Faradaic reactions. However, pseudocapacitive materials (like RuO₂) exhibit electrochemical signatures (e.g., cyclic voltammograms) that are broad and somewhat rectangular, similar to a capacitor. Battery-type materials, like many nickel hydroxides in KOH, show distinct, sharp redox peaks, indicating a phase transformation during charge/discharge. Despite this, materials like NCH are widely studied for high-power supercapacitor applications.

    Troubleshooting Guides & Diagnostic Workflows

    This section provides structured guidance for diagnosing and solving specific performance issues.

    Problem 1: Low Specific Capacitance & Poor Rate Capability

    Your device exhibits low energy storage and its performance drops sharply at higher charge/discharge rates.

    Diagnostic Workflow

    G cluster_0 Diagnostic Path cluster_1 Corrective Actions Start Low Capacitance & Poor Rate Capability CheckEIS Run Electrochemical Impedance Spectroscopy (EIS) Start->CheckEIS HighRct Is Charge-Transfer Resistance (Rct) High? CheckEIS->HighRct Sol_Conductivity Root Cause: Poor Material Conductivity HighRct->Sol_Conductivity Yes Sol_Electrode Root Cause: Suboptimal Electrode Fabrication HighRct->Sol_Electrode No (Check Electrode Prep) Action_Composite Action: Create Conductive Composite (See Protocol 2) Sol_Conductivity->Action_Composite Action_Dope Action: Dope with Metal Cations (e.g., Co, Fe) Sol_Conductivity->Action_Dope Action_Slurry Action: Optimize Slurry (Binder/Carbon Ratio) Sol_Electrode->Action_Slurry

    Caption: Diagnostic workflow for low capacitance and poor rate capability.

    Corrective Action A: Enhance Material Conductivity

    The most probable cause is the poor intrinsic conductivity of NCH. The high charge-transfer resistance (Rct) seen in EIS analysis confirms this.

    • Solution 1: Create a Conductive Composite with Carbon Nanotubes (CNTs)

      • Causality: CNTs form a highly conductive 3D network around the NCH particles.[5] This network acts as an "electron highway," facilitating rapid electron transport to the NCH active sites, thereby lowering Rct, improving active material utilization, and enhancing rate capability.[5]

      • Protocol: See Experimental Protocol 2: Synthesis of NCH@CNT Composite .

    • Solution 2: Dope with Cobalt

      • Causality: Incorporating cobalt into the NCH lattice modifies the electronic structure, which can increase intrinsic conductivity.[3] Furthermore, cobalt provides additional redox active sites, contributing to the overall capacitance and often improving cycling stability.[3][4] Pristine NCH can show poor capacity retention, while cobalt-doped versions demonstrate significantly improved stability.[3]

      • Protocol: See Experimental Protocol 3: In-Situ Doping of NCH with Cobalt .

    Problem 2: Poor Cycling Stability (Rapid Capacitance Fading)

    Your device shows good initial capacitance, but the value decreases significantly after a few hundred or thousand cycles.

    Diagnostic Workflow

    G cluster_0 Diagnostic Path cluster_1 Corrective Actions Start Rapid Capacitance Fading CheckSEM Analyze Electrode with Post-Cycling SEM/XRD Start->CheckSEM Degradation Evidence of Structural Degradation/Pulverization? CheckSEM->Degradation Sol_Structure Root Cause: Structural Instability Degradation->Sol_Structure Yes Action_Composite Action: Create rGO Composite (See Protocol 4) Sol_Structure->Action_Composite Action_Dope Action: Dope with Stabilizing Cations (e.g., Cobalt) Sol_Structure->Action_Dope

    Caption: Diagnostic workflow for poor cycling stability.

    Corrective Action B: Improve Structural Integrity

    Capacitance fade is often due to mechanical stress and structural degradation from the volume changes during the repeated insertion/extraction of ions (or protons) in the redox reactions.

    • Solution 1: Create a Composite with Reduced Graphene Oxide (rGO)

      • Causality: Flexible rGO nanosheets can effectively encapsulate NCH particles. This "face-to-face" contact model not only provides excellent conductivity but also acts as a mechanical buffer to accommodate volume changes during cycling, preventing pulverization and detachment of the active material.[12] This leads to remarkable improvements in cycling stability.[12]

      • Protocol: See Experimental Protocol 4: Synthesis of NCH/rGO Hybrid Nanolayers .

    • Solution 2: Doping Strategy

      • Causality: As mentioned previously, doping with elements like cobalt can create a more robust crystal structure that is less prone to degradation during electrochemical cycling.[3][11] Studies show pristine NCH retaining as little as 30.1% of its capacitance after 3000 cycles, whereas cobalt-containing analogues can retain over 95%.[3]

    Key Experimental Protocols

    Protocol 1: Baseline Hydrothermal Synthesis of NCH
    • Objective: To synthesize a baseline pristine nickel carbonate hydroxide material.

    • Causality: The hydrothermal method allows for controlled precipitation and crystallization by the slow decomposition of a precursor like urea or HMT.[1][13] This control helps in achieving uniform particle morphology.

    • Preparation: Dissolve 0.008 mol of Ni(NO₃)₂·6H₂O and 0.04 mol of urea in 80 mL of deionized (DI) water. Stir vigorously for 30 minutes to form a clear solution.

    • Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 100-120°C for 4-6 hours.[1][13] Scientist's Note: Avoid exceeding 120°C to prevent the formation of less active crystalline phases.[1]

    • Collection: After the autoclave cools to room temperature, collect the precipitate by centrifugation. Wash the product thoroughly with DI water and ethanol several times to remove any residual ions.

    • Drying: Dry the final powder at 80°C for 12 hours in a vacuum oven.[13]

    • Validation: Characterize the material using X-ray Diffraction (XRD) to confirm the phase and Scanning Electron Microscopy (SEM) to observe the morphology.

    Protocol 2: Synthesis of NCH@CNT Composite
    • Objective: To improve conductivity by integrating NCH with CNTs.

    • Causality: This protocol ensures that NCH nanosheets grow directly on the surface of CNTs, creating an intimate and conductive interface.[5]

    • CNT Dispersion: Disperse a calculated amount of CNTs (e.g., 20-50 mg) in 80 mL of DI water using ultrasonication for 1-2 hours to achieve a stable suspension.

    • Precursor Addition: Add 0.008 mol of Ni(NO₃)₂·6H₂O and 0.04 mol of urea to the CNT suspension. Stir for 30 minutes.

    • Hydrothermal Reaction: Follow steps 2-4 from Protocol 1.

    • Validation: Use SEM and Transmission Electron Microscopy (TEM) to confirm that NCH nanosheets are anchored onto the CNT surfaces. Compare the EIS spectra of the composite with the baseline NCH to verify a reduction in charge-transfer resistance.

    Protocol 3: In-Situ Doping of NCH with Cobalt
    • Objective: To enhance intrinsic conductivity and stability by incorporating cobalt.

    • Causality: Co-precipitation during the hydrothermal reaction ensures that cobalt ions are homogeneously incorporated into the nickel carbonate hydroxide crystal lattice.[11]

    • Preparation: Dissolve nickel and cobalt salts in a desired molar ratio (e.g., 2:1 Ni:Co) in 80 mL of DI water. For example, use 0.008 mol of Ni(NO₃)₂·6H₂O and 0.004 mol of Co(NO₃)₂·6H₂O.[3][11] Add 0.04 mol of urea. Stir for 30 minutes.

    • Hydrothermal Reaction: Follow steps 2-4 from Protocol 1.

    • Validation: Use Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and quantify the amount of cobalt in the final product.[4] Perform long-term cycling tests to validate the improvement in stability compared to pristine NCH.

    Protocol 4: Synthesis of NCH/rGO Hybrid Nanolayers
    • Objective: To improve both conductivity and cycling stability using rGO.

    • Causality: This one-pot hydrothermal method simultaneously reduces graphene oxide (GO) to rGO and nucleates NCH on its surface, creating a robust, flexible, and highly conductive composite structure.[12]

    • GO Dispersion: Prepare a stable dispersion of graphene oxide in DI water via ultrasonication.

    • Precursor Addition: Add the nickel salt (and cobalt salt, if co-doping) and urea to the GO dispersion. Stir to ensure homogeneous mixing.

    • Hydrothermal Reaction: Perform the hydrothermal reaction as described in Protocol 1. The conditions will facilitate the reduction of GO to rGO.

    • Collection & Drying: Follow steps 3-4 from Protocol 1.

    • Validation: Use Raman spectroscopy to confirm the reduction of GO (observing the D and G bands). Use SEM to visualize the composite structure. The most critical validation is an extended cycling test (e.g., >5000 cycles) to demonstrate enhanced capacitance retention.[12]

    Performance Data Summary

    The following table summarizes typical performance enhancements achieved through the strategies discussed. Values are indicative and will vary based on specific synthesis conditions and testing parameters.

    Electrode MaterialTypical Specific Capacitance (@ 1 A g⁻¹)Typical Rate Capability (% retention at 10 A g⁻¹)Typical Cycling Stability (% retention after 3000 cycles)
    Pristine NCH 400 - 600 F g⁻¹~40%~30% - 50%[3]
    Co-doped NCH 700 - 1000 F g⁻¹[4]~60%>90%[3]
    NCH@CNT Composite 1000 - 1300 F g⁻¹[5]~65%>85%[5]
    NCH/rGO Composite 900 - 1200 F g⁻¹~70%>80% (after >10,000 cycles)[12]

    References

    • Kim, S. I., Thiyagarajan, P., & Jang, J. H. (2014). Great improvement in pseudocapacitor properties of nickel hydroxide via simple gold deposition. Nanoscale, 6(20), 11646–11652. Available at: [Link]

    • MDPI. (n.d.). Improving Electrochemical Performance of Cobalt Hexacyanoferrate as Magnesium Ion Battery Cathode Material by Nickel Doping. Available at: [Link]

    • ACS Publications. (n.d.). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. Available at: [Link]

    • ACS Publications. (2021). Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode with Battery-like Behavior. ACS Omega. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Facile fabrication of a nickel hydroxide@carbon nanotube composite for enhanced supercapacitance performance. New Journal of Chemistry. Available at: [Link]

    • ResearchGate. (n.d.). Synthesis of Polyaniline/Co(OH)2/Ni(OH)2 Nanocomposite Electrode Material for Supercapacitor Applications. Available at: [Link]

    • MDPI. (n.d.). Fe-Doped Nickel Carbonate Hydroxide-Supported Ru Nanocluster Catalyst as Efficient OER Electrocatalysts. Available at: [Link]

    • ACS Publications. (n.d.). Pre-doping Carbonate Ions into Nickel Hydroxide Interlayers Enables Long-Term Alkaline Seawater Oxidation. ACS Applied Materials & Interfaces. Available at: [Link]

    • MDPI. (2023). Preparation of Electrodes with β-Nickel Hydroxide/CVD-Graphene/3D-Nickel Foam Composite Structures to Enhance the Capacitance Characteristics of Supercapacitors. Available at: [Link]

    • Royal Society of Chemistry. (2024). Morphology-controlled synthesis of a NiCo-carbonate layered double hydroxide as an electrode material for solid-state asymmetric supercapacitors. Available at: [Link]

    • Wikipedia. (n.d.). Sodium-ion battery. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis and electrochemical evaluation of nickel hydroxide nanosheets with phase transition to nickel oxide. Available at: [Link]

    • ResearchGate. (n.d.). Nickel hydroxide/activated carbon composite electrodes for electrochemical capacitors. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Supporting Information Great Improvement in Pseudocapacitor Properties of Nickel Hydroxide via Simple Gold Deposition. Available at: [Link]

    • CONICET. (2016). Electrochemical characterization of nickel hydroxide nanomaterials as electrodes for Ni-MH batteries. Available at: [Link]

    • ACS Publications. (n.d.). Nickel Cobalt Hydroxide @Reduced Graphene Oxide Hybrid Nanolayers for High Performance Asymmetric Supercapacitors with Remarkable Cycling Stability. ACS Applied Materials & Interfaces. Available at: [Link]

    • ResearchGate. (2017). Why there is no a consensus in academia to define nickel oxide/OH and cobalt oxide/OH as pseudocapacitive or faradaic electrode materials in KOH?. Available at: [Link]

    • ResearchGate. (n.d.). Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. Available at: [Link]

    • ResearchGate. (n.d.). Nickel–Cobalt Hydroxide Nanosheets Coated on NiCo2O4 Nanowires Grown on Carbon Fiber Paper for High-Performance Pseudocapacitors. Available at: [Link]

    • International Journal of Electrochemical Science. (2017). Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. Available at: [Link]

    • ScienceDirect. (2024). 2D MXene incorporated nickel hydroxide composite for supercapacitor application. Available at: [Link]

    Sources

    Technical Support Center: Optimizing pH for Pure Basic Nickel Carbonate Precipitation

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide is designed for researchers, scientists, and drug development professionals who are working with the precipitation of basic nickel carbonate. As a senior application scientist with extensive field experience, I have observed that precise pH control is paramount for achieving a pure product with desirable physical characteristics. This guide provides in-depth, practical advice to help you navigate the nuances of this process, troubleshoot common issues, and ultimately optimize your experimental outcomes. The protocols and explanations herein are grounded in established chemical principles and validated through practical application.

    Understanding the Chemistry of Basic Nickel Carbonate Precipitation

    Basic nickel carbonate is not a simple compound but rather a complex of nickel carbonate (NiCO₃) and nickel hydroxide (Ni(OH)₂), often with associated water molecules (NiCO₃·2Ni(OH)₂·4H₂O)[1][2]. The precipitation process is governed by the following simplified equilibrium reaction:

    3Ni²⁺(aq) + CO₃²⁻(aq) + 4OH⁻(aq) + 4H₂O(l) ⇌ NiCO₃·2Ni(OH)₂·4H₂O(s)

    The ratio of carbonate to hydroxide in the precipitate is highly dependent on the pH of the reaction medium. Generally, more acidic conditions (lower pH) favor the formation of nickel carbonate, while more alkaline conditions (higher pH) favor the formation of nickel hydroxide[3]. Consequently, controlling the pH is the most critical parameter for obtaining a consistent and pure basic nickel carbonate product.

    Frequently Asked Questions (FAQs)

    Here are some of the most common questions we receive from researchers in the field:

    1. What is the ideal pH for precipitating pure basic nickel carbonate?

    The optimal pH for precipitating basic nickel carbonate typically falls within the range of 7.5 to 8.5 [4]. Operating within this window generally yields a precipitate with a good balance of carbonate and hydroxide components, leading to a product that is easily filtered and washed.

    2. How does pH affect the physical properties of the precipitate?

    The pH has a profound impact on the morphology and particle size of the precipitate:

    • Below pH 7.0: Precipitation occurs rapidly, leading to the formation of loose, flocculent particles that can be difficult to filter and may have a higher impurity content[5][6].

    • Above pH 7.0 (especially in the presence of a complexing agent like ammonia): The precipitation process is slower, allowing for the growth of denser, more spherical particles that are easier to handle and purify[5].

    3. What are the most common precipitating agents, and how do they influence the process?

    The choice of precipitating agent is crucial and can affect the final product's purity.

    • Sodium Carbonate (Na₂CO₃): This is a widely used and effective precipitating agent. However, it's important to wash the precipitate thoroughly to remove sodium impurities[3][6].

    • Sodium Bicarbonate (NaHCO₃): Often used as a buffer to maintain a stable pH during the precipitation process. It can help in controlling the carbonate to hydroxide ratio in the final product[3].

    • Ammonium Carbonate ((NH₄)₂CO₃): Can be used as both a precipitating agent and a source of ammonia, which acts as a complexing agent to control the precipitation rate and particle morphology[5].

    4. How critical is the temperature during precipitation?

    Temperature is a key parameter that influences the crystallinity and filterability of the precipitate. A study has shown that a temperature range of 27°C to 49°C is optimal for producing a readily filterable precipitate. Outside of this range, issues can arise:

    • Below 27°C: A colloidal suspension may form, which is extremely difficult to filter[7].

    • Above 49°C: The precipitate can also become difficult to handle[7].

    5. How can I ensure the complete precipitation of nickel?

    To achieve complete precipitation, the molar ratio of the carbonate precipitating agent to the nickel salt in the solution is important. It has been observed that an excess of the alkali carbonate, sometimes up to 2.5 times the molar amount of the nickel salt, is required for the complete removal of nickel from the solution[8].

    Troubleshooting Guide

    Encountering issues during your precipitation experiments is not uncommon. This section provides a structured approach to identifying and resolving some of the most frequent problems.

    Problem Probable Cause(s) Recommended Solution(s)
    Low Yield of Precipitate - Incomplete Precipitation: Insufficient amount of precipitating agent. - pH is too low: The solubility of nickel carbonate increases at lower pH values.- Increase the molar ratio of the precipitating agent to the nickel salt[8]. - Carefully monitor and adjust the pH to the optimal range of 7.5-8.5.
    Impure Product (e.g., high sodium or chloride content) - Inadequate Washing: Residual salts from the precipitating agent or nickel salt precursor are trapped in the precipitate. - Occlusion of Impurities: Impurities are incorporated into the crystal lattice during rapid precipitation.- Implement a thorough washing protocol. A "washing-drying-rewashing-drying" cycle can be very effective in removing adsorbed impurities[6]. - Control the rate of addition of the precipitating agent to allow for slower, more controlled crystal growth. Maintain a consistent pH throughout the precipitation.
    Poor Filterability (Colloidal or Gelatinous Precipitate) - Precipitation at Low Temperature: As mentioned, temperatures below 27°C can lead to the formation of a colloidal suspension[7]. - Rapid Precipitation at Low pH: Adding the precipitating agent too quickly at a pH below 7 can result in very fine, poorly filterable particles[5].- Ensure the reaction temperature is maintained within the optimal range of 27°C to 49°C[7]. - Add the precipitating agent slowly and with vigorous stirring to maintain a homogeneous solution and control particle growth.
    Inconsistent Product Composition (Varying NiCO₃:Ni(OH)₂ Ratio) - Poor pH Control: Fluctuations in pH during the precipitation process will directly impact the composition of the basic nickel carbonate.- Utilize a pH controller or a buffer solution (e.g., sodium bicarbonate) to maintain a stable pH throughout the reaction[3]. - Ensure uniform mixing to avoid localized pH gradients.
    Formation of Fines - High Local Supersaturation: Rapid mixing of reactants can create localized areas of high supersaturation, leading to the nucleation of a large number of small particles (fines)[9].- Optimize the mixing and addition rate of the precipitating agent to control the level of supersaturation. - Consider using a seeded precipitation approach where a small amount of pre-existing basic nickel carbonate crystals are added to the solution to promote crystal growth over nucleation.

    Experimental Protocols

    Detailed Step-by-Step Methodology for Basic Nickel Carbonate Precipitation

    This protocol is a general guideline and may require optimization based on your specific starting materials and desired product specifications.

    • Preparation of Solutions:

      • Prepare a solution of a soluble nickel salt (e.g., nickel sulfate or nickel chloride) of a known concentration (e.g., 1.0 M).

      • Prepare a solution of the precipitating agent (e.g., 1.0 M sodium carbonate).

      • If using a buffer, prepare a solution of sodium bicarbonate (e.g., 0.5 M).

    • Precipitation:

      • In a reaction vessel equipped with a mechanical stirrer and a pH probe, add the nickel salt solution and, if desired, the buffer solution.

      • Heat the solution to the desired temperature (e.g., 40°C) and maintain it throughout the experiment.

      • Slowly add the sodium carbonate solution dropwise while vigorously stirring the nickel salt solution.

      • Continuously monitor the pH of the solution. If the pH deviates from the target range (e.g., 8.0), adjust the addition rate of the precipitating agent or add a suitable acid or base in a very dilute form.

    • Aging the Precipitate:

      • Once the addition of the precipitating agent is complete, continue to stir the slurry at the reaction temperature for a defined period (e.g., 1-2 hours) to allow the precipitate to age and the particles to grow.

    • Filtration and Washing:

      • Filter the precipitate using a Buchner funnel or a similar filtration setup.

      • Wash the filter cake with deionized water to remove soluble impurities. The volume of wash water should be several times the volume of the precipitate.

      • For high-purity applications, a "washing-drying-rewashing-drying" procedure is recommended[6]. After the initial wash, dry the precipitate, then resuspend it in deionized water and repeat the filtration and washing steps.

    • Drying:

      • Dry the final washed precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

    Visualizing the Process

    Troubleshooting Workflow

    The following diagram illustrates a logical workflow for troubleshooting common issues during basic nickel carbonate precipitation.

    TroubleshootingWorkflow Start Problem Identified CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No IncreasePrecipitant Increase molar ratio of precipitating agent CheckYield->IncreasePrecipitant Yes CheckFilterability Is the precipitate difficult to filter? CheckPurity->CheckFilterability No ImproveWashing Implement thorough washing (e.g., wash-dry-rewash) CheckPurity->ImproveWashing Yes CheckComposition Is the composition inconsistent? CheckFilterability->CheckComposition No ControlTemp Maintain temperature between 27-49°C CheckFilterability->ControlTemp Yes UseBuffer Use a buffer solution (e.g., NaHCO3) CheckComposition->UseBuffer Yes IncreasePrecipitant->CheckPurity AdjustpH Optimize and stabilize pH in the 7.5-8.5 range ImproveMixing Ensure vigorous and uniform stirring AdjustpH->ImproveMixing ControlAdditionRate Slow down the addition of precipitating agent ImproveWashing->ControlAdditionRate ControlAdditionRate->CheckFilterability ControlAdditionRate->ImproveMixing ControlTemp->ControlAdditionRate UseBuffer->AdjustpH

    Caption: A decision-making workflow for troubleshooting common problems in basic nickel carbonate precipitation.

    Data Summary

    Key Parameters for Optimizing Basic Nickel Carbonate Precipitation
    ParameterRecommended Range/ValueRationale and Key Considerations
    pH 7.5 - 8.5Crucial for controlling the NiCO₃:Ni(OH)₂ ratio and obtaining a pure product. Lower pH can lead to incomplete precipitation, while higher pH can favor excessive hydroxide formation[3][4].
    Temperature 27°C - 49°CAffects the crystallinity and filterability of the precipitate. Temperatures outside this range can result in colloidal suspensions that are difficult to process[7].
    Precipitating Agent Sodium Carbonate, Sodium BicarbonateSodium carbonate is a common and effective precipitant. Sodium bicarbonate can be used as a buffer to maintain stable pH[3].
    Molar Ratio (Precipitant:Ni²⁺) > 1, up to 2.5An excess of the precipitating agent is often required to ensure complete precipitation of nickel from the solution[8].
    Stirring Vigorous and ContinuousEssential for maintaining a homogeneous reaction mixture, preventing localized pH gradients, and promoting uniform particle growth.
    Washing Procedure Multi-step washing (e.g., wash-dry-rewash)Critical for removing adsorbed impurities, especially when using sodium-based precipitating agents[6].

    References

    • Guo, X., et al. (2009). Preparation of basic nickel carbonate particles in solution system of Ni(II)-NH3-CO3 2--H2O. Transactions of Nonferrous Metals Society of China.
    • Zhang, Y., et al. (2012).
    • Finishing.com. (n.d.). Troubleshooting Nickel Plating Solutions. Retrieved from [Link]

    • Mallya, R. M., & Murthy, A. R. V. (1961). Studies on the Basic Carbonates of Nickel. Part I : Factors Influencing the Precipitation of Nickel Carbonates. Proceedings of the Indian Academy of Sciences - Section A.
    • Canadian Association for Surface Finishing (CASF). (n.d.). Chapter 3 Troubleshooting Electroless Nickel Plating Solutions.
    • [Source not fully available
    • Specialty Chemical Finishing Products. (n.d.). Troubleshooting Guide: Nickel Plating.
    • [Source not fully available
    • McMullen, W. H., Mooney, T. J., & Stoddard, W. B., Jr. (1967). U.S. Patent No. 3,350,167. Washington, DC: U.S.
    • Guillard, D., & Lewis, A. E. (2001). Nickel Carbonate Precipitation in a Fluidized-Bed Reactor. Industrial & Engineering Chemistry Research.
    • Chen, C. C., & Lee, T. F. (2016). U.S. Patent No. 9,422,167. Washington, DC: U.S.
    • [Source not fully available
    • [Source not fully available
    • Wikipedia. (n.d.). Nickel(II) carbonate. Retrieved from [Link]

    • [Source not fully available
    • [Source not fully available
    • [Source not fully available
    • CDH Fine Chemical. (n.d.). NICKEL (II) CARBONATE PURIFIED.
    • [Source not fully available
    • Heeger Materials Inc. (n.d.). Nickel Carbonate Basic Tetrahydrate.
    • [Source not fully available
    • [Source not fully available
    • [Source not fully available
    • [Source not fully available
    • Ataman Kimya. (n.d.). NICKEL CARBONATE. Retrieved from [Link]

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    Preventing agglomeration during drying of nickel carbonate hydroxide powder

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Preventing Agglomeration During Drying

    Ticket ID: NCH-DRY-001 Status: Open Assigned Specialist: Senior Application Scientist, Materials Characterization Unit

    Mission Statement

    You are encountering "hard agglomeration"—the formation of irreversible, cement-like bonds between particles during the drying phase. This guide moves beyond basic advice to address the thermodynamic drivers of agglomeration. For researchers in drug development and high-purity synthesis, maintaining the discrete particle morphology of Nickel Carbonate Hydroxide (

    
    ) is critical for consistent reaction kinetics and bioavailability.
    

    Part 1: The Mechanics of Agglomeration (The "Why")

    Q1: Why does my fluffy precipitate turn into a hard "brick" after oven drying?

    A: You are fighting Capillary Pressure (

    
    ) .
    When water evaporates from the pores between your NCH nanoparticles, it forms a concave meniscus. This creates a massive suction force (Laplace pressure) that pulls particles together. As the particles touch, surface hydroxyl groups (-OH) form permanent hydrogen bonds, and in severe cases, "necking" (chemical sintering) occurs.
    

    The Equation of Your Problem:

    
    
    Where:
    
    • 
       = Surface tension of the liquid (Water = 72 mN/m).
      
    • 
       = Contact angle.
      
    • 
       = Pore radius (smaller particles = higher pressure).
      

    The Solution Logic: To stop agglomeration, we must either:

    • Reduce

      
      :  Switch the solvent (Solvent Exchange).
      
    • Eliminate the Meniscus: Bypass the liquid phase (Freeze Drying).

    • Steric Hindrance: Block particle contact (Surfactants).

    Visualizing the Enemy: Capillary Action Mechanism

    AgglomerationMechanism cluster_0 Phase 1: Wet State cluster_1 Phase 2: Evaporation cluster_2 Phase 3: Solidification A Dispersed NCH Particles (Solvated) B Meniscus Formation A->B Heat Applied C Capillary Suction (Pulling Force) B->C Liquid Bridges D Particle Contact C->D Pore Collapse Soln SOLUTION: Lower Surface Tension (Solvent Exchange) C->Soln Intervention Point E Hard Agglomerate (H-Bonding/Sintering) D->E Irreversible Bonding

    Figure 1: The thermodynamic progression from solvated particles to hard agglomerates. Intervention must occur at the evaporation stage.

    Part 2: Troubleshooting Protocols (The "How")

    Scenario A: "I cannot use expensive equipment. I only have an oven."

    Protocol: Organic Solvent Exchange (OSE) Best for: Routine synthesis where <5% agglomeration is acceptable.

    The Science: Water has a surface tension of ~72 mN/m. Ethanol is ~22 mN/m. By washing the precipitate with ethanol, you reduce the capillary force (

    
    ) by over 3x, preventing the "pull" that locks particles together [1].
    

    Step-by-Step:

    • Filtration: Filter your NCH precipitate until it is a wet cake.

    • Wash 1 (Water): Wash with DI water to remove spectator ions (

      
      , 
      
      
      
      ).
    • Wash 2 (Intermediate): Wash with 50:50 Ethanol:Water.

    • Wash 3 (Exchange): Wash with 100% Anhydrous Ethanol (or Acetone). Repeat twice.

      • Critical Step: Do not let the cake dry between washes.

    • Drying: Dry in an oven at a lower temperature (60°C). The ethanol evaporates quickly with minimal surface tension stress.

    Scenario B: "I need ultra-high surface area for catalytic activity."

    Protocol: Azeotropic Distillation Drying Best for: High-value precursors requiring maximum porosity.

    The Science: n-Butanol forms an azeotrope with water (boiling point ~92°C). It also replaces surface -OH groups with -OBu groups (butoxylation), creating a "bumper" that physically prevents particles from chemically bonding [2].

    Step-by-Step:

    • Disperse: Re-disperse your wet NCH filter cake into n-Butanol .

    • Distill: Place in a rotary evaporator (Rotovap).

    • Process: Evaporate at 50-60°C under reduced pressure.

      • The water/butanol azeotrope evaporates first, carrying away the water.

      • As the water leaves, the n-butanol lowers the surface tension.

    • Result: A loose, flowable powder instead of a hard cake.

    Scenario C: "I need absolute morphology preservation (Spheres/Rods)."

    Protocol: Freeze Drying (Lyophilization) Best for: Drug delivery vehicles or strict morphology control.

    The Science: By freezing the water and lowering the pressure, ice sublimates directly to vapor. No liquid phase exists, meaning zero surface tension and zero capillary force [3].

    Step-by-Step:

    • Flash Freeze: immerse the NCH slurry in liquid nitrogen to freeze instantly (prevents ice crystal growth from damaging pores).

    • Vacuum: Place in lyophilizer (< 0.1 mbar).

    • Sublimation: Run cycle for 24-48 hours.

    Part 3: Data & Comparison

    Table 1: Impact of Drying Method on NCH Powder Properties

    MethodSurface Tension StressAgglomeration TypeSpecific Surface Area (
    
    
    )
    Suitability for Pharma
    Oven Drying (Water) High (72 mN/m)Hard (Sintered)Low (< 20)Low (Inconsistent)
    Ethanol Exchange Low (22 mN/m)Soft (Friable)Medium (50-80)High (Clean)
    Azeotropic (Butanol) Low + StericNone (Loose)High (100+)Medium (Solvent residue risk)
    Freeze Drying None (0 mN/m)NoneVery High (120+)High (Gold Standard)

    Part 4: Decision Matrix

    Use this logic flow to select the correct protocol for your specific constraints.

    DecisionTree Start START: Select Drying Goal Q1 Is morphology/porosity critical? Start->Q1 Q2 Is solvent residue acceptable? Q1->Q2 Yes (High Surface Area needed) Method1 Standard Oven Drying (Acceptable for bulk chemicals) Q1->Method1 No (Bulk Density preferred) Method2 Freeze Drying (Lyophilization) (Best for Pharma/Bio) Q2->Method2 No (Must be ultra-pure) Method3 Solvent Exchange (Ethanol) (Best Balance of Cost/Quality) Q2->Method3 Yes (Trace Ethanol OK) Method4 Azeotropic Distillation (n-Butanol) (Best for Catalysis/Surface Area) Q2->Method4 Yes (Trace Butanol OK)

    Figure 2: Workflow for selecting the appropriate drying technique based on purity and morphology requirements.

    References

    • Effect of Solvent Exchange on Nanoparticle Agglomeration Source: ResearchGate / Journal of Sol-Gel Science Context: Explains the reduction of capillary forces by replacing water with ethanol/acetone. Link:

    • Azeotropic Distillation for Nanopowder Dispersion Source: Epic Powder / Powder Technology Guides Context: Details the n-butanol method for replacing surface hydroxyl groups to prevent hard agglomeration. Link:

    • Capillary Forces in Drying Submonolayers Source: Nature / Scientific Reports Context: Fundamental physics of how "liquid bridges" cause collapse and aggregation during the drying phase. Link:

    • Surfactant-Free Synthesis of Nickel Carbonate Hydroxide Source: Royal Society of Chemistry (RSC) Context: Discusses morphology control without using blocking agents, emphasizing the importance of the drying step. Link:

    Technical Support Center: Optimizing Basic Nickel Carbonate (BNC) Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Effect of Synthesis Temperature on Crystallinity & Processing Current Status: Online | Agent: Senior Application Scientist Reference ID: BNC-SYN-TEMP-001

    Introduction

    Welcome to the Technical Support Center. You are likely here because you are observing inconsistencies in your Basic Nickel Carbonate (BNC) precursors—specifically regarding crystallinity , filtration rates , or particle density .

    In the synthesis of BNC (

    
    ), temperature is not merely a kinetic accelerator; it is the primary thermodynamic switch that controls the ratio of nucleation to crystal growth. This guide moves beyond basic recipes to explain the causality of your results and provides actionable troubleshooting steps to correct deviations.
    

    Module 1: The Physics of Temperature & Crystallinity

    The Core Mechanism

    The crystallinity of BNC is governed by the competition between nucleation (formation of new particles) and crystal growth (deposition onto existing particles).

    • Low Temperature (< 50°C):

      • Mechanism: Low solubility creates high local supersaturation.

      • Result: Rapid "burst" nucleation dominates.

      • Product: The system forms a turbostratic or amorphous phase (often described as "gel-like"). These particles have high internal hydration, huge surface areas, but poor structural order.

      • Consequence: Broad XRD peaks, extremely slow filtration (clogging), and high impurity retention (sulfates/chlorides trapped in the gel).

    • High Temperature (70°C – 90°C+):

      • Mechanism: Higher solubility lowers supersaturation; thermal energy overcomes the activation barrier for ordered lattice arrangement.

      • Result: Ostwald Ripening accelerates. Small, unstable crystallites dissolve and redeposit onto larger, more stable crystals.

      • Product: Crystalline BNC (often evolving toward distinct Nickel Carbonate Hydroxide phases).

      • Consequence: Sharp XRD peaks, distinct particle morphology (e.g., microspheres), and rapid filtration.

    Visualizing the Pathway

    BNC_Mechanism Temp Synthesis Temperature Solubility Solubility of Ni²⁺ Temp->Solubility Increases LowT Low T (<50°C) Temp->LowT HighT High T (>80°C) Temp->HighT Supersat Local Supersaturation Solubility->Supersat Decreases Nucl Dominant Nucleation LowT->Nucl Amorphous Amorphous/Turbostratic (Gel-like) Nucl->Amorphous Issue Filtration Clogging High Surface Area Amorphous->Issue Growth Dominant Crystal Growth & Ostwald Ripening HighT->Growth Cryst High Crystallinity (Ordered Lattice) Growth->Cryst Benefit Fast Filtration High Tap Density Cryst->Benefit

    Figure 1: The divergence of BNC properties based on thermal input. Low temperatures favor surface area but sacrifice processability; high temperatures favor order and density.

    Module 2: Standard Operating Procedure (Baseline)

    To troubleshoot effectively, you must compare your results against a validated baseline. This protocol targets high-crystallinity BNC suitable for calcination into battery-grade NiO.

    Reagents:

    • Nickel Sulfate Hexahydrate (

      
      ) or Nickel Chloride (
      
      
      
      ).
    • Sodium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).[1]
      

    Protocol:

    • Preparation: Dissolve Ni-salt to 1.0 M and Carbonate to 1.2 M (20% excess).

    • Thermal Setpoint: Heat both solutions to 80°C before mixing.

      • Why? Mixing cold solutions into a hot reactor creates thermal gradients that lead to inconsistent particle sizes.

    • Precipitation: Add Carbonate to Nickel (or vice versa) slowly (2–4 mL/min) under vigorous stirring.

      • Target pH: Maintain pH 8.5 – 9.0.

    • Aging (The Critical Step): Once mixed, hold the slurry at 80°C for 2–4 hours .

      • Why? This allows the "fines" to dissolve and redeposit (Ostwald Ripening), sharpening your XRD peaks and improving filtration speed by 10x.

    • Washing: Wash with hot DI water (60°C) until filtrate conductivity is < 20 µS/cm.

      • Why? Cold water shocks the crystals and traps sulfate ions.

    Module 3: Troubleshooting Guide

    Use this matrix to diagnose issues based on your experimental observations.

    Scenario A: Filtration is extremely slow / Filter cake is slimy.
    • Diagnosis: Formation of gelatinous Nickel Hydroxide or amorphous BNC.

    • Root Cause: Synthesis temperature was too low (< 50°C) or pH was too high (> 10.5), preventing proper crystallite formation.

    • Corrective Action:

      • Immediate Fix: Increase aging temperature to 90°C for 2 hours. This can sometimes "anneal" the precipitate.

      • Process Change: Ensure reaction temperature is ≥ 75°C .

      • Check pH: If pH > 10, you are precipitating

        
         fines. Adjust Carbonate/Bicarbonate ratio to buffer pH closer to 8.5.
        
    Scenario B: XRD shows broad, low-intensity peaks.
    • Diagnosis: Poor crystallinity (Turbostratic phase).

    • Root Cause: Insufficient thermal energy to organize the carbonate/hydroxide layers.

    • Corrective Action:

      • Increase Aging Time: Crystallinity is a function of

        
        . If you cannot raise T, double the aging time.
        
      • Verify Temp: Calibrate your reactor probe. A reading of 80°C on the jacket might mean only 65°C in the fluid core.

    Scenario C: High impurity levels (S or Cl) in final powder.
    • Diagnosis: Ion entrapment.

    • Root Cause: Rapid nucleation at low temperatures traps mother liquor inside the aggregates.

    • Corrective Action:

      • Raise Synthesis T: Slower crystal growth excludes impurities from the lattice.

      • Hot Wash: Never wash crystalline BNC with cold water. Use water within 10°C of the synthesis temperature.

    Module 4: Data & FAQs

    Comparative Data: Temperature vs. Properties

    Representative data synthesized from literature trends (e.g., Gao et al., ACS).

    Synthesis Temp (°C)XRD Phase DescriptionCrystallite Size (nm)BET Surface Area (m²/g)Filtration Speed
    40°C Amorphous / Broad< 5 nm> 150 (High)Very Slow (Clogs)
    60°C Semi-Crystalline8 – 12 nm80 – 120Moderate
    80°C Crystalline (Target) 15 – 25 nm 30 – 60 Fast
    140°C (Hydrothermal)Highly Crystalline> 40 nm< 20Very Fast
    Frequently Asked Questions

    Q: Can I synthesize at room temperature to save energy? A: Only if your application requires high surface area and you can tolerate high impurity levels. Room temperature synthesis produces a "turbostratic"

    
    -phase that is difficult to filter and wash. For battery precursors, this is generally unacceptable.
    

    Q: My XRD peaks are split. What does this mean? A: This often indicates a mixture of phases, such as pure Nickel Hydroxide (

    
    ) and BNC. This happens if the temperature fluctuates or if the carbonate source is depleted, causing the pH to drift high. Ensure stable temperature and excess carbonate.
    

    Q: How does temperature affect particle density? A: Counter-intuitively, extremely high temperatures can sometimes lower bulk density if they cause rapid agglomeration into porous structures. However, tap density generally improves with temperature (up to ~85°C) because the individual crystallites become more solid and less hydrated.

    References

    • Gao, X., et al. "Controlled synthesis of basic nickel carbonate microspheres via a hydrothermal method." Powder Technology, 2011.

    • Faure, C., et al. "Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance." Chemistry of Materials, 2020. (Demonstrates the transition from turbostratic to crystalline phases at elevated temperatures).

    • Ramm, M. "Method for forming basic nickel carbonate."[2][3] U.S. Patent 9,422,167. (Details the industrial parameters for precipitation and the necessity of temperature control for filtration).

    • Liu, Y., et al. "Effect of synthesis temperature on the morphology and electrochemical properties of Ni(OH)2." Journal of Alloys and Compounds. (Provides the basis for crystallite size vs.

    Sources

    Validation & Comparative

    Technical Guide: XRD Characterization of Nickel(II) Hydroxide Carbonate vs. Nickel Oxide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a rigorous technical comparison between Nickel(II) Hydroxide Carbonate (often referred to as Basic Nickel Carbonate, BNC) and Nickel Oxide (NiO) using X-ray Diffraction (XRD).

    In material science—specifically for battery cathode development, catalysis, and electrochromic devices—distinguishing these two phases is critical. BNC (

    
    ) typically serves as the precursor, while NiO is the calcined, functional product. This guide details the crystallographic signatures, peak identification strategies, and thermal evolution protocols required to validate phase purity and transformation efficiency.[1]
    

    Crystallographic Fundamentals

    To interpret XRD data accurately, one must understand the underlying crystal lattices of the analyte materials.

    Nickel Oxide (NiO)[1][2]
    • Crystal System: Cubic (Face-Centered Cubic, FCC)[2][3]

    • Space Group:

      
       (Rock salt structure)
      
    • Standard Reference: JCPDS Card No. 47-1049 or 04-0835

    • Lattice Parameter:

      
       Å[4]
      
    • Structural Characteristic: Highly symmetric, resulting in a simple diffraction pattern with few, well-defined peaks.

    Nickel(II) Hydroxide Carbonate (BNC)
    • Crystal System: Variable; typically Monoclinic or Hexagonal/Turbostratic depending on hydration and stacking.

    • Stoichiometry: Often described as

      
       or 
      
      
      
      .
    • Standard Reference: JCPDS Card No. 35-0501 (Monoclinic) or 14-0117 (related Hexagonal phase).

    • Structural Characteristic: Layered structure with water molecules and carbonate ions intercalated between brucite-like Ni(OH)

      
       layers. This disorder often leads to broader, asymmetric peaks, particularly at low diffraction angles.
      

    XRD Spectral Analysis: The Comparative Fingerprint

    The following table summarizes the distinct diffraction signatures. The primary differentiator is the presence of low-angle reflections (10°–35°) in the carbonate phase, which are absent in the pure oxide.

    Table 1: Key Diffraction Peaks (Cu K , = 1.5406 Å)[2]
    FeatureNickel(II) Hydroxide Carbonate (Precursor)Nickel Oxide (Calcined Product)
    Primary Phase Monoclinic / Layered HydroxideCubic (Bunsenite)
    Key 2
    
    
    Positions
    ~11.4° , ~22.8° , ~33.5° (Low angle)~59.8°37.2° , 43.3° , 62.9° , 75.4° , 79.5°
    Miller Indices (hkl) (003), (006), (101/009)(111), (200), (220), (311), (222)
    Peak Morphology Broad, often asymmetric (turbostratic effects).Sharp, symmetric (high crystallinity).
    Impurity Indicators Presence of sharp 37.2° peak indicates partial oxidation.Presence of < 35° peaks indicates incomplete calcination.
    Mechanistic Insight: The "Amorphous" Hump

    In many synthesis routes (e.g., chemical precipitation), the BNC precursor may appear semi-crystalline or amorphous. You may observe a broad "hump" between 30° and 40° 2

    
     rather than distinct peaks. This indicates a lack of long-range order in the stacking of the Ni(OH)
    
    
    
    layers. As the material is calcined, these layers collapse, carbonate is expelled, and the Ni and O atoms rearrange into the rigid FCC rock salt structure of NiO, resulting in dramatic peak sharpening.

    Phase Evolution & Thermal Stability

    Understanding the transition from BNC to NiO is essential for optimizing calcination protocols. The transformation is a multi-step thermal decomposition process involving dehydration, dehydroxylation, and decarbonation.

    Reaction Pathway
    
    
    
    Visualization of Phase Transformation

    The following diagram illustrates the structural evolution and the corresponding XRD shifts during processing.

    PhaseTransformation Precursor Precursor: Ni(II) Hydroxide Carbonate (Layered/Monoclinic) Broad Peaks @ 10-35° 2θ Calcination Calcination (300°C - 500°C) Precursor->Calcination Heat Treatment Intermediate Dehydration & Decarbonation (Loss of CO2, H2O) Calcination->Intermediate Thermal Decomposition Product Product: Nickel Oxide (NiO) (Cubic FCC) Sharp Peaks @ 37°, 43°, 63° 2θ Intermediate->Product Crystallization Product->Precursor Impurity Check: If <35° peaks persist, re-calcine

    Figure 1: Thermal evolution pathway from layered carbonate precursor to cubic oxide product. Note the critical "Impurity Check" loop based on low-angle diffraction data.

    Experimental Protocol: Validated Characterization Workflow

    To ensure reproducible data suitable for publication or regulatory filing, follow this validated workflow.

    Sample Preparation
    • Drying: Ensure the BNC precursor is dried at

      
      C. Higher temperatures may induce premature phase changes.
      
    • Grinding: Gently grind the powder in an agate mortar.

      • Caution: Excessive grinding of NiO can induce strain broadening, artificially reducing the calculated crystallite size.

    • Mounting: Use a zero-background silicon holder if sample quantity is limited (< 50 mg) to avoid amorphous background scattering from glass slides.

    Instrument Parameters (Standard Cu K )
    • Radiation: Cu K

      
       (
      
      
      
      Å).[5]
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range:

      • Crucial: Scan from 10° to 80° 2

        
         .
        
    • Step Size: 0.02° per step.

    • Scan Speed: 2°/min (for high resolution) or 5°/min (for rapid screening).

    Crystallite Size Calculation (Scherrer Equation)

    For NiO nanoparticles, use the (200) peak at ~43.3° for the most reliable size estimation, as the (111) peak can sometimes be affected by stacking faults.

    
    [3]
    
    • 
      : Crystallite size (nm)
      
    • 
      : Shape factor (typically 0.9)
      
    • 
      : X-ray wavelength (0.15406 nm)
      
    • 
      : FWHM (radians) - Must subtract instrumental broadening
      
    • 
      : Bragg angle
      

    References

    • JCPDS Card 47-1049 (NiO) & JCPDS Card 35-0501 (Ni Carbonate).
    • Thermal Decomposition Mechanism

      • Study: "Synthesis and Characterization of NiO Nanoparticles by Thermal Decomposition."
      • Source:

    • XRD Pattern Analysis of Precursors

      • Study: "XRD patterns of -Ni(OH) and -Ni(OH) precursors."
      • Source:

    • Crystallite Size & Strain Analysis

      • Study: "Lattice Expansion and Crystallite Size Analyses of NiO... using Scherrer's Method."
      • Source:

    • Comparative Phase Study

      • Study: "Structural properties of NiO and CuO nanoparticles."
      • Source:

    Sources

    A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carbonate Bands in Basic Nickel Carbonate

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Significance of Characterizing Basic Nickel Carbonate

    Basic nickel carbonate (Niₓ(CO₃)y(OH)z·nH₂O) is a critical precursor in the synthesis of nickel-based catalysts, pigments, and advanced battery materials. Its precise chemical composition, particularly the interplay between carbonate and hydroxide moieties, dictates the physicochemical properties of the final product. Therefore, a robust analytical methodology to characterize this material is paramount for quality control and process optimization.

    Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, rapid, and non-destructive technique for this purpose. It provides a molecular fingerprint, allowing for the detailed investigation of the chemical bonds present. This guide provides an in-depth exploration of the FTIR spectral analysis of basic nickel carbonate, with a specific focus on the interpretation of its characteristic carbonate bands. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique's performance against viable alternatives, supported by experimental data and authoritative references.

    Pillar 1: The Fundamentals of Carbonate Vibrational Modes in FTIR

    The carbonate ion (CO₃²⁻), in its free state, possesses a trigonal planar (D₃h symmetry) structure. This symmetry results in four fundamental vibrational modes. However, in a solid crystal lattice like basic nickel carbonate, the local symmetry is often reduced, which can cause vibrational modes that are normally IR-inactive to become active and can lead to the splitting of degenerate modes.

    The primary vibrational modes for the carbonate ion are:

    • ν₃ (Asymmetric Stretch): A strong absorption, typically appearing in the 1400-1500 cm⁻¹ region. This band is often split into two distinct peaks in solid-state samples due to the loss of degeneracy.

    • ν₁ (Symmetric Stretch): This mode is IR-inactive in perfect D₃h symmetry but can appear as a weak absorption in the 1050-1090 cm⁻¹ range when the symmetry is lowered. Its presence or absence provides valuable structural information.

    • ν₂ (Out-of-Plane Bend): A sharp, medium-intensity band typically found between 850-880 cm⁻¹.

    • ν₄ (In-Plane Bend): A medium-intensity absorption, often appearing as a doublet, in the 680-750 cm⁻¹ region.

    The exact positions of these bands are highly sensitive to the crystalline environment, including the mass and electronegativity of the cation (in this case, Ni²⁺), the presence of water of hydration, and hydroxide groups.[1][2]

    Visualizing the Vibrational Modes

    Below is a conceptual diagram illustrating the fundamental vibrational modes of the carbonate ion.

    G cluster_v3 ν₃ (Asymmetric Stretch) cluster_v1 ν₁ (Symmetric Stretch) cluster_v2 ν₂ (Out-of-Plane Bend) cluster_v4 ν₄ (In-Plane Bend) C1 C O1_1 O C1->O1_1 O1_2 O C1->O1_2 O1_3 O C2 C O2_1 O C2->O2_1 O2_2 O C2->O2_2 O2_3 O C2->O2_3 C3 C (+) O3_1 O (-) O3_2 O (-) O3_3 O (-) C4 C O4_1 O C4->O4_1 O4_2 O C4->O4_2 O4_3 O C4->O4_3 O4_1->O4_2

    Caption: Fundamental vibrational modes of the carbonate ion.

    Pillar 2: A Self-Validating Experimental Protocol

    Acquiring a high-quality, reproducible FTIR spectrum is foundational to accurate analysis. The following protocol for the Potassium Bromide (KBr) pellet method is detailed to ensure trustworthiness. This method is often preferred for quantitative analysis due to its uniform sample dispersion.

    Experimental Workflow Diagram

    Caption: Step-by-step workflow for FTIR analysis using the KBr pellet method.

    Step-by-Step Methodology
    • Sample Preparation (The "Why"):

      • Drying: Dry the basic nickel carbonate sample at 60°C for 2 hours. Causality: This step removes adsorbed surface moisture which has a very broad O-H stretching band around 3400 cm⁻¹, preventing it from obscuring the spectrum's hydroxyl region.

      • Grinding: Weigh approximately 1 mg of the dried sample and 100-150 mg of spectroscopic grade KBr powder. Grind them together thoroughly in an agate mortar and pestle. Causality: Homogeneous mixing and fine particle size (< 2 µm) are critical to minimize light scattering (the Christiansen effect) and ensure a uniform sample distribution within the KBr matrix, which is essential for reproducibility and adherence to the Beer-Lambert law in quantitative measurements.[3]

      • Pellet Formation: Transfer the mixture to a pellet press die and apply 7-10 tons of pressure for several minutes. Causality: This creates a transparent, glass-like disc, minimizing scattering and maximizing infrared light transmission.

    • Instrument Parameters & Data Acquisition:

      • Background Scan: Place the empty pellet holder in the spectrometer and run a background scan. Causality: This is crucial to subtract the spectral contributions of atmospheric water vapor and CO₂ from the sample spectrum.

      • Sample Scan: Place the KBr pellet in the holder and acquire the spectrum.

        • Scan Range: 4000 to 400 cm⁻¹. This covers the fundamental vibrations of carbonate as well as hydroxyl and water bending modes.

        • Resolution: 4 cm⁻¹. Causality: This resolution is sufficient to resolve the key carbonate and hydroxide bands without introducing excessive noise.

        • Scans: 32 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

    • Data Processing:

      • Baseline Correction: Apply an automated baseline correction to the spectrum. Causality: This corrects for scattering effects and instrumental drift, ensuring accurate peak intensity measurements.

      • Normalization: Normalize the spectrum if comparing relative peak intensities between different samples.

    Pillar 3: Spectral Interpretation and Comparative Analysis

    The FTIR spectrum of a typical basic nickel carbonate precursor reveals several key absorption bands.[4]

    Typical FTIR Spectrum Analysis
    Wavenumber (cm⁻¹)Vibrational ModeInterpretation & Significance
    ~3450 (broad)O-H Stretching (νOH)Indicates the presence of water of hydration and hydroxyl groups. The broadness is due to extensive hydrogen bonding.
    ~1450 & ~1360Asymmetric CO₃²⁻ Stretch (ν₃)The most intense carbonate band. The splitting into two peaks is characteristic of the reduced symmetry of the carbonate ion in the solid lattice, often seen in hydrated metal carbonates.
    ~1050Symmetric CO₃²⁻ Stretch (ν₁)This band is often weak but its presence confirms a distortion from ideal D₃h symmetry.
    ~835Out-of-Plane CO₃²⁻ Bend (ν₂)A relatively sharp and well-defined peak, useful for identification.
    ~675In-Plane CO₃²⁻ Bend (ν₄)Another key identifier for the carbonate group.
    Low-frequencyNi-O and Ni-OH vibrationsBands below 600 cm⁻¹ are related to the vibrations of the nickel-oxygen and nickel-hydroxide bonds.

    Note: The exact peak positions can vary slightly depending on the precise stoichiometry (x, y, z, and n values) and crystallinity of the material.

    Comparison with Alternative Analytical Techniques

    While FTIR is an excellent tool, a comprehensive characterization often involves complementary techniques. Each method provides a different piece of the analytical puzzle.

    TechniquePrincipleInformation ProvidedAdvantagesLimitations
    FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Functional groups (CO₃²⁻, OH⁻, H₂O), molecular structure, bonding environment.[5]Fast, non-destructive, high sensitivity to polar bonds, relatively low cost.Not ideal for bulk composition; quantification requires careful calibration.[6]
    X-Ray Diffraction (XRD) Scattering of X-rays by the crystalline lattice of a material.Crystalline phase identification, lattice parameters, crystallite size, degree of crystallinity.[7]Definitive for phase identification, highly quantitative for crystalline mixtures.Only sensitive to crystalline materials; amorphous content is not detected.
    Raman Spectroscopy Inelastic scattering of monochromatic light.Complementary vibrational information; highly sensitive to non-polar bonds and symmetric vibrations (like ν₁).Minimal sample preparation, can be used in aqueous solutions.Can be affected by fluorescence; weaker signal than FTIR for many functional groups.
    Thermogravimetric Analysis (TGA) Measurement of mass change as a function of temperature.Decomposition temperatures, quantification of water, hydroxide, and carbonate content based on mass loss steps.Highly quantitative for bulk composition.Destructive, provides no direct structural information on the nature of the carbonate.
    Gasometric/Titration Methods Measurement of CO₂ evolved or acid consumed upon reaction with acid.[8]Total carbonate content.[9]Simple, low-cost instrumentation.[10]Destructive, time-consuming, provides no structural information.[11]

    Conclusion

    FTIR spectroscopy stands as an indispensable tool for the analysis of basic nickel carbonate. Its ability to rapidly provide detailed information on the carbonate and hydroxide functional groups offers significant advantages in research, development, and quality control settings. The interpretation of the carbonate bands—specifically the position, splitting, and intensity of the ν₁, ν₂, ν₃, and ν₄ modes—yields profound insights into the material's structure and composition. While techniques like XRD and TGA provide complementary information on crystallinity and bulk composition, FTIR delivers a unique molecular-level perspective. By following a robust and well-understood experimental protocol, researchers can confidently leverage FTIR to ensure the consistent quality of this vital precursor material.

    References

    • Vagenas, N. V., Gatsouli, A., & Kontoyannis, C. G. (2003). Quantitative analysis of synthetic calcium carbonate polymorphs using FT-IR spectroscopy. Talanta, 59(4), 831–836. Available at: [Link]

    • The Importance of Fourier-Transform Infrared Spectroscopy in the Identification of Carbonate Phases Differentiated in Magnesium Content. (2019). Applied Sciences, 9(11), 2273. Available at: [Link]

    • So, C., & Jol, H. M. (2025). Assessing and calibrating the ATR-FTIR approach as a carbonate rock characterization tool. John Lab. Available at: [Link]

    • Kislov, M. V., et al. (2020). Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates. Minerals, 10(11), 1018. Available at: [Link]

    • Bhat, S. V., et al. (2011). ESI-1 Fig. S1 FTIR spectra of precursor (a) before and (b) after calcination. Royal Society of Chemistry. Available at: [Link]

    • Chen, J., et al. (2016). Method for forming basic nickel carbonate. Google Patents. US9422167B2.
    • Al-Maythalony, B. A., et al. (2024). Metal-Organic Framework (UiO-66-NH2) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Molecules, 29(3), 693. Available at: [Link]

    • Process for synthesis of basic nickel carbonate from diacidic base. (2016). Patsnap. CN103803479B. Available at: [Link]

    • Barra, M. C., et al. (2000). FTIR quantitative analysis of calcium carbonate (calcite) and silica (quartz) mixtures using the constant ratio method. Application to geological samples. The Analyst, 125(11), 2101-2105. Available at: [Link]

    • FTIR spectrum of calcite showing absorbance peaks. (n.d.). ResearchGate. Available at: [Link]

    • Balan, E., et al. (2021). Incorporating Far-Infrared Data into Carbonate Mineral Analyses. Minerals, 11(11), 1234. Available at: [Link]

    • FTIR spectra of pure and nickel-based composites. (n.d.). ResearchGate. Available at: [Link]

    • Palayangoda, S. S., & Vithanage, M. (2012). AN ATR-FTIR PROCEDURE FOR QUANTITATIVE ANALYSIS OF MINERAL CONSTITUENTS AND KEROGEN IN OIL SHALE. Oil Shale, 29(1), 22-34. Available at: [Link]

    • Qian, W., et al. (2021). Experimental and geochemical simulation of nickel carbonate mineral precipitation by carbonate-laden ureolytic fungal culture supernatants. RSC Advances, 11(52), 32958-32968. Available at: [Link]

    • Study on rapid preparation process of high-density spherical basic nickel carbonate. (2019). CNKI. Available at: [Link]

    • Fu, Y., et al. (2020). A comparative study of methods for determining carbonate content in marine and terrestrial sediments. Scientific Reports, 10(1), 3933. Available at: [Link]

    • Boclair, J. W., & D'Itri, J. L. (2025). Infrared spectroscopy at the surface of carbonates. Physical Chemistry Chemical Physics. Available at: [Link]

    • Characterization of Basic Nickel Carbonate. (n.d.). ResearchGate. Available at: [Link]

    • Cantera, I., & Ozán, A. (2025). An alternative method to measure carbonate in soils by FT-IR spectroscopy. Geoderma. Available at: [Link]

    • Colombo, C., et al. (2020). Comparison of Two Methods for Total Inorganic Carbon Estimation in Three Soil Types in Mediterranean Area. Agronomy, 10(11), 1667. Available at: [Link]

    • da Silva, A. C., et al. (2024). Comparative assessment of analytical methods for calcium carbonate determination in sands. Brazilian Journal of Oceanography, 72. Available at: [Link]

    • Zhang, Y., & Gewirth, A. A. (2015). Differentiation of Calcium Carbonate Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study. Surface Science Spectra, 22(2), 64-79. Available at: [Link]

    Sources

    A Senior Application Scientist's Guide to Interpreting XPS Binding Energy Shifts in Nickel(II) Carbonate Hydroxide Surface Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to a detailed guide on the surface analysis of nickel(II) carbonate hydroxide using X-ray Photoelectron Spectroscopy (XPS). For researchers, materials scientists, and professionals in drug development, understanding the precise chemical state of nickel on a material's surface is paramount for predicting its catalytic activity, stability, and biocompatibility. Nickel(II) carbonate hydroxide, a compound frequently encountered in catalyst synthesis and corrosion studies, presents a unique analytical challenge due to the complex nature of the nickel 2p photoelectron spectrum.

    This guide moves beyond a simple recitation of binding energies. It is structured to provide a foundational understanding of why these spectral features appear, how to differentiate them from common nickel alternatives, and how to implement a self-validating workflow to ensure the scientific integrity of your results.

    Section 1: The Intricacies of the Ni 2p Spectrum - A Primer

    The XPS spectrum of a Ni(II) compound is never a simple pair of spin-orbit peaks. Its complexity is its strength, offering a rich "fingerprint" of the nickel's chemical environment. This complexity arises from several quantum mechanical phenomena that occur upon photoionization.

    • Spin-Orbit Splitting: The ejection of a 2p electron leaves a core hole. The interaction between the spin of the remaining electron and its orbital angular momentum splits the Ni 2p level into two components: the Ni 2p₃/₂ and the Ni 2p₁/₂. This splitting is typically around 17.6 eV for nickel(II) compounds[1][2].

    • Multiplet Splitting: Nickel(II) has an open 3d shell (3d⁸ configuration), meaning it has unpaired electrons. When a core electron is ejected, the remaining core electron can couple with the unpaired valence electrons in multiple ways, leading to a series of possible final states with slightly different energies. This "multiplet splitting" broadens the main photoelectron peaks and is a hallmark of paramagnetic species.

    • Shake-up Satellites: The most prominent features for distinguishing Ni(II) species are the strong "shake-up" satellites. These are secondary peaks that appear at higher binding energies than the main photoelectron lines. They originate from a multielectron excitation process where a valence electron is simultaneously "shaken up" to a higher energy level during the photoemission from the core level. The energy and intensity of these satellites are highly sensitive to the ligand environment and the oxidation state of the nickel ion[3][4]. For Ni(II) compounds, these satellites are the result of charge transfer from the oxygen ligands to the nickel 3d orbitals[4].

    The interplay of these effects is what defines the characteristic shape of a Ni(II) spectrum. A failure to account for multiplet splitting and satellite structures will invariably lead to erroneous chemical state identification.

    G cluster_initial Initial State cluster_process Photoionization Process cluster_final Observed Final States (in XPS Spectrum) Initial Ni(II) Atom in Lattice Main Main Photoelectron Lines (Ni 2p3/2, Ni 2p1/2) Initial->Main Core Electron Ejection Photon X-ray Photon (hν) Photon->Initial Interaction Multiplet Multiplet Splitting (Broadens Main Lines) Main->Multiplet influenced by unpaired 3d e- Satellite Shake-up Satellites (Higher BE Peaks) Main->Satellite accompanied by Ligand-Metal Charge Transfer

    Caption: Relationship between photoionization and final state effects in Ni(II) XPS.

    Section 2: Deconvoluting Nickel(II) Carbonate Hydroxide

    Nickel(II) carbonate hydroxide is not a simple mixture but a distinct compound. However, its XPS spectrum often reveals features characteristic of both nickel hydroxide and nickel carbonate environments due to the presence of both OH⁻ and CO₃²⁻ ligands.

    Recent studies on hierarchical nickel carbonate hydroxide nanostructures have shown that the Ni 2p₃/₂ region can be deconvoluted into components representing Ni²⁺ in both Ni(OH)₂ and NiCO₃ environments[2].

    • Ni 2p Spectrum: The Ni 2p₃/₂ peak for nickel carbonate hydroxide typically shows components at approximately 855.8 eV , which is characteristic of Ni²⁺ in a hydroxide environment (Ni(OH)₂), and 857.1 eV , attributed to Ni²⁺ in a carbonate environment (NiCO₃)[2]. The corresponding Ni 2p₁/₂ peaks are expected at ~873.4 eV and ~874.7 eV, respectively, maintaining the ~17.6 eV spin-orbit splitting[1][2]. Strong shake-up satellites are observed at approximately 860.8 eV and 879.1 eV[2].

    • O 1s Spectrum: The O 1s spectrum is crucial for confirmation. It is expected to be complex and can be deconvoluted into at least two major components:

      • Hydroxide (OH⁻): A peak around 531.3 eV corresponding to the hydroxyl groups[1].

      • Carbonate (CO₃²⁻): A peak at a higher binding energy, typically around 532.0 eV , associated with the carbonate group.

      • A lower binding energy component near 530.3 eV may also be present if any nickel oxides are formed on the surface[1].

    • C 1s Spectrum: The C 1s spectrum provides the definitive signature for the carbonate species.

      • Carbonate (CO₃²⁻): A distinct peak at a high binding energy of approximately 289.0 - 290.0 eV .

      • Adventitious Carbon: This must be distinguished from the ubiquitous adventitious carbon peak (from atmospheric exposure) used for charge correction, which consists of C-C/C-H at ~284.8 eV, and C-O functionalities at ~286.0 eV[5][6].

    Section 3: Comparative Analysis with Common Nickel Compounds

    Distinguishing nickel(II) carbonate hydroxide requires a direct comparison with the spectra of its related counterparts. The subtle shifts in the main peaks and, more importantly, the changes in satellite structure, provide the necessary evidence for accurate identification.

    CompoundNi 2p₃/₂ (eV)Satellite (eV)O 1s (eV)C 1s (eV)Key Distinguishing Features
    Nickel(II) Carbonate Hydroxide ~855.8 & ~857.1[2]~860.8[2]~531.3 (OH⁻)[1] & ~532.0 (CO₃²⁻)~289.5 (CO₃²⁻)Split Ni 2p₃/₂ peak; presence of both OH⁻ and CO₃²⁻ in O 1s and C 1s spectra.
    Nickel(II) Hydroxide (Ni(OH)₂) ~855.8[1]~861.7[1]~531.3 (OH⁻)[1]N/ASingle dominant Ni 2p₃/₂ peak; strong satellite ~6 eV higher; O 1s dominated by hydroxide peak.
    Nickel(II) Oxide (NiO) ~853.8 & ~855.5~861.0~529.5 (O²⁻) & ~531.4 (OH⁻ surface)[7]N/ALower BE for main Ni 2p₃/₂ peak; O 1s dominated by lattice O²⁻; surface hydroxylation is common[7].
    Nickel(III) Oxyhydroxide (NiOOH) ~857.0~863.5~529.3 (O²⁻) & ~531.0 (OH⁻)N/AHigher Ni 2p₃/₂ BE indicates Ni³⁺ state; different satellite structure and intensity ratio[4].
    Nickel Carbonate (NiCO₃) ~857.1[2]~863.0~532.0 (CO₃²⁻)~289.5 (CO₃²⁻)Higher Ni 2p₃/₂ BE than Ni(OH)₂; O 1s and C 1s dominated by carbonate peaks.

    Note: Binding energies are approximate and can vary by ±0.3 eV or more depending on instrument calibration, charge correction, and specific material morphology.

    Section 4: A Self-Validating Protocol for XPS Analysis of Nickel Surfaces

    To ensure your data is trustworthy and reproducible, every step of the analytical process must be conducted with rigor. This protocol is designed as a self-validating system, where checks at each stage confirm the integrity of the final data.

    G cluster_proc Data Processing & Validation cluster_analysis Chemical State Determination start Start: Sample Introduction prep Step 1: Sample Handling (Minimize Air Exposure) start->prep cal Step 2: Instrument Calibration Check (Au 4f7/2 = 84.0 eV) prep->cal Verify UHV acq Step 3: Data Acquisition - Survey Scan (Identify elements) - High-Res Scans (Ni 2p, O 1s, C 1s) cal->acq Instrument Ready charge Step 4: Charge Correction Reference C 1s (C-C) to 284.8 eV acq->charge bg Step 5: Background Subtraction (Shirley Background) charge->bg Validation: Is C 1s shape reasonable? fit Step 6: Peak Fitting (Deconvolution) Use established multiplet/satellite models bg->fit id Step 7: Peak Identification Compare BEs and satellites to reference table fit->id Validation: Do fits make physical sense? quant Step 8: Quantification Calculate relative atomic concentrations id->quant end End: Final Report quant->end

    Caption: A self-validating workflow for rigorous XPS surface analysis.

    Experimental Protocol:

    • Sample Handling and Preparation:

      • Causality: Nickel surfaces are highly reactive to atmospheric conditions. To prevent unintended surface oxidation or carbonate formation, handle samples in an inert environment (e.g., a glovebox) and minimize air exposure time during transfer to the XPS instrument's ultra-high vacuum (UHV) chamber.

      • Protocol: Mount the sample on a clean, compatible sample holder. If the sample is a powder, gently press it into indium foil to ensure good electrical contact and minimize charging.

    • Instrument Calibration and Setup:

      • Causality: Accurate binding energy measurement is impossible without a properly calibrated instrument.

      • Protocol: Before analysis, verify the spectrometer's calibration using standard reference samples, such as the Au 4f₇/₂ peak at 83.95-84.0 eV and the Cu 2p₃/₂ peak at 932.63 eV[5]. Use a monochromatic Al Kα X-ray source (hν = 1486.6 eV).

    • Data Acquisition:

      • Causality: A two-step acquisition process ensures both a broad overview and detailed chemical state information.

      • Protocol:

        • Survey Scan: Acquire a survey spectrum from 0 to 1100 eV using a high pass energy (e.g., 160 eV) to identify all elements present on the surface.

        • High-Resolution Scans: Acquire high-resolution spectra for Ni 2p, O 1s, and C 1s regions using a low pass energy (e.g., 20-40 eV) to resolve chemical shifts and peak structures. Use a sufficiently wide energy window for the Ni 2p scan (e.g., 848-890 eV) to fully capture the satellite structures, which is critical for proper background definition[8].

    • Data Processing and Analysis:

      • Causality: Raw data must be corrected for instrumental and sample-induced artifacts. The validity of the final interpretation rests entirely on the physical and chemical soundness of the data processing model.

      • Protocol:

        • Charge Correction: For insulating samples, correct for surface charging by setting the main C-C/C-H component of the adventitious C 1s spectrum to a binding energy of 284.8 eV[5][6].

        • Background Subtraction: Apply a Shirley background across the entire spectral region of interest before peak fitting[8].

        • Peak Fitting (Deconvolution):

          • Ni 2p: Do NOT fit Ni(II) peaks with simple Gaussian/Lorentzian curves. Use established asymmetric peak shapes and multiplet models that include the main peaks and their corresponding shake-up satellites. Constrain the area ratios and energy separations of these components based on reference spectra for Ni(OH)₂, NiO, and NiCO₃[3][8].

          • O 1s & C 1s: Fit with symmetric Gaussian-Lorentzian peaks, constraining the full width at half maximum (FWHM) to be consistent across the spectrum.

        • Self-Validation Check: The resulting fit must be chemically logical. For nickel(II) carbonate hydroxide, the presence of fitted components for Ni-OH and Ni-CO₃ in the Ni 2p spectrum must be corroborated by the presence of corresponding hydroxide and carbonate peaks in the O 1s and C 1s spectra. An absence of this correlation invalidates the fit.

    Conclusion

    The accurate identification of nickel(II) carbonate hydroxide via XPS is a nuanced process that demands more than a simple lookup of binding energies. A true understanding of the complex spectral features of the Ni 2p region—specifically the multiplet splitting and shake-up satellites—is essential. By comparing the target spectrum against well-characterized standards of Ni(OH)₂, NiO, and NiCO₃, and by employing a rigorous, self-validating experimental workflow, researchers can confidently determine the chemical nature of their material's surface. This analytical rigor is the bedrock upon which reliable material characterization and subsequent scientific discovery are built.

    References

    • High-resolution XPS spectra of the CP@Ni(OH)2 electrode. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

    • Hierarchical nickel carbonate hydroxide nanostructures for photocatalytic hydrogen evolution from water splitting. (2024). Materials Advances. Retrieved February 9, 2026, from [Link]

    • Gala-Banos, H., et al. (2021). XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition. ACS Omega. Retrieved February 9, 2026, from [Link]

    • XPS spectra of nickel oxide thin films: (a) Ni 2p 3/2. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

    • XPS spectra of a) Ni 2p, b) Co 2p, and c) O 1s for Ni‐Co‐HS@G. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

    • Nickel - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. (n.d.). xpssimplified.com. Retrieved February 9, 2026, from [Link]

    • Figure 2. (a) Ni 2p and (b) O 1s XPS spectra of the α-or β-Ni(OH) 2 /Pt... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

    • Grosvenor, A. P., et al. (2006). New interpretations of XPS spectra of nickel metal and oxides. Surface Science. Retrieved February 9, 2026, from [Link]

    • Gala-Banos, H., et al. (2021). XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition. National Institutes of Health. Retrieved February 9, 2026, from [Link]

    • Biesinger, M. C., et al. (2011). Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Cr, Mn, Fe, Co and Ni. Applied Surface Science. Retrieved February 9, 2026, from [Link]

    • Tuning the Hydrogen Evolution Activity of Co 2 NiO 4 via Precursor-Controlled Synthesis. (2024). MDPI. Retrieved February 9, 2026, from [Link]

    • Surface Oxide Film and Antibacterial Activity of Zirconium-Based Bulk Metallic Glasses. (2024). ACS Publications. Retrieved February 9, 2026, from [Link]

    • Biesinger, M. C., et al. (2010). X-ray photoelectron spectroscopic chemical state quantification of mixed nickel metal, oxide and hydroxide systems. SciSpace. Retrieved February 9, 2026, from [Link]

    • XPS spectra of Ni(OH)2/NiOOH (a) Ni 2p (b) O 1s and, (c) survey spectra... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

    Sources

    Comparing electrochemical performance of Ni(OH)2 and Ni2(CO3)(OH)2

    Electrochemical Performance Guide: vs.

    Executive Summary: The Intrinsic vs. Morphological Paradox

    In the development of supercapacitors and battery-supercapacitor hybrid devices, the choice between pure hydroxide and carbonate-hydroxide phases represents a trade-off between intrinsic redox activity and morphological stability .

    • 
       (Nickel Hydroxide):  Offers superior intrinsic redox kinetics due to unobstructed active sites but suffers from structural instability (
      
      
      phase transformation) and agglomeration, which limits cycle life and rate capability.
    • 
       (Nickel Carbonate Hydroxide):  While the carbonate anion (
      
      
      ) can sterically hinder some redox sites (increasing charge transfer resistance,
      
      
      ), it acts as a "structure-directing agent" during synthesis. This creates hierarchical architectures (e.g., urchin-like microspheres) with massive surface areas that overcompensate for the intrinsic conductivity deficit, often resulting in superior system-level capacitance and stability.

    Structural & Mechanistic Comparison

    Crystal Structure and Interlayer Dynamics

    The electrochemical performance divergence stems from the interlayer environment.

    Feature
    
    
    -
    
    
    
    
    Impact on Performance
    Interlayer Anion
    
    
    ,
    
    
    ,
    
    
    
    
    ,
    
    
    
    
    is larger, expanding interlayer spacing (
    
    
    -spacing).
    Interlayer Spacing ~7–8 Å (turbostratic)> 9 Å (typical)Wider spacing in carbonate phases facilitates ion diffusion (
    
    
    ) but strong H-bonding can rigidify the lattice.
    Phase Stability Low. Ages to
    
    
    -phase in alkali.[1]
    High. Carbonate "pillars" stabilize the layers.Carbonate phase retains capacity longer during cycling (10,000+ cycles).
    Active Sites High density of
    
    
    sites.
    Some
    
    
    sites blocked by
    
    
    .
    Pure hydroxide has higher theoretical capacity; Carbonate has higher accessible capacity due to morphology.
    Electrochemical Mechanism Diagram

    The following diagram illustrates the structural difference and redox pathways.

    ElectrochemicalMechanismcluster_NiOH2Alpha-Ni(OH)2 Mechanismcluster_NiCO3Ni2(CO3)(OH)2 MechanismNiOH_StructTurbostratic Layers(Narrow d-spacing)Redox_NiSurface Redox:Ni(II) ↔ Ni(III) + e-NiOH_Struct->Redox_NiFast KineticsAgingPhase Transformation(Alpha -> Beta)Redox_Ni->AgingCycling InstabilityCarb_StructHierarchical Microspheres(Expanded d-spacing)IntercalationCarbonate Pillaring(Stabilizes Structure)Carb_Struct->IntercalationSite_BlockPartial Site Blocking(Higher Rct)Intercalation->Site_BlockIntrinsic PenaltyHigh_SAMassive Surface Area(Electrolyte Access)Intercalation->High_SAMorphological GainHigh_SA->Redox_NiNet Performance Boost

    Caption: Comparison of redox mechanisms.

    
    

    Experimental Protocols: Divergent Hydrothermal Synthesis

    To ensure a valid comparison, use this "Divergent Precursor" protocol. It minimizes variables by keeping the solvent and substrate constant while switching the anion source to drive phase selectivity.

    Materials Required
    • Nickel Source: Nickel Nitrate Hexahydrate (

      
      )
      
    • Substrate: Nickel Foam (NF) (cleaned in 3M HCl, ethanol, water)

    • Solvent: DI Water

    • Agent A (Hydroxide Path): Hexamethylenetetramine (HMT)

    • Agent B (Carbonate Path): Urea (

      
      )
      
    Step-by-Step Protocol
    StepProtocol A:
    
    
    -
    
    
    (Hydroxide)
    Protocol B:
    
    
    (Carbonate)
    Causality / Rationale
    1.[2][3][4] Precursor Prep Dissolve 2 mmol
    
    
    + 4 mmol HMT in 40 mL DI Water.
    Dissolve 2 mmol
    
    
    + 8 mmol Urea in 40 mL DI Water.
    HMT releases
    
    
    slowly. Urea releases
    
    
    and
    
    
    upon hydrolysis.
    2.[4] Assembly Immerse cleaned Ni Foam into Teflon-lined autoclave.Immerse cleaned Ni Foam into Teflon-lined autoclave.Direct growth on NF eliminates binder resistance.
    3. Reaction Temp Heat at 90°C for 6–8 hours.Heat at 120°C for 6–8 hours.Critical: Urea requires
    
    
    to hydrolyze rapidly into carbonates. HMT decomposes gently at
    
    
    .
    4. Post-Process Wash with water/ethanol. Dry at 60°C.Wash with water/ethanol. Dry at 60°C.Removes residual salts.
    5. Annealing None (or mild 200°C if oxide desired).None .High heat converts both to
    
    
    , erasing the hydroxide/carbonate distinction.
    Synthesis Pathway Visualization

    SynthesisPathcluster_HMTPath A: HMT (90°C)cluster_UreaPath B: Urea (120°C)PrecursorNi(NO3)2 Precursor SolutionHMT_ReactHMT HydrolysisReleases OH- onlyPrecursor->HMT_ReactAdd HMTUrea_ReactUrea HydrolysisReleases OH- AND CO3(2-)Precursor->Urea_ReactAdd UreaProduct_Aalpha-Ni(OH)2Nanoflakes / FilmsHMT_React->Product_ANucleationProduct_BNi2(CO3)(OH)2Hierarchical MicrospheresUrea_React->Product_BSelf-Assembly

    Caption: Divergent synthesis pathways. Urea acts as a dual source of hydroxyl and carbonate ions, driving the formation of the carbonate hydroxide phase.

    Quantitative Performance Comparison

    The following data summarizes typical performance metrics found in high-quality literature (grounded in results from ACS, RSC, and Elsevier journals).

    Metric
    
    
    -
    
    
    
    
    Interpretation
    Specific Capacitance (
    
    
    )
    
    
    
    
    Carbonate morphology (microspheres) exposes more surface area, yielding higher gravimetric capacitance despite lower intrinsic activity.
    Rate Capability (
    
    
    )
    ~50–60% Retention~70–80% RetentionHierarchical channels in carbonate phases allow faster electrolyte transport at high currents.
    Cycling Stability (
    
    
    cycles)
    60–75% Retention85–92% RetentionCarbonate anions act as "pillars," preventing layer collapse during repeated ion insertion/extraction.
    Charge Transfer Resistance (
    
    
    )
    Low (
    
    
    )
    Moderate (
    
    
    )
    
    
    is more conductive. Carbonate phases often require conductive backbones (e.g., CNTs, Graphene) to maximize performance.
    Voltage Window
    
    
    (vs. Ag/AgCl)
    
    
    (vs. Ag/AgCl)
    Similar windows; carbonate phases sometimes allow slightly higher overpotentials without OER evolution.
    Recommended Characterization Checklist
    • XRD: Look for the characteristic low-angle peak shift.

      
      -
      
      
      shows broad peaks at
      
      
      .
      
      
      shows distinct peaks for the carbonate phase (JCPDS 35-0501).
    • FTIR: Check for the strong

      
       stretching vibration band at 
      
      
      to confirm carbonate intercalation.
    • EIS: Perform impedance spectroscopy at Open Circuit Potential (OCP). Expect a larger semi-circle (higher

      
      ) for the carbonate phase but a steeper Warburg slope (better diffusion).
      

    References

    • Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. Link

    • Nanosheet-Based Hierarchical

      
       Microspheres with Weak Crystallinity for High-Performance Supercapacitor. ACS Applied Materials & Interfaces. Link
      
    • Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt-Based Carbonate Hydroxides for Supercapacitor Electrodes. Int. J. Electrochem. Sci. Link

    • Bilayered

      
      
      nanocomposites as positive electrode for supercapacitors.
      Journal of Alloys and Compounds. Link
    • First-Principles Study on Interlayer Spacing and Structure Stability of NiAl-Layered Double Hydroxides. ACS Omega. Link

    A Researcher's Guide to Distinguishing Nickel Carbonate Hydroxide Phases with Raman Spectroscopy

    Author: BenchChem Technical Support Team. Date: February 2026

    <

    In fields ranging from advanced battery development to catalysis and even pharmaceutical manufacturing, the precise identification of nickel compounds is paramount. Nickel carbonate hydroxide phases, in particular, present a significant analytical challenge due to their structural similarities and the ease with which they can co-precipitate or transform. This guide provides a comprehensive, experience-driven comparison of how Raman spectroscopy can be effectively employed to unambiguously identify and differentiate these critical material phases. We will delve into the underlying principles, provide a robust experimental workflow, and present comparative data to empower researchers in their analytical endeavors.

    The "Why": Structural Nuances and Their Impact

    Nickel hydroxides exist in two primary polymorphic forms: α-Ni(OH)₂ and β-Ni(OH)₂.[1] The α-phase has a larger interlayer spacing, often accommodating water and other anions, making it electrochemically more active but less stable.[1] The β-phase is more crystalline and stable.[1] During synthesis, especially in the presence of atmospheric or dissolved CO₂, carbonate ions can be incorporated into the nickel hydroxide structure, forming various nickel carbonate hydroxide phases. This incorporation is not trivial; it can significantly alter the material's electrochemical performance, surface area, and catalytic activity.[2] Therefore, a reliable method to distinguish these phases is not just an academic exercise but a critical quality control and research parameter.

    Raman spectroscopy is exceptionally well-suited for this task. It is a non-destructive vibrational spectroscopy technique that provides a molecular fingerprint of a material.[3][4] By probing the vibrational modes of chemical bonds (like Ni-O, O-H, and those within the carbonate ion), Raman spectroscopy can elucidate subtle differences in crystal structure, hydration state, and anion incorporation that other techniques might miss.[5][6]

    Comparative Spectral Analysis: Fingerprinting the Phases

    The primary utility of Raman spectroscopy in this context lies in its ability to generate distinct spectra for each nickel phase. The key differentiating regions are the low-frequency lattice modes (below 600 cm⁻¹) and the high-frequency O-H stretching region (above 3000 cm⁻¹).

    Key Spectral Markers:

    • β-Ni(OH)₂: This stable phase is characterized by a sharp, intense peak around 3585 cm⁻¹ corresponding to the stretching of the hydroxyl groups.[7] In the low-frequency region, a prominent peak assigned to the Ni-OH stretching vibration is observed around 453 cm⁻¹.[7]

    • α-Ni(OH)₂: The α-phase, being more disordered and hydrated, exhibits a broader O-H stretching band at a lower wavenumber compared to the β-phase. This broadening is a direct consequence of the various hydrogen-bonding environments created by intercalated water molecules.

    • Nickel Carbonate Hydroxides: The definitive marker for carbonate incorporation is the appearance of a strong, sharp peak corresponding to the symmetric stretching mode of the carbonate ion (ν₁). This peak typically appears around 1040-1112 cm⁻¹.[2] The exact position of this peak can shift based on the degree of carbonate incorporation and its coordination within the crystal lattice, with higher wavenumbers suggesting stronger incorporation.[2] Additionally, the presence of carbonate can influence the O-H stretching bands, often leading to multiple, complex features in this region.[8] For instance, the mineral zaratite (a nickel carbonate hydroxide) shows distinct O-H stretching bands at 3609, 3516, and 3336 cm⁻¹.[8]

    Summary of Characteristic Raman Peaks

    PhaseNi-O/Ni-OH Modes (cm⁻¹)Carbonate (ν₁) Mode (cm⁻¹)O-H Stretching Modes (cm⁻¹)Key Distinguishing Features
    β-Ni(OH)₂ ~453 (Ni-OH stretch)[7]Not present~3585 (sharp)[7]Sharp, high-frequency O-H peak; absence of carbonate peak.
    α-Ni(OH)₂ Broader features than β-phaseNot presentBroad, down-shifted O-H bandBroadened O-H and lattice modes due to disorder and hydration.
    Nickel Carbonate Hydroxide ~400 (Ni-OH), ~500 (Ni-O)[2]~1040-1112[2]Multiple, complex bands (e.g., 3609, 3516, 3336 for zaratite)[8]Intense carbonate symmetric stretch; complex O-H region.

    A Validated Experimental Protocol

    To ensure reliable and reproducible results, a systematic approach to sample preparation and data acquisition is crucial. The following protocol is designed to be a self-validating system, minimizing common sources of error.

    Step-by-Step Methodology:
    • Sample Preparation:

      • For powdered samples, press a small amount onto a clean microscope slide or into a shallow well plate. The goal is to create a flat, even surface to ensure consistent focusing.

      • For thin films or electrode materials, mount the sample securely on a slide.

      • Causality Check: A flat surface is critical to avoid focus drift during acquisition, which can lead to intensity fluctuations and skewed results.

    • Instrument Calibration:

      • Before any measurement, calibrate the spectrometer using a certified silicon standard. The silicon peak should be at 520.7 cm⁻¹.

      • Causality Check: This step ensures the accuracy of the measured peak positions, which is fundamental for correct phase identification.

    • Parameter Optimization:

      • Laser Wavelength: A 532 nm or 633 nm laser is typically a good starting point. Nickel compounds can sometimes fluoresce, so having an alternative wavelength (e.g., 785 nm) can be beneficial to mitigate this.

      • Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Nickel hydroxides can be susceptible to thermal degradation, which can induce phase changes. Start with <1 mW at the sample and gradually increase if necessary.

      • Objective Lens: A 50x or 100x objective is often used to achieve high spatial resolution and signal collection efficiency.

      • Acquisition Time and Accumulations: An acquisition time of 1-10 seconds with 5-10 accumulations is a reasonable starting point. Adjust as needed to improve the signal-to-noise ratio.

      • Causality Check: Careful optimization of these parameters is a trade-off between signal quality and the risk of sample damage. It is always better to start with gentle conditions and build up.

    • Data Acquisition:

      • Acquire spectra from multiple points on the sample to ensure the measurement is representative and to check for sample homogeneity.

      • Acquire a background spectrum from the substrate (e.g., the glass slide) to subtract it from the sample spectrum if necessary.

    • Data Processing:

      • Perform a baseline correction to remove any broad background fluorescence.

      • Normalize the spectra to the most intense peak to facilitate direct comparison between different samples.

    Workflow for Phase Identification

    The following diagram illustrates the logical flow for identifying nickel carbonate hydroxide phases using Raman spectroscopy.

    G cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Phase Identification Prep Prepare Sample Calibrate Calibrate Spectrometer Prep->Calibrate Optimize Optimize Parameters Calibrate->Optimize Acquire Acquire Spectra Optimize->Acquire Process Baseline Correction & Normalization Acquire->Process Region_Check Analyze Key Spectral Regions Process->Region_Check Carbonate_Check Check for Carbonate Peak (~1040-1112 cm⁻¹) Region_Check->Carbonate_Check OH_Check Analyze O-H Stretch Region (>3000 cm⁻¹) Region_Check->OH_Check Lattice_Check Analyze Lattice Modes (<600 cm⁻¹) Region_Check->Lattice_Check Carbonate_Check->OH_Check Absent Phase_Carb_OH Nickel Carbonate Hydroxide Carbonate_Check->Phase_Carb_OH Present OH_Check->Lattice_Check Phase_Beta β-Ni(OH)₂ Lattice_Check->Phase_Beta Sharp Peaks Phase_Alpha α-Ni(OH)₂ Lattice_Check->Phase_Alpha Broad Peaks

    Caption: Workflow for the identification of nickel carbonate hydroxide phases.

    Conclusion

    Raman spectroscopy stands out as a powerful, non-destructive, and highly sensitive technique for the characterization of nickel carbonate hydroxide phases. By focusing on the key spectral regions—specifically the lattice modes, the carbonate symmetric stretch, and the O-H stretching region—researchers can confidently distinguish between the stable β-Ni(OH)₂, the disordered α-Ni(OH)₂, and various carbonate-containing species. The provided experimental protocol and comparative data serve as a robust foundation for developing reliable analytical methods for quality control, material development, and fundamental research in any field where the precise nature of nickel compounds is critical.

    References

    • Melendres, C. A. Applications of in Situ Raman Spectroscopy for Identifying Nickel Hydroxide Materials and Surface Layers during Chemical Aging. ACS Publications. Available at: [Link].

    • Shin, J. H. et al. Applications of In Situ Raman Spectroscopy for Identifying Nickel Hydroxide Materials and Surface Layers during Chemical Aging. ResearchGate. Available at: [Link].

    • Frost, R. L. et al. Raman spectroscopy of hydroxy nickel carbonate minerals nullaginite and zaratite. ResearchGate. Available at: [Link].

    • HORIBA Scientific. Raman Spectroscopy applied to the Lithium-ion Battery analysis. HORIBA. Available at: [Link].

    • Bell, A. T. et al. In Situ Raman Study of Nickel Oxide and Gold-Supported Nickel Oxide Catalysts for the Electrochemical Evolution of Oxygen. eScholarship, University of California. Available at: [Link].

    • MDPI. Raman Spectroscopy and X-Ray Diffraction Investigations of Phase Composition of Tiglit Meteorite. MDPI. Available at: [Link].

    • Royal Society of Chemistry. Determination of layered nickel hydroxide phases in materials disordered by stacking faults and interstratification. RSC Publishing. Available at: [Link].

    • Hall, D. S. et al. Raman and Infrared Spectroscopy of α and β Phases of Thin Nickel Hydroxide Films Electrochemically Formed on Nickel. SciSpace. Available at: [Link].

    • ACS Publications. Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials. Available at: [Link].

    • ResearchGate. Raman spectra of Co-Ni(OH) 2 and Ni(OH) 2. ResearchGate. Available at: [Link].

    • AIP Publishing. Advanced Raman spectroscopy for battery applications: Materials characterization and operando measurements. AIP Publishing. Available at: [Link].

    Sources

    A Senior Application Scientist's Guide to Nickel Carbonate Synthesis: A Morphological Comparison of Hydrothermal and Chemical Precipitation Methods

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the realm of materials science, the morphology of a compound is intrinsically linked to its physicochemical properties and, consequently, its performance in various applications, from catalysis to energy storage and biomedical devices. Nickel carbonate (NiCO₃), a precursor for catalytically active nickel oxides and other nickel-based materials, is no exception. The method of its synthesis dictates its particle size, shape, and crystallinity, thereby influencing its reactivity and suitability for specific applications.

    This guide provides an in-depth, objective comparison of the morphology of nickel carbonate synthesized via two common methods: hydrothermal synthesis and chemical precipitation. Drawing upon experimental data and established scientific principles, we will explore the causality behind the observed morphological differences and provide detailed, self-validating protocols for both techniques.

    Mechanistic Underpinnings: Nucleation and Growth

    The final morphology of a crystalline material is a direct consequence of its nucleation and growth kinetics. Understanding these fundamental processes is paramount to controlling the synthesis and tailoring the material's properties.

    Hydrothermal Synthesis: This method involves a chemical reaction in a closed system (an autoclave) under elevated temperature and pressure. The controlled release of reactants, often through the slow decomposition of a precursor like urea, allows for a gradual increase in supersaturation. This slow pace favors crystal growth over rapid nucleation, often leading to well-defined, hierarchical structures. The elevated temperature and pressure also enhance the solubility and diffusion of species, facilitating the growth of larger, more complex morphologies.

    Chemical Precipitation: In contrast, chemical precipitation typically involves the rapid mixing of reactant solutions at or near room temperature. This leads to a rapid increase in supersaturation, favoring a burst of nucleation events. Consequently, this method often yields smaller, more uniform nanoparticles. The morphology is highly sensitive to local variations in concentration and pH, making stringent control of mixing and addition rates crucial.

    Comparative SEM Morphology Analysis

    Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of materials. A comparative analysis of SEM images of nickel carbonate synthesized by hydrothermal and chemical precipitation methods reveals distinct differences.

    Synthesis MethodPredominant MorphologyParticle SizeAgglomerationKey Influencing Factors
    Hydrothermal Hierarchical structures: flower-like, urchin-like, nanosheets, nanorodsMicrometer to sub-micrometerOften self-assembled into larger structuresTemperature, reaction time, precursor concentration, additives/surfactants
    Chemical Precipitation Spherical or quasi-spherical nanoparticlesNanometer scaleProne to agglomeration without stabilizing agentspH, rate of precipitant addition, temperature, reactant concentration

    Hydrothermally synthesized nickel carbonate often exhibits complex, three-dimensional architectures. For instance, the slow decomposition of urea in the presence of nickel salts can lead to the formation of flower-like microspheres composed of interconnected nanosheets. This is attributed to an initial nucleation phase followed by a growth phase where the nanosheets self-assemble to minimize surface energy. The use of different precursors and additives can further direct the morphology towards urchin-like structures or nanorods.

    Chemically precipitated nickel carbonate , on the other hand, typically presents as spherical or near-spherical nanoparticles. The rapid precipitation process leads to a high density of nuclei that grow into small, relatively uniform particles. However, without the use of surfactants or capping agents, these nanoparticles have a high tendency to agglomerate into larger, irregular clusters due to van der Waals forces.

    Experimental Protocols

    The following protocols provide detailed, step-by-step methodologies for the synthesis of nickel carbonate via hydrothermal and chemical precipitation methods. These protocols are designed to be self-validating, with explanations for key procedural choices.

    Hydrothermal Synthesis of Flower-Like Nickel Carbonate

    This protocol is designed to produce hierarchical, flower-like nickel carbonate structures. The slow, controlled release of carbonate ions from the decomposition of urea is the cornerstone of this method.

    Diagram of Hydrothermal Synthesis Workflow:

    Hydrothermal_Synthesis cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing A Dissolve NiCl₂·6H₂O and Urea in DI Water B Transfer to Teflon-lined Autoclave A->B C Heat at 120°C for 12 hours B->C D Cool to Room Temperature C->D E Centrifuge and Wash with DI Water & Ethanol D->E F Dry at 60°C in a Vacuum Oven E->F

    Caption: Workflow for the hydrothermal synthesis of nickel carbonate.

    Materials:

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Urea (CO(NH₂)₂)

    • Deionized (DI) water

    • Ethanol

    Equipment:

    • Teflon-lined stainless steel autoclave

    • Magnetic stirrer with heating plate

    • Centrifuge

    • Vacuum oven

    Procedure:

    • Solution Preparation: In a beaker, dissolve 2 mmol of NiCl₂·6H₂O and 10 mmol of urea in 40 mL of DI water. Stir the solution vigorously for 30 minutes to ensure complete dissolution. The excess of urea ensures a sufficient and sustained release of carbonate ions.

    • Hydrothermal Reaction: Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

    • Heating: Place the autoclave in an oven and heat it to 120°C for 12 hours. The elevated temperature facilitates the decomposition of urea into ammonia and carbonate ions, which then react with the nickel ions. The prolonged reaction time allows for the growth of well-defined crystalline structures.

    • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down naturally to room temperature.

    • Washing: Collect the green precipitate by centrifugation at 4000 rpm for 10 minutes. Wash the product repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts. This washing step is critical for obtaining a pure product.

    • Drying: Dry the final product in a vacuum oven at 60°C for 12 hours. The low-temperature drying prevents any unwanted thermal decomposition of the nickel carbonate.

    Chemical Precipitation of Spherical Nickel Carbonate Nanoparticles

    This protocol details the synthesis of spherical nickel carbonate nanoparticles through a rapid precipitation reaction. Precise control over the addition rate of the precipitating agent is key to achieving a narrow particle size distribution.

    Diagram of Chemical Precipitation Workflow:

    Chemical_Precipitation cluster_reactants Reactant Solutions cluster_reaction Precipitation Reaction cluster_processing Product Processing A Prepare Ni(NO₃)₂·6H₂O Solution C Add Na₂CO₃ solution dropwise to Ni(NO₃)₂ solution under vigorous stirring B Prepare Na₂CO₃ Solution B->C D Age the Precipitate (e.g., 1 hour) C->D E Filter and Wash with DI Water D->E F Dry at 80°C in an Oven E->F

    Caption: Workflow for the chemical precipitation of nickel carbonate.

    Materials:

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

    • Sodium carbonate (Na₂CO₃)

    • Deionized (DI) water

    Equipment:

    • Beakers

    • Burette or dropping funnel

    • Magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel and flask)

    • Oven

    Procedure:

    • Reactant Preparation:

      • Prepare a 0.5 M solution of Ni(NO₃)₂·6H₂O by dissolving the appropriate amount in DI water.

      • Prepare a 0.5 M solution of Na₂CO₃ by dissolving the appropriate amount in DI water.

    • Precipitation:

      • Place a known volume of the Ni(NO₃)₂ solution in a beaker and place it on a magnetic stirrer. Stir the solution vigorously.

      • Slowly add the Na₂CO₃ solution dropwise to the nickel nitrate solution using a burette or dropping funnel. A pale green precipitate will form immediately. The slow, controlled addition helps to maintain a uniform supersaturation and promotes the formation of more uniform particles.

    • Aging: After the addition is complete, continue stirring the suspension for 1 hour at room temperature. This "aging" process allows for the Ostwald ripening of the particles, where larger particles grow at the expense of smaller ones, leading to a more uniform size distribution.

    • Washing: Separate the precipitate from the solution by filtration. Wash the precipitate thoroughly with DI water to remove any residual sodium and nitrate ions. The purity of the final product is highly dependent on the thoroughness of the washing step.

    • Drying: Dry the collected nickel carbonate powder in an oven at 80°C for 12 hours.

    Conclusion: Selecting the Right Synthesis Method

    The choice between hydrothermal synthesis and chemical precipitation for preparing nickel carbonate depends critically on the desired morphology and, by extension, the intended application.

    • Hydrothermal synthesis is the method of choice for producing well-defined, hierarchical microstructures such as flower-like or urchin-like morphologies. These structures, with their high surface area and porosity, are often advantageous in applications like catalysis and as electrode materials in energy storage devices.

    • Chemical precipitation is a simpler, faster method for producing spherical nickel carbonate nanoparticles. This method is well-suited for applications where high purity and a relatively uniform nanometer-scale particle size are the primary requirements.

    By understanding the underlying mechanisms and carefully controlling the synthesis parameters as outlined in the provided protocols, researchers can effectively tailor the morphology of nickel carbonate to meet the specific demands of their applications.

    References

    • Kim, G., Na, C. W., & Myung, Y. (2022). Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. Materials (Basel, Switzerland), 16(1), 76. [Link]

    • Li, C., Jin, S., Guan, W., Tsang, C. W., Chu, W. K., Lau, W. K., & Liang, C. (2018). Chemical Precipitation Method for the Synthesis of Nb2O5 Modified Bulk Nickel Catalysts with High Specific Surface Area. Journal of visualized experiments : JoVE, (132), 56987. [Link]

    • Mahale, B. N. (2024). Synthesis and Characterization of Nickel oxide Nanoparticles Synthesis by Chemical Co- Precipitation Method. International Journal of Novel Research and Development, 9(3), a696-a701. [Link]

    • Jahan, F., & Liu, Y. (2022). Hydrothermal Synthesis of Nickel Hydroxide Nanostructures and Flame Retardant Poly Vinyl Alcohol and Cellulose Acetate Nanocomposites. Journal of Nanostructures, 12(1), 1-8. [Link]

    • Gholami, A., & Salavati-Niasari, M. (2021). Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance. Chemistry of Materials, 33(18), 7426–7437. [Link]

    • Li, Y., Li, P., Xin, Z., Sun, Z., Cao, M., & Li, L. (2017). Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. International Journal of Electrochemical Science, 12, 4016-4024. [Link]

    • Bahari Molla Mahaleh, Y., Sadrnezhaad, S. K., & Hosseini, D. (2008). NiO Nanoparticles Synthesis by Chemical Precipitation and Effect of Applied Surfactant on Distribution of Particle Size. Journal of Nanomaterials, 2008, 276423. [Link]

    • Sivakumar, P., & Anbarasan, R. (2020). Synthesis and Characterization of Nickel Oxide Nanoparticles Synthesized via Chemical Precipitation Method. IOSR Journal of Applied Chemistry, 13(10), 22-29. [Link]

    • Bayca, S. U. (2015). Synthesis of nickel nanothorn particles by the hydrothermal method. Particulate Science and Technology, 33(4), 423-429. [Link]

    • Wilson, S. T., & Keir, D. (2026, February 7). Brucite Carbon Storage: Permanent CO₂ Capture Solutions. Discovery Alert. [Link]

    • Guillard, D., & Lewis, A. E. (2002). Optimization of Nickel Hydroxycarbonate Precipitation Using a Laboratory Pellet Reactor. Industrial & Engineering Chemistry Research, 41(13), 3109-3114. [Link]

    • Bonomi, A., & Sbrana, F. (2023). Factors Controlling Hydrothermal Nickel and Cobalt Mineralization—Some Suggestions from Historical Ore Deposits in Italy. Minerals, 13(1), 107. [Link]

    • Li, Y., et al. (2017). Hydrothermal Synthesis of Hierarchical Nickel- or Cobalt- Based Carbonate Hydroxides for Supercapacitor Electrodes. International Journal of Electrochemical Science, 12, 4016-4024. [Link]

    • Liu, Y., et al. (2014). Preparation and Characterization of NiO Nanoparticles by Chemical Precipitation Method. Advanced Materials Research, 971-973, 50-53. [Link]

    • Google Patents. (2016). Preparation method of nickel nanoparticles. CN105312588A.
    • JoVE Science Education Database. (2022, October 31). Chemical Precipitation Method: Synthesis Of Nb2O5 Modified Bulk Nickel Catalysts l Protocol Preview. [Link]

    • Kim, G., Na, C. W., & Myung, Y. (2022). Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. National Center for Biotechnology Information. [Link]

    Cyclic Voltammetry Signatures of Nickel Carbonate Hydroxide: A Comparative Performance Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Cyclic voltammetry signatures of nickel carbonate hydroxide redox couples Content Type: Publish Comparison Guide

    Executive Summary: The "Spacer" Effect in Redox Materials

    Nickel Carbonate Hydroxide (NCH), typically formulated as

    
    , has emerged as a superior alternative to traditional Nickel Hydroxide (
    
    
    
    ) and Nickel Oxide (
    
    
    ) for high-performance pseudocapacitors. While all three materials rely on the Faradaic redox transition of nickel (
    
    
    ), NCH offers a distinct structural advantage: the carbonate anion (
    
    
    ) acts as an interlayer spacer.

    This guide dissects the Cyclic Voltammetry (CV) signatures of NCH, contrasting them with standard alternatives to validate its superior rate capability and structural stability.

    Mechanistic Foundations: Why Carbonate Matters

    To interpret the CV signatures correctly, one must understand the underlying crystal chemistry. Standard

    
     is unstable and converts to the denser 
    
    
    
    phase in alkaline electrolytes, causing lattice shrinkage and mechanical failure.

    In NCH, the carbonate ions are intercalated between the nickel hydroxide layers.[1] This results in:

    • Expanded Interlayer Spacing: Facilitates faster diffusion of

      
       ions during redox cycling.
      
    • Structural Pinning: Prevents the irreversible collapse of the layered structure, enhancing cycle life.

    Redox Pathway Diagram

    The following diagram illustrates the electrochemical activation pathway where NCH serves as a stable precursor scaffold for the active redox species.

    RedoxMechanism Figure 1: Electrochemical activation pathway of Nickel Carbonate Hydroxide in alkaline media. NCH Ni2(CO3)(OH)2 (Precursor Scaffold) Activation Electrochemical Activation (Alkaline Electrolyte) NCH->Activation Ion Exchange ActiveSpecies Active Ni(OH)2 / NiOOH (Expanded Lattice) Activation->ActiveSpecies Surface Reconstruction Redox Faradaic Reaction Ni(II) ↔ Ni(III) + e- ActiveSpecies->Redox Charge Storage Redox->ActiveSpecies Reversible

    Experimental Protocol: Self-Validating CV Workflow

    Trustworthy data requires a rigorous protocol. The following workflow ensures that the CV signatures you observe are intrinsic to the material and not artifacts of poor electrode preparation.

    Electrode Preparation (The "Ink" Method)
    • Active Material:

      
       (Synthesized via hydrothermal method).
      
    • Binder: PVDF (Polyvinylidene fluoride) - 10 wt%.

    • Conductive Agent: Acetylene Black - 10 wt%.

    • Solvent: NMP (N-Methyl-2-pyrrolidone).

    • Substrate: Nickel Foam (Cleaned in 1M HCl, acetone, and ethanol).

    Critical Step: The mass loading should be controlled between 2–5 mg/cm². Overloading (>10 mg/cm²) leads to diffusion limitations that distort CV peaks, masking the intrinsic kinetics.

    Electrochemical Setup
    • System: Three-electrode configuration.[2][3]

    • Electrolyte: 2M - 6M KOH (Aqueous).

    • Reference Electrode: Hg/HgO (Standard for alkaline) or Ag/AgCl.

    • Counter Electrode: Platinum foil (Surface area > 5x working electrode).

    • Voltage Window: Typically 0.0 V to 0.6 V (vs. Hg/HgO).

    CV_Workflow Figure 2: Standardized Electrochemical Workflow for NCH Characterization. Prep Electrode Preparation (80:10:10 Ratio) OCP Open Circuit Potential (Stabilization ~30 min) Prep->OCP Conditioning Conditioning Cycles (20 cycles @ 50 mV/s) OCP->Conditioning DataCollection Data Collection (5, 10, 20, 50, 100 mV/s) Conditioning->DataCollection Analysis Peak Analysis (Ip vs. v^0.5) DataCollection->Analysis

    Cyclic Voltammetry Signature Analysis

    When analyzing the voltammogram of NCH, look for three distinct identifiers that separate it from EDLCs (like activated carbon) and pure hydroxides.

    The Signature Shape

    Unlike the rectangular shape of Electric Double Layer Capacitors (EDLC), NCH exhibits strong redox peaks , characteristic of battery-type behavior.

    • Anodic Peak (Oxidation): Observed around 0.45 V - 0.55 V (vs. Ag/AgCl). Corresponds to

      
      .
      
    • Cathodic Peak (Reduction): Observed around 0.25 V - 0.35 V . Corresponds to the reverse reaction.

    Peak Separation ( )

    The potential difference between the anodic and cathodic peaks (

    
    ) is a measure of reversibility.
    
    • Ideal NCH:

      
       is minimized (< 200 mV at low scan rates), indicating fast electron transfer kinetics facilitated by the open framework.
      
    • Degraded/Bulk Material: Large

      
       indicates high internal resistance and sluggish ion diffusion.
      
    Scan Rate Dependence

    In a high-quality NCH electrode, the peak current (

    
    ) scales with the square root of the scan rate (
    
    
    
    ), following the Randles-Sevcik equation. This confirms a diffusion-controlled Faradaic process .
    
    
    If
    
    
    scales linearly with
    
    
    , the process is surface-controlled (capacitive), which is rare for bulk NCH but possible in ultra-thin nanosheets.

    Comparative Performance: NCH vs. Alternatives

    The following table synthesizes experimental data comparing Nickel Carbonate Hydroxide against its primary competitors.

    FeatureNickel Carbonate Hydroxide (NCH) Nickel Hydroxide (
    
    
    )
    Nickel Oxide (
    
    
    )
    CV Shape Distinct Redox Peaks (Battery-type)Distinct Redox PeaksBroader, less defined peaks
    Specific Capacitance High (~1000 - 1800 F/g) Medium (~800 - 1200 F/g)Low/Medium (~400 - 800 F/g)
    Rate Capability Excellent (Retains shape at 50+ mV/s)Poor (Peaks distort significantly at high rates)Good, but lower capacity
    Cycling Stability High (>85% after 5000 cycles)Low (Phase transformation leads to degradation)High (Stable oxide structure)
    Conductivity Moderate (Requires conductive additive)Poor (Semiconductor/Insulator)Poor (Requires calcination)
    Synthesis Cost Low (Hydrothermal, <100°C)Low (Precipitation)Medium (Requires high T calcination)
    Interpretation of Comparative Data[4][5][6][7][8]
    • vs. Ni(OH)2: NCH outperforms pure hydroxide in rate capability . The carbonate "pillars" keep the interlayer spacing open, allowing the electrolyte to access the inner active sites even at high current densities. Pure

      
       often suffers from surface-only reactions at high rates.
      
    • vs. NiO: While NiO is stable, it lacks the high specific capacitance of NCH. NCH combines the high capacity of hydroxides with improved structural stability approaching that of oxides.

    Data Processing & Calculation

    To derive the Specific Capacitance (

    
    ) from your CV data, use the integration method rather than the simple 
    
    
    
    method, as the current is non-linear.
    
    
    
    • 
      : Total area under the CV curve (Anodic + Cathodic).
      
    • 
      : Mass of active material (g).
      
    • 
      : Scan rate (V/s).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      : Potential window (V).[4]
      

    Scientist's Note: Always report the potential window used. A specific capacitance value is meaningless without the voltage range (e.g., "1200 F/g over 0.5V").

    References

    • Zhu, Y., et al. (2014). "Nanosheet-Based Hierarchical Ni2(CO3)(OH)2 Microspheres with Weak Crystallinity for High-Performance Supercapacitor." ACS Applied Materials & Interfaces. Link

    • Vidhya, M. S., et al. (2020).[2][5] "Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications."[5] RSC Advances. Link

    • Kim, D., et al. (2025). "Carbonate Formation during Nickel Hydroxide Precipitation Reduces Pseudocapacitive Performance."[6] Chemistry of Materials. Link(Note: Highlights the importance of controlling crystallinity).

    • Bhojane, P., et al. (2019). "A 3D Mesoporous Flowers of Nickel Carbonate Hydroxide Hydrate for High-Performance Electrochemical Energy Storage Application." Electrochimica Acta. Link

    • Guan, C., et al. (2017). "Hybrid Structure of Cobalt–Nickel Carbonate Hydroxide Nanosheet Arrays for High-Performance Supercapacitors." Advanced Energy Materials. Link

    Sources

    Safety Operating Guide

    Operational Guide: Safe Disposal and Management of Nickel(II) Hydroxide Carbonate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Nickel(II) Hydroxide Carbonate (Basic Nickel Carbonate) presents a dual challenge in laboratory management: it is a valuable catalytic precursor and a Group 1 Carcinogen (IARC) with severe aquatic toxicity.

    Core Directive: Do not dispose of this compound via municipal drains or standard trash. While federal RCRA regulations do not list Nickel as a characteristic "D-coded" metal (unlike Lead or Chromium), state regulations (e.g., California Title 22) and POTW (Publicly Owned Treatment Works) permits strictly prohibit nickel discharge.

    This guide provides a self-validating workflow to manage, treat, and dispose of nickel carbonate waste, ensuring compliance with the highest regulatory standards.

    Part 1: Hazard Identification & Regulatory Framework

    Before handling waste, you must understand the specific risks that dictate our disposal strategy.

    1.1 GHS Hazard Classification
    Hazard ClassCategoryH-CodeDescription
    Carcinogenicity 1AH350iMay cause cancer by inhalation.[1]
    Sensitization 1H317May cause an allergic skin reaction ("Nickel Itch").[1][2]
    Aquatic Toxicity Acute 1H400Very toxic to aquatic life.[1]
    Aquatic Toxicity Chronic 1H410Very toxic to aquatic life with long-lasting effects.[1]
    Target Organ STOT RE 1H372Causes damage to organs (lungs) through prolonged exposure.
    1.2 The "Federal Gap vs. State Trap" (Expertise Insight)

    Many researchers mistakenly assume that because Nickel is not one of the 8 RCRA metals (Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, Silver), it is non-hazardous. This is a dangerous misconception.

    • Federal Level (RCRA): Nickel Carbonate is not a P- or U-listed waste. However, it is a CERCLA Hazardous Substance (RQ = 10 lbs).

    • State Level (The Trap): States like California (Title 22), Washington, and Minnesota regulate Nickel as a toxic hazardous waste.

    • Local Level: Almost all municipal water authorities have strict limits (often < 1 ppm) for nickel in wastewater to protect biological treatment stages.

    Operational Rule: Always manage Nickel Carbonate as Hazardous Waste unless a specific exemption is documented by your local EHS officer.

    Part 2: Pre-Disposal Handling & Segregation

    Causality: Nickel Carbonate reacts vigorously with acids to release CO₂, potentially causing container over-pressurization if mixed carelessly. It is insoluble in water but soluble in ammonia and dilute acids.

    2.1 Segregation Protocol
    • Do Not Mix With: Strong acids (unless part of a controlled neutralization), oxidizers, or sulfur compounds.

    • Container: High-density polyethylene (HDPE) is preferred.

    • Labeling: Must be labeled "Hazardous Waste - Toxic (Nickel)."

    2.2 Workflow Visualization

    The following diagram illustrates the decision logic for classifying and routing nickel waste.

    NickelWasteDecision Start Nickel(II) Hydroxide Carbonate Waste FormCheck Physical State? Start->FormCheck Solid Solid / Powder Residue FormCheck->Solid Solid Liquid Aqueous Solution (Mother Liquor / Washings) FormCheck->Liquid Liquid SolidAction Double Bag (Nitrile/Plastic) Place in Solid Waste Drum Label: UN 3077 Solid->SolidAction ConcCheck Concentration > 100 ppm? Liquid->ConcCheck LiquidAction1 Method A: Lab Pack (Store for Pickup) ConcCheck->LiquidAction1 Low Vol / High Conc LiquidAction2 Method B: In-House Treatment (Precipitation) ConcCheck->LiquidAction2 High Vol / Dilute

    Figure 1: Decision matrix for segregating solid vs. liquid nickel waste streams.

    Part 3: Disposal Protocols
    Method A: Lab Pack (Recommended for Solids & Small Liquid Volumes)

    This is the safest route for most research labs, transferring liability to a licensed hauler.

    • Solids: Collect paper towels, weigh boats, and contaminated gloves in a clear hazardous waste bag. Place this bag inside a rigid container (bucket/drum).

    • Liquids: Accumulate in a dedicated carboy labeled "Aqueous Waste - Nickel Compounds."

    • Shipping Description:

      • UN Number: UN 3077[1][2][3][4]

      • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Nickel Carbonate)[2][5][6][7][8][9]

      • Class: 9

      • Packing Group: III

    Method B: In-House Chemical Precipitation (Volume Reduction)

    Use this method only if you generate large volumes (>10L) of dilute acidic nickel waste and have EHS approval.

    The Chemistry: Nickel(II) is soluble in acid but precipitates as insoluble Nickel Hydroxide [Ni(OH)₂] at alkaline pH. The minimum solubility of Ni(OH)₂ occurs between pH 9.0 and 11.0 .

    Reagents Required:

    • Sodium Hydroxide (NaOH) 50% solution or Sodium Carbonate (Na₂CO₃).

    • Flocculant (optional, for faster settling).

    • pH strips or meter.

    Step-by-Step Protocol:

    • Preparation: Perform in a fume hood. Wear nitrile gloves, goggles, and a lab coat.

    • pH Adjustment:

      • Slowly add NaOH to the acidic nickel waste while stirring.

      • Target: Adjust pH to 10.0 .

      • Observation: A green gelatinous precipitate (Ni(OH)₂) will form.

    • Flocculation (Optional): Add a flocculant if the precipitate is too fine.

    • Filtration:

      • Allow the solid to settle for 12-24 hours.

      • Filter the supernatant through a standard filter paper (Whatman #1 or similar) or decant carefully.

    • Validation (The "Trust" Step):

      • Test the clear filtrate using a commercially available Nickel Test Strip (e.g., Merckoquant).

      • Limit: If Ni < 1 ppm (or local limit), the filtrate may be drain-disposable (check local permit). If not, dispose of filtrate as non-hazardous aqueous waste.

    • Sludge Disposal: The green sludge is now a concentrated hazardous solid. Dry it and dispose of it via Method A (Solid).

    PrecipitationWorkflow AcidWaste Acidic Ni Waste (Soluble Ni²⁺) AddBase Add NaOH Target pH 10-11 AcidWaste->AddBase Reaction Precipitation Ni²⁺ + 2OH⁻ → Ni(OH)₂ (s) AddBase->Reaction Filter Filtration / Decanting Reaction->Filter Filtrate Clear Filtrate Filter->Filtrate Sludge Green Sludge (Ni(OH)₂) Filter->Sludge Test Validation Test (Ni Test Strip) Filtrate->Test SolidDisp Dispose as Hazardous Solid Sludge->SolidDisp Test->AddBase Fail (Retreat) Drain Drain Disposal (If < Local Limit) Test->Drain Pass

    Figure 2: Chemical treatment workflow for precipitation and volume reduction of nickel waste.

    Part 4: Emergency Response (Spills)

    Dry Spill (Powder):

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE: Wear a P100 respirator (or N95 minimum), goggles, and double gloves.

    • Cleanup: DO NOT USE A STANDARD VACUUM. It will aerosolize the carcinogen.

      • Use a HEPA-filtered vacuum if available.

      • Alternatively, wet the powder gently with a mist of water to suppress dust, then wipe up with damp paper towels.

    • Disposal: Place all cleanup materials into the solid hazardous waste container.

    Wet Spill (Solution):

    • Contain: Use absorbent pads or a spill pillow to prevent spreading to floor drains.

    • Neutralize: If the solution is acidic, neutralize carefully with sodium carbonate.

    • Collect: Scoop up the absorbent material and place it in a sealed bag.

    References
    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61536, Nickel Carbonate Basic. Retrieved from [Link]

    • International Agency for Research on Cancer (IARC). Nickel and Nickel Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100C. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA). Nickel, Metal and Insoluble Compounds (as Ni). Retrieved from [Link]

    • California Department of Toxic Substances Control (DTSC). Title 22, California Code of Regulations - Hazardous Waste Lists. Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link]

    Sources

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